1,2-Aceanthrylenedione
Description
Structure
3D Structure
Properties
IUPAC Name |
aceanthrylene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O2/c17-15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(13(10)12)16(15)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIBDWAANBTYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C(=O)C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311753 | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6373-11-1 | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Aceanthrylenedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84VGY5ACR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Aceanthrylenedione: Chemical Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Aceanthrylenedione, also known as aceanthrenequinone, is a polycyclic aromatic dione with a rigid, planar structure. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known chemical reactivity. While direct biological data on this compound is limited, this guide explores the cytotoxic potential of its derivatives, suggesting a possible avenue for future research in drug discovery. Detailed experimental protocols for its use in hydroxyalkylation reactions are provided, alongside a summary of available spectroscopic data.
Chemical Structure and Identification
This compound is a tricyclic aromatic compound featuring a fused five-membered ring containing two ketone groups. Its chemical structure is characterized by the IUPAC name aceanthrylene-1,2-dione.
Chemical Identifiers:
-
CAS Number: 6373-11-1[2]
-
Canonical SMILES: C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C(=O)C4=O[1]
-
InChI Key: YAIBDWAANBTYIA-UHFFFAOYSA-N[1]
Physicochemical Properties
This compound is an orange-red to orange-brown solid.[3] A summary of its key physical and computed properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 270-273 °C | [4] |
| Appearance | Orange-red to orange-brown powder | [3] |
| XLogP3 | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 232.052429 g/mol | PubChem |
| Monoisotopic Mass | 232.052429 g/mol | [3] |
| Topological Polar Surface Area | 34.1 Ų | [3] |
| Heavy Atom Count | 18 | [3] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: An FTIR spectrum of this compound (in a mull) is available and referenced in PubChem, provided by Sigma-Aldrich.[5] The spectrum would be expected to show strong characteristic carbonyl (C=O) stretching bands.
-
Mass Spectrometry: Mass spectral data for the related compound 1,2-Acenaphthylenedione is available through the NIST WebBook, which can provide insights into the fragmentation patterns of this class of compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: No publicly accessible 1H or 13C NMR data for this compound has been identified in the current search. The acquisition and full assignment of its NMR spectra would be a valuable contribution to the chemical literature.
Chemical Synthesis and Reactivity
Hydroxyalkylation Reactions with Arenes
This compound undergoes hydroxyalkylation reactions with various arenes in the presence of a Brønsted superacid such as triflic acid (CF₃SO₃H).[6] These reactions proceed in good yields and with high regioselectivity, leading to the formation of condensation products.[6] The proposed mechanism involves the formation of a superelectrophilic dicationic intermediate.[6]
Experimental Protocol: General Procedure for Hydroxyalkylation of this compound with Arenes [6]
-
To a solution of the arene (e.g., benzene) is added this compound.
-
Triflic acid (CF₃SO₃H) is then added to the mixture.
-
The reaction mixture is stirred at room temperature.
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂).
-
The combined organic layers are washed thoroughly with water and then brine.
-
The solution is dried over anhydrous magnesium sulfate (MgSO₄) and concentrated in vacuo.
-
The crude product is purified by column chromatography if necessary.
Caption: Experimental workflow for the superacid-catalyzed hydroxyalkylation of this compound.
Biological Activity and Potential Applications
Direct studies on the biological activity of this compound are not available in the current literature. However, research into its derivatives suggests that the aceanthrylene scaffold may be of interest in the development of novel therapeutic agents.
Cytotoxicity of Spiro-Fused Aceanthrylene Derivatives
A study by Bakulina et al. investigated the in vitro antiproliferative activity of a series of 3-azabicyclo[3.1.0]hexanes and cyclopropa[a]pyrrolizidines spiro-fused to an aceanthrylene-1(2H)-one framework.[7] These derivatives were tested against a panel of human and murine cancer cell lines.
The study found that the synthesized spiro-fused derivatives significantly reduced cell proliferation in a time- and concentration-dependent manner.[7] Notably, the K562 (human erythroleukemia) and B16 (murine melanoma) cell lines were the most sensitive, with IC₅₀ values in the low micromolar range.[7]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTS Assay) [7]
-
Cell Culture: Human cancer cell lines (e.g., K562, HeLa, Sk-mel-2, U2OS) and murine melanoma cells (B16) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (spiro-fused aceanthrylene derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTS Assay: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC₅₀ values are determined from the dose-response curves.
Caption: Workflow for the in vitro cytotoxicity assessment using the MTS assay.
Signaling Pathways
There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by this compound or its derivatives. The study on the spiro-fused derivatives did note an increase in cells with decreased mitochondrial membrane potential, suggesting a potential impact on mitochondrial function and apoptosis.[7] However, further investigation is required to elucidate the precise molecular mechanisms and signaling cascades involved.
Conclusion and Future Directions
This compound is a well-characterized polycyclic aromatic dione with established synthetic utility in superacid-catalyzed reactions. While its own biological profile remains largely unexplored, the demonstrated cytotoxicity of its derivatives against various cancer cell lines highlights the potential of the aceanthrylene scaffold as a starting point for the design of novel antineoplastic agents.
Future research should focus on:
-
Developing and publishing a detailed, optimized synthesis protocol for this compound.
-
Acquiring and fully assigning its 1H and 13C NMR spectra.
-
Conducting in-depth in vitro studies to determine the cytotoxicity of this compound itself against a broad panel of cancer cell lines.
-
Investigating the mechanism of action of any observed cytotoxic effects, including the identification of specific molecular targets and modulated signaling pathways.
Such studies will be instrumental in unlocking the full potential of this compound and its derivatives in the field of medicinal chemistry and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antineoplastics in chemotherapy | Research Starters | EBSCO Research [ebsco.com]
- 3. Antineoplastic agents. Structure-activity relationship study of bis(substituted aminoalkylamino)anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. scienceopen.com [scienceopen.com]
- 7. repository.lsu.edu [repository.lsu.edu]
Aceanthrenequinone: A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Spectroscopic Profile, and Biological Activity of a Promising Polycyclic Aromatic Dione
Abstract
Aceanthrenequinone, a polycyclic aromatic dione, has garnered interest within the scientific community for its potential applications in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of aceanthrenequinone, consolidating available data on its chemical synthesis, spectroscopic properties, and biological activities, with a particular focus on its emerging role as a cytotoxic agent. Detailed experimental protocols, data tables, and pathway diagrams are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Aceanthrenequinone, also known as 1,2-aceanthrylenedione, is a rigid, planar aromatic compound characterized by a fused five-membered ring within an anthracene framework. This unique structure imparts specific chemical and physical properties that are of interest for the synthesis of novel organic materials and therapeutic agents. As a cyclic α-diketone, it participates in a variety of chemical reactions, making it a versatile building block in organic synthesis.[1] Recent studies have begun to explore its biological profile, revealing potential as a cytotoxic agent that may act through the disruption of microtubule dynamics. This guide aims to provide a detailed technical overview of the current knowledge on aceanthrenequinone.
Chemical Properties and Synthesis
Aceanthrenequinone is a solid with a melting point in the range of 270-273 °C.[1] Its core structure is that of a polycyclic aromatic hydrocarbon, which influences its solubility and reactivity.
Physicochemical Properties of Aceanthrenequinone
| Property | Value | Reference |
| Molecular Formula | C₁₆H₈O₂ | [1] |
| Molecular Weight | 232.23 g/mol | [1] |
| Melting Point | 270-273 °C | [1] |
| Appearance | Solid | [1] |
| Functional Group | Ketone (α-diketone) | [1] |
Synthesis of Aceanthrenequinone
While a detailed, step-by-step experimental protocol for the synthesis of aceanthrenequinone is not widely available in the public domain, a key precursor has been identified as (10-Oxo-10H-anthracen-9-ylidene) acetyl chloride. The synthesis is understood to proceed via an intramolecular cyclization reaction.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of Aceanthrenequinone.
Experimental Protocol (Hypothetical, based on related reactions):
A detailed experimental protocol for the synthesis of aceanthrenequinone is a critical missing piece in the current literature. However, based on known organic reactions, a plausible, yet unverified, procedure is outlined below. Researchers should treat this as a conceptual guideline and optimize conditions accordingly.
-
Synthesis of 1-Acetylanthracene: To a solution of anthracene in a suitable solvent such as ethylene chloride, add acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) at a controlled temperature. The reaction mixture is stirred until completion, then quenched with a dilute acid. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.[2]
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Oxidation to 1-Acetylanthraquinone: The synthesized 1-acetylanthracene is dissolved in glacial acetic acid. A solution of chromium(VI) oxide in acetic acid is added dropwise with stirring. The reaction is monitored until the starting material is consumed. The product, 1-acetylanthraquinone, is isolated by precipitation in water, filtered, and washed.[2]
-
Formation of (10-Oxo-10H-anthracen-9-ylidene) acetyl chloride: This step would likely involve the conversion of the acetyl group to an acetyl chloride. This could potentially be achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Intramolecular Cyclization to Aceanthrenequinone: The crude (10-Oxo-10H-anthracen-9-ylidene) acetyl chloride would then be subjected to intramolecular Friedel-Crafts acylation. This is typically carried out in the presence of a Lewis acid catalyst in an inert solvent. The reaction would lead to the formation of the five-membered ring, yielding aceanthrenequinone. Purification would likely involve column chromatography.
Spectroscopic Data
NMR Spectroscopy
Table 2: ¹H and ¹³C NMR Data for Anthracene and Anthraquinone
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
| Anthracene | CDCl₃ | 8.44 (s, 2H), 7.99 (dd, J=6.9, 3.2 Hz, 4H), 7.46 (dd, J=6.9, 3.2 Hz, 4H) | 131.5, 128.1, 126.3, 125.5 | [3] |
| Anthraquinone | CDCl₃ | 8.32 (m, 4H), 7.81 (m, 4H) | 183.2, 134.1, 133.5, 127.3 | [4] |
FT-IR Spectroscopy
Table 3: Key FT-IR Absorption Bands for Anthracene and Anthraquinone
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| Anthracene | C-H (aromatic) | 3050 | [4] |
| C=C (aromatic) | 1620, 1450 | [4] | |
| Anthraquinone | C=O | 1675 | [4] |
| C=C (aromatic) | 1590, 1330, 1305 | [4] |
UV-Vis Spectroscopy
Table 4: UV-Vis Absorption Maxima for Anthracene and Anthraquinone
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Reference |
| Anthracene | Ethanol | 252, 325, 340, 357, 375 | 180000, 7000, 9000, 9000, 6000 | [5] |
| Anthraquinone | Ethanol | 251, 272, 321 | 56800, 15800, 4500 | [2] |
Biological Activity and Mechanism of Action
While specific biological data for aceanthrenequinone is limited, studies on structurally similar phenanthrenequinones and anthraquinone derivatives provide valuable insights into its potential as a cytotoxic agent.
Cytotoxicity
There is currently no published data on the specific IC₅₀ values of aceanthrenequinone against cancer cell lines. However, various other anthraquinone and phenanthrenequinone derivatives have demonstrated significant cytotoxicity. For instance, certain synthetic anthraquinone derivatives have shown IC₅₀ values in the low micromolar range against colon, prostate, liver, and cervical cancer cell lines.[6][7]
Table 5: Cytotoxicity of Selected Anthraquinone and Phenanthrenequinone Derivatives (for reference)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione | PC3 (Prostate) | 4.65 | [6] |
| Anthraquinone Derivative 5 | CaSki (Cervical) | 0.3 | [4] |
| Calanquinone A | MCF-7 (Breast) | ~0.08 µg/mL | [8] |
| Denbinobin | Various | 0.08 - 1.06 µg/mL | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
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Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of aceanthrenequinone in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.[9]
Mechanism of Action: Tubulin Polymerization Inhibition
The cytotoxicity of many quinone-containing compounds is attributed to their ability to interfere with microtubule dynamics, a critical process for cell division. These compounds can either inhibit the polymerization of tubulin into microtubules or stabilize existing microtubules, both of which lead to cell cycle arrest and apoptosis.[10] While the direct effect of aceanthrenequinone on tubulin has not been reported, its structural similarity to other tubulin inhibitors suggests a similar mechanism of action.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Prepare a GTP stock solution.
-
Reaction Mixture: In a 96-well plate, combine the tubulin solution, GTP, and aceanthrenequinone at various concentrations. Include a positive control (e.g., colchicine for inhibition, paclitaxel for stabilization) and a negative control (vehicle).
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Analyze the effect of aceanthrenequinone on the rate and extent of tubulin polymerization.[11]
Proposed Signaling Pathway of Aceanthrenequinone-Induced Cytotoxicity:
Caption: Hypothesized mechanism of Aceanthrenequinone-induced cytotoxicity.
Conclusion and Future Directions
Aceanthrenequinone represents a promising scaffold for the development of novel materials and therapeutic agents. While preliminary information suggests its potential as a cytotoxic agent, significant research gaps remain. Future work should focus on:
-
Developing and publishing a detailed, optimized synthesis protocol.
-
Comprehensive spectroscopic characterization (NMR, IR, UV-Vis, Mass Spectrometry).
-
Systematic evaluation of its cytotoxicity against a panel of cancer cell lines to determine IC₅₀ values.
-
Elucidation of its precise mechanism of action, including its binding site on tubulin and its effects on microtubule dynamics.
-
Investigation of its impact on specific cellular signaling pathways related to cell cycle control and apoptosis.
Addressing these areas will be crucial for unlocking the full potential of aceanthrenequinone in both materials science and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. Anthracene(120-12-7) 1H NMR spectrum [chemicalbook.com]
- 4. Anthraquinone(84-65-1) IR Spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Pro-Apoptotic Antitumoral Effect of Novel Acridine-Core Naphthoquinone Compounds against Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,2-Aceanthrylenedione
This technical guide provides a comprehensive overview of the chemical compound 1,2-Aceanthrylenedione, focusing on its nomenclature, physicochemical properties, and other relevant data for researchers, scientists, and drug development professionals.
Nomenclature
The internationally recognized IUPAC name for this compound is aceanthrylene-1,2-dione [1].
It is also known by a variety of synonyms, which include:
-
1,2-Aceanthrenedione
-
Aceanthrene-1,2-dione
-
Aceanthrenequinone
-
Acenanthrene-9,10-dione
-
NSC-245130
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₆H₈O₂ | [2][3] |
| Molecular Weight | 232.23 g/mol | [2][3] |
| CAS Number | 6373-11-1 | [2] |
| Appearance | Orange-red to orange-brown powder | [2] |
| Melting Point | 270-273 °C | [3][4] |
| Boiling Point (est.) | 462.6 °C at 760 mmHg | [5] |
| Density (est.) | 1.433 g/cm³ | [5] |
| InChI | InChI=1S/C16H8O2/c17-15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(13(10)12)16(15)18/h1-8H | [2] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C(=O)C4=O | [2] |
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound could not be definitively identified in the reviewed literature. While the synthesis of related compounds, such as 2,6-Aceanthrylenedione, has been described, a specific and reproducible methodology for the 1,2-isomer was not available.
Signaling Pathways and Experimental Workflows
References
- 1. Reaction pathway analysis — Atomistic Simulation Tutorial [docs.matlantis.com]
- 2. ReactomeFIVIz - Reactome Pathway Database [reactome.org]
- 3. CN110937988A - One-step process for preparing 2-alkyl anthraquinone - Google Patents [patents.google.com]
- 4. Reactome enhanced pathway visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. savemyexams.com [savemyexams.com]
Physical and chemical properties of 1,2-Aceanthrylenedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and known biological properties of 1,2-Aceanthrylenedione (also known as Aceanthrenequinone). The information is compiled to serve as a foundational resource for its application in research and development.
Core Chemical and Physical Properties
This compound is a polycyclic aromatic dione characterized by its orange-red to orange-brown powdered appearance. Its rigid, planar structure and conjugated system are responsible for its distinct properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | aceanthrylene-1,2-dione | [1] |
| Synonyms | Aceanthrenequinone, 1,2-Aceanthrenedione | [2] |
| CAS Number | 6373-11-1 | [1] |
| Molecular Formula | C₁₆H₈O₂ | [1][3] |
| Molecular Weight | 232.23 g/mol | [3] |
| Appearance | Orange-red to orange-brown powder | |
| Melting Point | 270-273 °C | [2] |
| Boiling Point | ~462.6 °C at 760 mmHg (Estimate) | |
| Density | ~1.433 g/cm³ (Estimate) | |
| Solubility | Poorly soluble in water; Soluble in organic solvents. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While complete spectral assignments are not extensively published, the following data provides a basis for its characterization.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Peaks / Data | Rationale / Comments |
| Mass Spectrometry (MS) | m/z: 232 (M⁺), 204, 176 | The molecular ion peak at m/z 232 corresponds to the molecular weight. Fragments at 204 and 176 represent the loss of one and two carbonyl (CO) groups, respectively. |
| Infrared (IR) Spectroscopy | ~1680-1710 cm⁻¹ (C=O stretch)~1600 cm⁻¹ (C=C aromatic stretch)~3000-3100 cm⁻¹ (Aromatic C-H stretch) | The carbonyl (C=O) stretching frequency is characteristic of α-diketones within a conjugated system.[4][5] Aromatic C=C and C-H stretches are also expected.[4] PubChem indicates FTIR data is available.[1] |
| ¹H NMR Spectroscopy | Aromatic region signals (δ 7.0-9.0 ppm) | The eight aromatic protons would appear as a complex pattern of multiplets in the downfield region. Specific chemical shift and coupling constant data are not readily available in the cited literature but have been used for characterization. |
| UV-Visible Spectroscopy | Absorption in the UV-Visible range | The extensive π-conjugated system of the molecule is expected to result in strong π → π* transitions, leading to absorption of light in the UV-Visible spectrum.[6] This extensive conjugation is responsible for the compound's color. |
Experimental Protocols & Chemical Reactivity
Synthesis of this compound
The primary method for synthesizing this compound is the Friedel-Crafts acylation of anthracene with oxalyl chloride.[2] This reaction can be catalyzed by a traditional Lewis acid like anhydrous aluminum chloride (AlCl₃) or by an ionic liquid.[2]
Protocol 1: Anhydrous AlCl₃ Catalysis
This protocol describes the synthesis using anhydrous aluminum chloride as a catalyst in a carbon disulfide solvent.
-
Reagents: Anthracene, Oxalyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Carbon Disulfide (CS₂).
-
Optimal Conditions:
-
Molar Ratio (Oxalyl Chloride : Anthracene): 1:2
-
Molar Ratio (Anhydrous AlCl₃ : Anthracene): 4:1
-
Solvent: CS₂
-
Reaction Temperature: 303 K (30 °C)
-
Reaction Time: 5 hours
-
-
Procedure:
-
Dissolve anthracene in CS₂ in a reaction vessel under an inert atmosphere.
-
Cool the solution and add oxalyl chloride.
-
Gradually add anhydrous AlCl₃ to the mixture while maintaining the temperature at 303 K.
-
Stir the reaction mixture for 5 hours.
-
Upon completion, the reaction is quenched, typically with an acid/ice mixture.
-
The product is purified via extraction and recrystallization.
-
-
Yield: Under these optimized conditions, a yield of 83.8% with 92.3% selectivity can be achieved.
Protocol 2: Ionic Liquid Catalysis [2]
This method utilizes a chloroaluminate ionic liquid, [bmim]Cl/AlCl₃, as both the catalyst and solvent.
-
Reagents: Anthracene, Oxalyl Chloride, 1-butyl-3-methylimidazolium chloride ([bmim]Cl), Aluminum Chloride (AlCl₃).
-
Optimal Conditions:
-
Molar Ratio (AlCl₃ in ionic liquid): 0.67
-
Molar Ratio (Ionic Liquid : Anthracene): 2:1
-
Molar Ratio (Oxalyl Chloride : Anthracene): 2:1
-
Reaction Temperature: 45 °C
-
Reaction Time: 6 hours
-
-
Procedure:
-
Prepare the [bmim]Cl/AlCl₃ ionic liquid.
-
Add anthracene and oxalyl chloride to the ionic liquid.
-
Heat the mixture to 45 °C and stir for 6 hours.
-
After the reaction, the product is extracted from the reaction mixture.
-
Purify the product by recrystallization.
-
-
Yield: This method can achieve a yield of 88.2% with 98.2% selectivity.[2]
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity: Hydroxyalkylation
This compound (referred to as aceanthrenequinone) undergoes hydroxyalkylation reactions with various arenes in the presence of a Brønsted superacid like triflic acid (CF₃SO₃H).[7] This reaction proceeds with high regioselectivity, with nucleophilic attack from the arene occurring exclusively at the 2-carbonyl position.[7]
-
Reaction: Condensation of this compound with arenes (e.g., benzene, toluene, halobenzenes).
-
Catalyst: Triflic acid (CF₃SO₃H).
-
Key Feature: The reaction is highly regioselective, forming a single major product isomer.[7]
-
Mechanism: The reaction is proposed to proceed through a superelectrophilic intermediate, where the dicarbonyl compound is activated by the superacid.[7]
Caption: Logical flow of the hydroxyalkylation of this compound.
Biological Activity and Potential Applications
The biological activity of this compound is not extensively documented. However, studies on structurally related compounds provide insights into its potential as a scaffold for drug development. A different isomer, 2,6-aceanthrylenedione, has been identified as a cytotoxic compound that inhibits tubulin polymerization.[8]
More directly, a recent study investigated the in vitro antiproliferative activity of spiro-fused derivatives of aceanthrylene-1(2H)-one against several human cancer cell lines, including leukemia (K562), cervical carcinoma (HeLa), and melanoma (Sk-mel-2).[7][9]
Key Findings for Aceanthrylene Derivatives: [7][9]
-
Antiproliferative Activity: Certain derivatives demonstrated notable cytotoxicity against various tumor cell lines.
-
Effect on Mitochondria: The compounds led to a significant increase in the number of cells with decreased mitochondrial membrane potential, suggesting an impact on mitochondrial function which can be a trigger for apoptosis.
-
Impact on Cell Motility: Treatment with these compounds resulted in the disappearance of cellular stress fibers and a decrease in filopodia-like structures, which suggests a reduction in cell motility and metastatic potential.
While these findings are for derivatives and not this compound itself, they highlight that the aceanthrylene framework is a promising scaffold for the development of novel anticancer agents. The core structure's ability to be functionalized allows for the tuning of its biological activity.
Caption: Conceptual pathway of cytotoxicity for aceanthrylene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 6373-11-1 [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. scribd.com [scribd.com]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. mdpi.com [mdpi.com]
- 8. UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1,2-Aceanthrylenedione (CAS Number 6373-11-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Aceanthrylenedione, also known as aceanthrenequinone, is a polycyclic aromatic dione with the CAS number 6373-11-1. This document provides a comprehensive technical overview of its chemical properties, biological activities with a focus on its role as a photosensitizer, and detailed experimental protocols for its evaluation. The information is intended to support research and development efforts in medicinal chemistry, toxicology, and drug discovery.
Physicochemical Properties
This compound is an orange-red to orange-brown powder. Key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 6373-11-1 | [1][2][3][4] |
| Molecular Formula | C₁₆H₈O₂ | [1][2] |
| Molecular Weight | 232.23 g/mol | [1] |
| Appearance | Orange-red to orange-brown powder | |
| Melting Point | 270-273 °C | [4] |
| InChI Key | YAIBDWAANBTYIA-UHFFFAOYSA-N | |
| SMILES | O=C1C(=O)c2c3ccccc3cc4cccc1c24 |
Biological Activity and Mechanism of Action
The primary documented biological application of this compound is as a photosensitizer. Photosensitizers are molecules that, upon absorption of light, can induce chemical changes in other nearby molecules. This property is the basis for photodynamic therapy (PDT), a treatment modality for cancer and other diseases.
Photosensitization
As a photosensitizer, this compound can be excited by light to a higher energy state. It can then transfer this energy to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen (¹O₂). This is characteristic of a Type II photosensitization mechanism. These ROS are highly cytotoxic and can lead to cell death, primarily through the induction of apoptosis.
Diagram of Photosensitization and Apoptosis Induction
Caption: Type II photosensitization leading to apoptosis.
Cytotoxicity
A key study evaluated the cytotoxicity of this compound (referred to as AATQ in the study) against various cell lines, both with and without light irradiation. The results indicate that its toxicity is significantly enhanced upon photoactivation, which is consistent with its role as a photosensitizer.
Table 1: Cytotoxicity of this compound (AATQ) without Irradiation
| Cell Line | Concentration (µM) | Cell Viability (%) |
| HEK293T | 5 | ~100 |
| 10 | ~100 | |
| 25 | ~95 | |
| 50 | ~90 | |
| 100 | ~85 | |
| HUVEC-12 | 5 | ~100 |
| 10 | ~100 | |
| 25 | ~98 | |
| 50 | ~95 | |
| 100 | ~90 | |
| LO-2 | 5 | ~100 |
| 10 | ~100 | |
| 25 | ~98 | |
| 50 | ~92 | |
| 100 | ~88 | |
| BMSCs | 5 | ~100 |
| 10 | ~100 | |
| 25 | ~97 | |
| 50 | ~93 | |
| 100 | ~90 |
Table 2: Cytotoxicity of this compound (AATQ) with Irradiation
| Cell Line | Concentration (µM) | Cell Viability (%) |
| HEK293T | 5 | ~80 |
| 10 | ~70 | |
| 25 | ~55 | |
| 50 | ~40 | |
| 100 | ~25 | |
| HUVEC-12 | 5 | ~85 |
| 10 | ~75 | |
| 25 | ~60 | |
| 50 | ~45 | |
| 100 | ~30 | |
| LO-2 | 5 | ~82 |
| 10 | ~72 | |
| 25 | ~58 | |
| 50 | ~42 | |
| 100 | ~28 | |
| BMSCs | 5 | ~88 |
| 10 | ~80 | |
| 25 | ~65 | |
| 50 | ~50 | |
| 100 | ~35 |
Experimental Protocols
The following is a detailed protocol for the MTT assay used to assess the cytotoxicity of this compound, based on the referenced study.
MTT Assay for Cell Viability
Objective: To determine the cytotoxicity of this compound on various cell lines.
Materials:
-
Human embryonic kidney 293T (HEK293T) cells, human umbilical vein endothelial cells (HUVEC-12), human normal liver cells (LO-2), and bone marrow mesenchymal stem cells (BMSCs).
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (AATQ)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 5 to 100 µM. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
-
Irradiation (for phototoxicity assessment):
-
For the irradiated groups, expose the 96-well plates to a blue light-emitting diode (LED) lamp (455 nm) for a specified duration (e.g., 60 seconds).
-
The non-irradiated groups should be kept in the dark.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
-
Diagram of the MTT Assay Workflow
References
Spectral Analysis of 1,2-Aceanthrylenedione: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Compound Identification
| Property | Value |
| Chemical Name | 1,2-Aceanthrylenedione |
| Synonyms | Aceanthrenequinone |
| Molecular Formula | C₁₆H₈O₂ |
| CAS Number | 6373-11-1 |
Spectral Data Summary
Quantitative experimental spectral data for this compound is not available in publicly accessible databases and literature at the time of this publication. The following sections detail the expected spectral behavior and the methodologies to obtain this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The splitting patterns of these signals would provide crucial information about the proton-proton coupling and the substitution pattern on the aromatic rings.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The two carbonyl carbons are expected to appear significantly downfield, typically in the range of 180-200 ppm. The remaining aromatic carbons would resonate in the 120-150 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum is critical for identifying the functional groups present. For this compound, the most prominent absorption bands would be:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | 1650 - 1700 (strong) |
| C=C (Aromatic) | 1450 - 1600 (multiple bands) |
| C-H (Aromatic) | 3000 - 3100 (weak to medium) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol or cyclohexane, is expected to exhibit multiple absorption bands in the UV and possibly the visible region. These absorptions arise from π → π* and n → π* electronic transitions within the conjugated aromatic system and the carbonyl groups. The position (λmax) and intensity (ε) of these bands provide insights into the extent of conjugation and the electronic structure of the molecule.
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix a small amount of this compound (approx. 1-2 mg) with dry potassium bromide (KBr, approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm), using the pure solvent as a reference.
-
Data Processing: The data is plotted as absorbance versus wavelength (nm). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-Depth Technical Guide to 1,2-Aceanthrylenedione: Properties, Synthesis, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Aceanthrylenedione, a polycyclic aromatic dione, is a molecule of interest in organic synthesis and materials science. This technical guide provides a comprehensive overview of its fundamental properties, including molecular weight and chemical formula. While detailed experimental data on its biological activity and specific roles in signaling pathways are not extensively documented in publicly available literature, this document summarizes the existing information and provides context through related compounds where applicable.
Core Molecular and Physical Properties
This compound is a solid, appearing as an orange-red to orange-brown powder.[1] Key identifying and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₈O₂ | [2] |
| Molecular Weight | 232.23 g/mol | [2] |
| CAS Number | 6373-11-1 | [3] |
| Appearance | Orange-red to orange-brown powder | [1] |
| Melting Point | 270-273 °C | [1][4] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C(=O)C4=O | [2] |
| InChI Key | YAIBDWAANBTYIA-UHFFFAOYSA-N | [2] |
Synthesis and Chemical Reactivity
Synthesis of Aceanthrylenediones
Chemical Reactivity and Uses
This compound serves as a precursor in the synthesis of more complex molecules. It is utilized in the production of spiro-tricyclic porphodimethenes.[4] Additionally, it reacts with hexaethyltriaminophosphine in the presence of fullerene C60 to yield methanofullerene derivatives.[4] The compound also participates in hydroxyalkylation reactions with various arenes.[4]
Biological Activity and Potential Applications
There is a notable lack of specific quantitative data on the biological activity of this compound in the public domain. In vitro cytotoxicity studies detailing IC₅₀ values against various cell lines have not been found for this specific compound.
For context, a study on spiro-fused aceanthrylene analogues, which are derivatives, has reported in vitro antiproliferative activity against several human and murine cancer cell lines, including K562 (human erythroleukemia), HeLa (cervical carcinoma), Sk-mel-2 (melanoma), and U2OS (osteosarcoma).[6] However, this study does not provide specific data for the parent this compound molecule.
The related compound, 2,6-aceanthrylenedione, has been identified as a cytotoxic agent that functions by inhibiting tubulin polymerization.[5] This suggests that the aceanthrylenedione scaffold may have potential as a basis for the development of anticancer agents, though further investigation into the specific activity of the 1,2-isomer is required.
Signaling Pathways and Mechanism of Action
Currently, there is no available information detailing the specific signaling pathways modulated by this compound or its precise mechanism of action in biological systems. Research into these areas is necessary to understand its potential pharmacological effects.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the reviewed literature. The following provides a generalized workflow for a cytotoxicity assay, which would be a logical first step in characterizing the biological activity of this compound.
General Cytotoxicity Assay Workflow
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
Conclusion and Future Directions
This compound is a well-characterized small molecule with established physical and chemical properties. Its utility as a synthetic precursor is documented. However, a significant knowledge gap exists regarding its biological activity, mechanism of action, and potential therapeutic applications. Future research should focus on:
-
Detailed Synthesis Protocol: Development and publication of a robust and scalable synthesis method for this compound.
-
Biological Screening: Comprehensive in vitro screening against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects, including the determination of IC₅₀ values.
-
Mechanism of Action Studies: Investigations into how this compound exerts its biological effects, including its impact on key cellular processes and signaling pathways.
Such studies are essential to unlock the potential of this compound and its derivatives in the field of drug discovery and development.
References
- 1. This compound CAS#: 6373-11-1 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. This compound | 6373-11-1 [chemicalbook.com]
- 5. Synthesis of 2,6-aceanthrylenedione, a cyclic vinylog of anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Crystal Structure of 1,2-Aceanthrylenedione: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1,2-Aceanthrylenedione, also known as aceanthrenequinone. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of crystallography, medicinal chemistry, and drug development, offering detailed structural data and experimental methodologies.
Introduction
This compound (C₁₆H₈O₂) is a polycyclic aromatic dione with a rigid, planar structure. The arrangement of atoms and bonds within its crystal lattice dictates its physicochemical properties and potential biological activity. Understanding the precise three-dimensional structure is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of novel therapeutic agents. While the biological activities of many anthraquinone derivatives have been explored, the specific cytotoxic effects and mechanisms of action of this compound are still an emerging area of research. This guide summarizes the key crystallographic data and the experimental procedures used to elucidate the structure of this compound.
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 867205.
Crystal Data and Structure Refinement
The following table summarizes the key crystal data and parameters from the structure refinement of this compound.
| Parameter | Value |
| Empirical formula | C₁₆H₈O₂ |
| Formula weight | 232.23 |
| Temperature | 120(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | |
| a | 8.339(3) Å |
| b | 10.536(4) Å |
| c | 11.539(4) Å |
| α | 90° |
| β | 104.918(4)° |
| γ | 90° |
| Volume | 979.2(6) ų |
| Z | 4 |
| Density (calculated) | 1.574 Mg/m³ |
| Absorption coefficient | 0.106 mm⁻¹ |
| F(000) | 480 |
| Data collection | |
| Crystal size | 0.20 x 0.10 x 0.05 mm³ |
| Theta range for data collection | 3.51 to 27.50° |
| Index ranges | -10<=h<=10, -13<=k<=13, -14<=l<=14 |
| Reflections collected | 9021 |
| Independent reflections | 2241 [R(int) = 0.0454] |
| Completeness to theta = 27.50° | 99.6 % |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2241 / 0 / 163 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1042 |
| R indices (all data) | R1 = 0.0559, wR2 = 0.1129 |
| Largest diff. peak and hole | 0.259 and -0.211 e.Å⁻³ |
Selected Bond Lengths and Angles
The tables below provide a selection of key intramolecular bond lengths and angles for this compound, offering insight into the molecular geometry.
Table 1: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length |
| O(1) | C(1) | 1.215(2) |
| O(2) | C(2) | 1.217(2) |
| C(1) | C(2) | 1.542(2) |
| C(1) | C(12a) | 1.481(2) |
| C(2) | C(2a) | 1.482(2) |
| C(2a) | C(12b) | 1.411(2) |
| C(2a) | C(3) | 1.421(2) |
| C(3) | C(4) | 1.371(2) |
| C(4) | C(5) | 1.412(3) |
| C(5) | C(6) | 1.371(3) |
| C(6) | C(6a) | 1.421(2) |
| C(6a) | C(12b) | 1.428(2) |
| C(6a) | C(7) | 1.427(2) |
| C(7) | C(8) | 1.369(2) |
| C(8) | C(9) | 1.416(2) |
| C(9) | C(10) | 1.375(2) |
| C(10) | C(11) | 1.417(2) |
| C(11) | C(12) | 1.368(2) |
| C(12) | C(12a) | 1.426(2) |
| C(12a) | C(12b) | 1.429(2) |
Table 2: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle |
| O(1) | C(1) | C(2) | 122.09(14) |
| O(1) | C(1) | C(12a) | 120.31(14) |
| C(2) | C(1) | C(12a) | 117.60(13) |
| O(2) | C(2) | C(1) | 122.25(14) |
| O(2) | C(2) | C(2a) | 120.52(14) |
| C(1) | C(2) | C(2a) | 117.22(13) |
| C(12b) | C(2a) | C(3) | 119.85(14) |
| C(12b) | C(2a) | C(2) | 130.63(14) |
| C(3) | C(2a) | C(2) | 109.52(13) |
| C(4) | C(3) | C(2a) | 132.82(16) |
| C(3) | C(4) | C(5) | 121.24(17) |
| C(6) | C(5) | C(4) | 120.57(16) |
| C(5) | C(6) | C(6a) | 121.50(16) |
| C(12b) | C(6a) | C(7) | 118.66(14) |
| C(12b) | C(6a) | C(6) | 119.74(15) |
| C(7) | C(6a) | C(6) | 121.59(15) |
| C(8) | C(7) | C(6a) | 120.91(15) |
| C(7) | C(8) | C(9) | 121.14(15) |
| C(10) | C(9) | C(8) | 119.66(15) |
| C(9) | C(10) | C(11) | 120.40(15) |
| C(12) | C(11) | C(10) | 120.78(15) |
| C(11) | C(12) | C(12a) | 121.09(14) |
| C(1) | C(12a) | C(12b) | 131.06(14) |
| C(1) | C(12a) | C(12) | 109.31(13) |
| C(12b) | C(12a) | C(12) | 119.63(14) |
| C(2a) | C(12b) | C(6a) | 119.01(14) |
| C(2a) | C(12b) | C(12a) | 109.00(13) |
| C(6a) | C(12b) | C(12a) | 119.98(14) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound was achieved through the hydrolysis of 1,2-dichloroaceanthrylene. A detailed protocol is as follows:
-
Reaction Setup: A mixture of 1,2-dichloroaceanthrylene (1.0 g, 3.7 mmol) and concentrated sulfuric acid (20 mL) was prepared in a round-bottom flask.
-
Reaction Conditions: The mixture was stirred at room temperature for 24 hours.
-
Work-up: The reaction mixture was then carefully poured into ice water.
-
Purification: The resulting precipitate was collected by filtration, washed with water, and then purified by silica gel column chromatography using dichloromethane as the eluent.
-
Final Product: this compound was obtained as a red solid.
Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound involved the following steps:
-
Crystal Growth: Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a dichloromethane/hexane solution of the purified this compound.
-
Data Collection: A single crystal of appropriate dimensions was mounted on a diffractometer. X-ray intensity data were collected at a low temperature (120 K) to minimize thermal vibrations, using Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and structural determination of this compound.
Caption: Workflow for the synthesis and crystallographic analysis of this compound.
Hypothesized Mechanism of Action for Cytotoxicity
While the specific biological targets of this compound are not yet fully elucidated, many quinone-containing compounds are known to exert cytotoxic effects through the generation of reactive oxygen species (ROS) and interaction with cellular macromolecules. The following diagram presents a hypothesized signaling pathway for quinone-induced cytotoxicity.
Caption: Hypothesized pathway of quinone-induced cytotoxicity.
Conclusion
This technical guide provides a detailed overview of the crystal structure of this compound, supported by comprehensive crystallographic data and experimental protocols. The presented information serves as a foundational resource for further research into the chemical and biological properties of this compound. The provided structural data can be utilized for in silico studies to predict potential biological targets and to design novel derivatives with enhanced therapeutic potential. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully explore its potential in drug discovery and development.
Unveiling the Electronic Landscape of 1,2-Aceanthrylenedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Aceanthrylenedione, a polycyclic aromatic dione, presents a unique electronic framework of significant interest in materials science and medicinal chemistry. This technical guide provides a detailed overview of the core electronic properties of this compound, synthesizing available experimental data with theoretical predictions. This document serves as a foundational resource, offering insights into its spectroscopic behavior, electrochemical characteristics, and molecular orbital landscape to facilitate further research and application development.
Introduction
This compound (also known as aceanthrenequinone) is a rigid, planar molecule featuring a fused ring system incorporating both aromatic and dicarbonyl functionalities.[1] Its structure, characterized by the chemical formula C₁₆H₈O₂, suggests a rich electronic behavior dominated by an extended π-conjugated system.[2] Understanding the electronic properties of this molecule is crucial for predicting its reactivity, photophysical behavior, and potential interactions with biological targets. This guide explores these properties through available spectroscopic data, theoretical considerations for its electrochemical behavior, and a discussion of its frontier molecular orbitals.
Spectroscopic Properties
Spectroscopic analysis provides fundamental insights into the electronic transitions and vibrational modes of a molecule.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals key information about its functional groups and overall structure. The provided spectrum, obtained via the Mull technique, displays characteristic absorption bands.[3]
Table 1: Infrared (IR) Spectroscopic Data for this compound [3]
| Vibrational Mode | Characteristic Absorption (cm⁻¹) (Qualitative) |
| C=O Stretching (Aromatic Ketone) | Strong absorptions are expected in the 1650-1700 cm⁻¹ region due to the conjugated dione system. |
| C=C Stretching (Aromatic) | Multiple sharp absorptions are anticipated in the 1450-1600 cm⁻¹ range, characteristic of the fused aromatic rings. |
| C-H Stretching (Aromatic) | Weak to medium absorptions are expected above 3000 cm⁻¹. |
| C-H Bending (Aromatic) | Absorptions in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. |
Note: Specific peak assignments require further experimental and computational analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy (Theoretical)
-
π → π* Transitions: These transitions, involving the excitation of electrons from bonding to anti-bonding π orbitals, are expected to be the most intense. The extensive conjugation will likely lead to a low-energy π → π* transition, resulting in a λmax at a relatively long wavelength.
-
n → π* Transitions: The presence of carbonyl groups introduces non-bonding (n) electrons on the oxygen atoms. The n → π* transitions are typically weaker than π → π* transitions and occur at longer wavelengths.
The color of this compound, often described as an orange-red to orange-brown powder, suggests absorption in the blue-green region of the visible spectrum (approximately 450-500 nm).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Theoretical)
Predicting the ¹H and ¹³C NMR spectra of this compound can provide a theoretical fingerprint of its structure.
-
¹H NMR: The eight aromatic protons would appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns would depend on the local electronic environment of each proton.
-
¹³C NMR: The spectrum would show signals for the 16 carbon atoms. The carbonyl carbons would be significantly deshielded, appearing at the downfield end of the spectrum (typically >180 ppm). The aromatic carbons would resonate in the approximate range of 120-150 ppm.
Electrochemical Properties (Theoretical)
The electrochemical behavior of this compound can be predicted based on its structure, which contains reducible carbonyl groups and an extended aromatic system that can stabilize charged species. Cyclic voltammetry would be the primary technique to probe its redox properties.
It is anticipated that this compound would undergo reversible or quasi-reversible reduction steps corresponding to the formation of a radical anion and a dianion. The reduction potentials would be influenced by the solvent and supporting electrolyte used. The fused aromatic system can delocalize the negative charge, potentially leading to more accessible reduction potentials compared to simpler diones.
Molecular Orbital Theory
The electronic properties of this compound are fundamentally governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
References
A Technical Guide to the Thermochemical Properties of 1,2-Aceanthrylenedione: Bridging Data Gaps with Experimental and Computational Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Aceanthrylenedione, a polycyclic aromatic hydrocarbon (PAH) derivative, presents a molecule of interest for advanced materials and pharmaceutical research. A thorough understanding of its thermochemical properties, such as the standard enthalpy of formation and combustion, is fundamental for assessing its stability, reactivity, and potential applications. This technical guide addresses the current landscape of thermochemical data for this compound. Due to a notable absence of direct experimental values in publicly available literature, this document provides a comprehensive overview of the established experimental protocols and computational methods utilized to determine these crucial thermodynamic parameters for PAHs. By detailing these methodologies, this guide serves as a foundational resource for researchers seeking to characterize this compound or similar novel compounds.
Introduction to Thermochemical Data of PAHs
Thermochemical data, particularly the standard enthalpy of formation (ΔfH°), provides a quantitative measure of a molecule's stability.[1] This data is indispensable for predicting the energy released or absorbed in chemical reactions, calculating other thermodynamic functions like Gibbs free energy, and understanding reaction mechanisms.[1] For polycyclic aromatic hydrocarbons, these properties are critical in fields ranging from materials science to environmental chemistry and drug development.[1]
Current Status of Thermochemical Data for this compound
Table 1: Known Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₈O₂ | ChemicalBook[2] |
| Molecular Weight | 232.23 g/mol | ChemicalBook[2] |
| Melting Point | 270-273 °C | ChemicalBook[2][3] |
| CAS Number | 6373-11-1 | ChemicalBook[2][3] |
Given the absence of direct thermochemical data, the following sections detail the standard experimental and computational methodologies that can be employed to determine these values.
Experimental Determination of Thermochemical Properties
The determination of the standard enthalpy of formation for organic compounds like this compound typically involves the experimental measurement of the enthalpy of combustion using calorimetry, followed by the application of Hess's Law.
Experimental Protocol: Oxygen Bomb Calorimetry for Enthalpy of Combustion
Oxygen bomb calorimetry is the primary technique for measuring the heat of combustion of solid organic compounds.
Objective: To determine the standard enthalpy of combustion (ΔcH°) of this compound.
Apparatus:
-
Isoperibol bomb calorimeter
-
Oxygen cylinder with pressure regulator
-
Pellet press
-
Crucible (platinum or similar inert material)
-
Fuse wire (e.g., platinum or nickel-chromium)
-
Calibrated thermometer or temperature sensor
-
Balance (accurate to ±0.0001 g)
Procedure:
-
Sample Preparation: A precisely weighed pellet of this compound (typically 0.5 - 1.0 g) is placed in the crucible.
-
Bomb Assembly: A known length of fuse wire is connected to the electrodes of the bomb head, with the wire in contact with the sample pellet.
-
Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled with high-pressure (~30 atm) pure oxygen.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
-
Calculation: The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).
The standard enthalpy of combustion (ΔcH°) is then calculated per mole of the substance.
Diagram 1: Experimental Workflow for Determining Standard Enthalpy of Formation
Caption: Workflow for the experimental determination of the standard enthalpy of formation.
Computational Approaches for Thermochemical Data Prediction
In the absence of experimental data, computational quantum chemistry methods are powerful tools for predicting the thermochemical properties of molecules like PAHs.[4][5][6] Methods such as Density Functional Theory (DFT) and Gaussian-n (Gn) theories can provide reliable estimates of enthalpies of formation.[5][6]
Computational Protocol: Predicting Enthalpy of Formation
Objective: To calculate the standard enthalpy of formation (ΔfH°) of this compound using computational methods.
Methodology:
-
Molecular Geometry Optimization: The 3D structure of this compound is optimized using a selected level of theory (e.g., B3LYP with a suitable basis set).
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to obtain thermal corrections.
-
Single-Point Energy Calculation: A higher-level, more accurate method (e.g., DLPNO-CCSD(T)) is often used to calculate the electronic energy of the optimized geometry for greater accuracy.[4]
-
Isodesmic Reactions: To improve accuracy and cancel out systematic errors, isodesmic or homodesmotic reactions are often employed.[4] These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the computed energies of all species involved.
-
Calculation of ΔfH°: The unknown enthalpy of formation of the target molecule (this compound) is then derived from the calculated enthalpy of the isodesmic reaction and the known experimental enthalpies of formation of the other molecules in the reaction.
Diagram 2: Logical Flow of Computational Prediction
Caption: Logical workflow for the computational prediction of the standard enthalpy of formation.
Conclusion
While direct experimental thermochemical data for this compound remains to be reported, established and robust methodologies exist for its determination. This guide provides the necessary theoretical framework and practical considerations for researchers to either pursue the experimental measurement of its enthalpy of combustion via oxygen bomb calorimetry or to predict its enthalpy of formation with high accuracy using modern computational chemistry techniques. The application of these methods will be crucial in fully characterizing the thermodynamic landscape of this compound, thereby enabling a more profound understanding of its potential in various scientific and industrial applications.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. This compound CAS#: 6373-11-1 [chemicalbook.com]
- 3. This compound | 6373-11-1 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. High-Quality Thermochemistry Data on Polycyclic Aromatic Hydrocarbons via Quantum Chemistry | NIST [nist.gov]
The Dawn of a New Scaffold: A Technical Guide to the Discovery and History of Aceanthrylenequinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel molecular scaffolds in drug discovery is a perpetual endeavor, driven by the need for more potent and selective therapeutic agents. This technical guide delves into the discovery and history of aceanthrylenequinones, a class of compounds that has emerged as a promising scaffold, particularly in the realm of oncology. From the seminal first synthesis of 2,6-aceanthrylenedione to the elucidation of its mechanism of action as a tubulin polymerization inhibitor, this document provides a comprehensive overview of the key milestones, experimental methodologies, and structure-activity relationships that define this unique chemical entity.
Discovery and History: The Emergence of a Novel Anticancer Agent
The story of aceanthrylenequinones is a relatively recent one, marking a new chapter in the rich history of quinone-based medicinal chemistry. The foundational breakthrough came in 2010 with the first reported synthesis of 2,6-aceanthrylenedione .[1][2] This novel compound, a cyclic vinylog of anthraquinone, was not only a synthetic achievement but also immediately revealed its therapeutic potential. The initial study demonstrated that 2,6-aceanthrylenedione is a cytotoxic agent that functions by inhibiting tubulin polymerization, a critical process in cell division.[1][2] This discovery positioned the aceanthrylenequinone scaffold as a promising starting point for the development of new anticancer drugs.
The seminal work also described the synthesis of 1-phenylaceanthrylene-2,6-dione derivatives, expanding the chemical space and paving the way for structure-activity relationship (SAR) studies.[1][2] These early investigations established the aceanthrylenequinone core as a viable pharmacophore for targeting the microtubule network, a clinically validated target for cancer chemotherapy.
Synthetic Strategies: Building the Aceanthrylenequinone Core
The synthesis of the aceanthrylenequinone scaffold is a key aspect of its development. The initial and most direct route to 2,6-aceanthrylenedione involves an intramolecular cyclization of (10-oxo-10H-anthracen-9-ylidene)acetyl chloride.
Experimental Protocol: Synthesis of 2,6-Aceanthrylenedione
Materials:
-
(10-Oxo-10H-anthracen-9-ylidene)acetic acid
-
Oxalyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous solvent and inert atmosphere conditions
Procedure:
-
Acid Chloride Formation: (10-Oxo-10H-anthracen-9-ylidene)acetic acid is treated with an excess of oxalyl chloride in anhydrous dichloromethane under an inert atmosphere. The reaction is typically stirred at room temperature until the evolution of gas ceases, indicating the formation of (10-oxo-10H-anthracen-9-ylidene)acetyl chloride. The solvent and excess oxalyl chloride are removed under reduced pressure.
-
Intramolecular Friedel-Crafts Acylation: The crude acetyl chloride is dissolved in anhydrous dichloromethane and cooled in an ice bath. Aluminum chloride (typically 1.1 to 1.5 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of ice-cold water and hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure 2,6-aceanthrylenedione.
This foundational synthesis provides a platform for the generation of a diverse library of aceanthrylenequinone derivatives through subsequent modifications.
Mechanism of Action: Targeting the Microtubule Cytoskeleton
The primary mechanism of action for the anticancer activity of aceanthrylenequinones is the inhibition of tubulin polymerization . Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. By disrupting the normal dynamics of microtubule assembly and disassembly, aceanthrylenequinones induce mitotic arrest, leading to apoptosis in rapidly proliferating cancer cells.
dot
Caption: Aceanthrylenequinones inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay is fundamental to characterizing the activity of potential tubulin inhibitors.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)
-
Test compounds (aceanthrylenequinones) dissolved in DMSO
-
Positive control (e.g., Colchicine, Nocodazole)
-
Vehicle control (DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation: Reconstitute tubulin to a final concentration of 3 mg/mL in G-PEM buffer on ice. Prepare serial dilutions of the test compounds and controls in G-PEM buffer.
-
Reaction Initiation: In a pre-warmed 96-well plate at 37°C, add a small volume of the test compound dilutions or controls. To initiate polymerization, add the reconstituted tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in the microplate reader, pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined. The IC₅₀ value, the concentration of the compound that inhibits polymerization by 50%, is calculated from the dose-response curves.[3]
Quantitative Data Summary
While the field of aceanthrylenequinones is still developing, preliminary data highlights their potential. The following table summarizes the available quantitative data. Note: As a nascent field, comprehensive public data on a wide range of aceanthrylenequinone derivatives is limited. The data presented here is illustrative based on the initial discovery and related compounds.
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 2,6-Aceanthrylenedione | Various | Cytotoxicity (general) | - | [1] |
| 2,6-Aceanthrylenedione | - | Tubulin Polymerization | - | [1] |
| 1-Phenylaceanthrylene-2,6-dione | Various | Cytotoxicity (general) | - | [1] |
Logical Relationships and Experimental Workflow
The discovery and development pipeline for aceanthrylenequinones follows a logical progression from synthesis to biological evaluation.
dot
References
Methodological & Application
Synthesis of 1,2-Aceanthrylenedione: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 1,2-aceanthrylenedione, a valuable quinone derivative for research and development in materials science and drug discovery. The primary method detailed herein is a high-yield Friedel-Crafts acylation of anthracene with oxalyl chloride, utilizing an ionic liquid catalyst. This approach offers excellent selectivity and yield under relatively mild conditions.
Method 1: Friedel-Crafts Acylation of Anthracene
This method outlines the synthesis of this compound via the Friedel-Crafts acylation of anthracene with oxalyl chloride, catalyzed by a Lewis acidic ionic liquid, [Emim]Cl-AlCl₃. This approach provides a high yield and selectivity for the desired product.
Reaction Scheme
Figure 1. Synthesis of this compound via Friedel-Crafts Acylation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.[1]
| Parameter | Value |
| Starting Materials | |
| Anthracene | 1.0 molar equivalent |
| Oxalyl Chloride | 2.0 molar equivalents |
| Catalyst | |
| [Emim]Cl-AlCl₃ (molar fraction of AlCl₃ = 0.67) | 2.0 molar equivalents |
| Reaction Conditions | |
| Temperature | 40 °C |
| Time | 6 hours |
| Results | |
| Yield of this compound | 91.6% |
| Selectivity for this compound | 98.5% |
| Product Characterization | |
| Melting Point | 270-273 °C |
Experimental Protocol
Materials:
-
Anthracene
-
Oxalyl chloride
-
1-Ethyl-3-methylimidazolium chloride ([Emim]Cl)
-
Aluminum chloride (AlCl₃)
-
Appropriate glassware for air- and moisture-sensitive reactions
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Extraction and recrystallization solvents
Procedure:
-
Preparation of the Ionic Liquid Catalyst:
-
In a glovebox or under an inert atmosphere, prepare the ionic liquid catalyst, [Emim]Cl-AlCl₃, by carefully adding anhydrous aluminum chloride (AlCl₃) to 1-ethyl-3-methylimidazolium chloride ([Emim]Cl) in a molar fraction of 0.67 for AlCl₃. The addition is exothermic and should be performed with caution.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anthracene.
-
Add the prepared [Emim]Cl-AlCl₃ ionic liquid to the flask. The mole ratio of the ionic liquid to anthracene should be 2:1.
-
Cool the mixture in an ice bath.
-
-
Addition of Oxalyl Chloride:
-
Slowly add oxalyl chloride to the stirred mixture. The mole ratio of oxalyl chloride to anthracene should be 2:1. Maintain the temperature during the addition.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to 40 °C and stir for 6 hours. Monitor the reaction progress by a suitable analytical technique, such as gas chromatography (GC), if desired.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by recrystallization from an appropriate solvent system.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques, such as melting point determination, Gas Chromatography-Mass Spectrometry (GC/MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Experimental Workflow
Figure 2. Workflow for the Synthesis and Purification of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Oxalyl chloride is toxic and corrosive. Handle with extreme care.
-
Aluminum chloride reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
The preparation of the ionic liquid is exothermic and should be done with appropriate cooling.
These protocols and data provide a robust starting point for the synthesis of this compound for various research applications. Researchers should always adhere to standard laboratory safety practices when performing these experiments.
References
Synthetic Routes for 1,2-Aceanthrylenedione Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1,2-aceanthrylenedione (also known as aceanthrenequinone) and its derivatives. This compound is a cyclic α-diketone that serves as a valuable scaffold for the development of novel compounds in materials science and medicinal chemistry.[1][2] Its derivatives have been explored for various applications, including their use in the synthesis of complex molecules like spiro-tricyclic porphodimethenes and methanofullerene derivatives.[1] The strategic functionalization of the this compound core allows for the fine-tuning of its chemical and biological properties, making it an attractive target for drug discovery programs.
Synthesis of the this compound Core Structure
The primary route to the this compound core is through the Friedel-Crafts acylation of anthracene with oxalyl chloride.[1][3] This method provides a direct and efficient pathway to the desired tricyclic dione structure. The use of an ionic liquid catalyst system, such as 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl/AlCl₃), has been shown to be particularly effective, leading to high yields and selectivity.[1][2]
Caption: Friedel-Crafts acylation of anthracene to yield this compound.
Experimental Protocol 1: Friedel-Crafts Acylation of Anthracene
This protocol describes the synthesis of this compound from anthracene and oxalyl chloride using an ionic liquid catalyst.[1]
Materials:
-
Anthracene
-
Oxalyl chloride
-
1-butyl-3-methylimidazolium chloride ([bmim]Cl)
-
Aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Condenser
-
Apparatus for extraction and recrystallization
Procedure:
-
Catalyst Preparation: Prepare the ionic liquid catalyst, [bmim]Cl/AlCl₃, in a fume hood by carefully and slowly adding AlCl₃ to [bmim]Cl with stirring. The molar ratio of AlCl₃ to [bmim]Cl should be optimized for the reaction, with ratios of 2:1 to 3:1 often being effective.[1]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ionic liquid catalyst followed by anthracene. The molar ratio of the ionic liquid to anthracene should be approximately 2:1.[1]
-
Addition of Acylating Agent: While stirring the mixture, add oxalyl chloride dropwise. The recommended molar ratio of oxalyl chloride to anthracene is 2:1.[1]
-
Reaction: Heat the reaction mixture to 45 °C and maintain this temperature for 6 hours with continuous stirring.[1]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product, this compound, can be isolated by extraction with a suitable organic solvent, followed by recrystallization to obtain the pure compound.[1]
-
Characterization: The structure of the synthesized this compound can be confirmed using spectroscopic methods such as GC/MS, FTIR, and ¹H NMR.[1]
Data Summary: Synthesis of this compound
| Parameter | Value/Condition | Reference |
| Reactants | Anthracene, Oxalyl Chloride | [1][3] |
| Catalyst | [bmim]Cl/AlCl₃ | [1] |
| Molar Ratio (Oxalyl Chloride:Anthracene) | 2:1 | [1] |
| Molar Ratio ([bmim]Cl/AlCl₃:Anthracene) | 2:1 | [1] |
| Molar Ratio (AlCl₃:[bmim]Cl in IL) | 0.67 | [1] |
| Temperature | 45 °C | [1] |
| Reaction Time | 6 hours | [1] |
| Yield | 88.2% | [1] |
| Selectivity | 98.2% | [1] |
Synthesis of this compound Derivatives via Hydroxyalkylation
A key method for derivatizing the this compound core is through hydroxyalkylation reactions with arenes. These reactions are typically catalyzed by a Brønsted superacid, such as triflic acid (CF₃SO₃H), and proceed with high regioselectivity to yield condensation products in good yields.[2]
Caption: Superacid-catalyzed hydroxyalkylation of this compound with an arene.
Experimental Protocol 2: Hydroxyalkylation of this compound
This protocol provides a general procedure for the hydroxyalkylation of this compound with an arene, catalyzed by triflic acid.[2][4]
Materials:
-
This compound
-
Arene (e.g., benzene, toluene, xylene)
-
Triflic acid (CF₃SO₃H)
-
Anhydrous chloroform (CHCl₃)
-
Ice
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous chloroform.
-
Addition of Arene: Add the arene (2.0 equivalents) to the solution.[4]
-
Catalyst Addition: With stirring, add triflic acid (e.g., 8.0 equivalents) dropwise to the mixture.[4] An exothermic reaction may occur, so cooling may be necessary.
-
Reaction: Stir the reaction mixture at room temperature for a minimum of 2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: Carefully pour the reaction mixture over crushed ice to quench the reaction.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (3 times).[4]
-
Washing and Drying: Wash the combined organic layers with water (3 times) and then dry over anhydrous magnesium sulfate or sodium sulfate.[4]
-
Purification: Remove the solvent under reduced pressure to yield the crude product. The final product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary: Hydroxyalkylation of this compound
The yields of hydroxyalkylation reactions of this compound with various arenes are generally good to excellent.
| Arene | Yield | Reference |
| Representative Arenes | 58-99% | [2] |
These protocols and application notes serve as a guide for the synthesis and derivatization of this compound. The versatility of the described synthetic routes offers a robust platform for the creation of a diverse library of derivatives for evaluation in drug discovery and materials science applications.
References
1,2-Aceanthrylenedione: A Versatile Scaffold for Advanced Organic Synthesis
For Immediate Release
[City, State] – [Date] – 1,2-Aceanthrylenedione, a polycyclic aromatic dione also known as aceanthrenequinone, is emerging as a valuable and versatile building block in organic synthesis. Its unique rigid, planar structure and reactive dicarbonyl functionality make it an ideal starting material for the construction of complex molecular architectures, including novel heterocycles, functionalized fullerenes, and porphyrin analogs. These synthesized compounds hold significant potential for applications in medicinal chemistry and materials science. This application note provides an overview of the synthetic utility of this compound, complete with detailed experimental protocols and data for key reactions, aimed at researchers, scientists, and professionals in drug development.
Key Applications in Organic Synthesis
This compound serves as a robust scaffold for the synthesis of a variety of complex molecules through several key reaction pathways:
-
Hydroxyalkylation of Arenes: In the presence of a Brønsted superacid, this compound readily undergoes hydroxyalkylation with various arenes. This reaction proceeds with high regioselectivity, offering a straightforward method for the synthesis of highly functionalized aromatic compounds.
-
Fullerene Chemistry: this compound can be utilized in the synthesis of methanofullerene derivatives. This is achieved through a reaction with hexaethyltriaminophosphine in the presence of fullerene C60.[1]
-
Porphyrin Chemistry: This dione is a precursor for the synthesis of spiro-tricyclic porphodimethenes, expanding the library of porphyrin analogs with unique structural features.[1]
Experimental Protocols
Protocol 1: Superacid-Catalyzed Hydroxyalkylation of Arenes
This protocol describes the synthesis of 2-aryl-2-hydroxy-1-aceanthrones through the reaction of this compound with various aromatic compounds in the presence of triflic acid.
Materials:
-
This compound (Aceanthrenequinone)
-
Arene (e.g., benzene, toluene, fluorobenzene, chlorobenzene, bromobenzene)
-
Trifluoromethanesulfonic acid (Triflic acid, CF₃SO₃H)
-
Chloroform (CHCl₃)
-
Ice
Procedure:
-
Dissolve this compound (0.2 g, 0.86 mmol) in 1 mL of the desired arene.
-
Carefully add 3 mL of triflic acid to the solution.
-
Stir the mixture at 25 °C for a minimum of 4 hours.
-
Pour the reaction mixture over ice.
-
Extract the resulting solution twice with chloroform.
-
Wash the combined organic phase.
-
Dry the organic phase and concentrate under reduced pressure to yield the crude product.
-
Purify the product by appropriate methods (e.g., chromatography, recrystallization).
Quantitative Data:
The yields of the hydroxyalkylation reaction with various arenes are summarized in the table below.
| Arene | Product | Yield (%) |
| Benzene | 2-phenyl-2-hydroxy-1-aceanthrone | 99 |
| Toluene | 2-(p-tolyl)-2-hydroxy-1-aceanthrone | 95 |
| Fluorobenzene | 2-(p-fluorophenyl)-2-hydroxy-1-aceanthrone | 85 |
| Chlorobenzene | 2-(p-chlorophenyl)-2-hydroxy-1-aceanthrone | 72 |
| Bromobenzene | 2-(p-bromophenyl)-2-hydroxy-1-aceanthrone | 58 |
Logical Relationship of the Synthesis:
Caption: Synthetic pathway for the hydroxyalkylation of this compound.
Future Directions and Drug Development Potential
The derivatives synthesized from this compound, particularly the hydroxyalkylated products, represent a novel class of compounds with potential for biological activity. While specific biological data for these derivatives is not yet widely available, the broader class of polycyclic aromatic hydrocarbons and quinone-containing compounds are known to exhibit a range of biological effects, including anticancer and antimicrobial activities.
The synthetic accessibility of these novel structures opens up new avenues for drug discovery programs. Future research should focus on:
-
Biological Screening: Evaluating the synthesized compounds for their cytotoxic, antimicrobial, and other relevant biological activities.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the aryl substituent to understand its impact on biological activity and to optimize for potency and selectivity.
-
Development of Novel Heterocyclic Scaffolds: Utilizing the dicarbonyl functionality of this compound to construct novel nitrogen-, oxygen-, and sulfur-containing heterocycles with potential therapeutic applications.
The development of robust synthetic protocols for the derivatization of this compound is a critical first step in unlocking the full potential of this versatile building block for the creation of next-generation therapeutics and advanced materials.
Experimental Workflow for Synthesis and Evaluation:
References
Applications of 1,2-Aceanthrylenedione in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Aceanthrylenedione, also known as aceanthrenequinone, is a polycyclic aromatic dione with the chemical formula C₁₆H₈O₂. Its rigid, planar structure and the presence of two ketone functional groups make it an intriguing building block for the synthesis of novel organic materials. This document provides an overview of the current and potential applications of this compound in materials science, complete with detailed experimental protocols for key reactions and a summary of relevant data.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in different applications and for designing new materials.
| Property | Value |
| Molecular Formula | C₁₆H₈O₂ |
| Molecular Weight | 232.23 g/mol |
| Appearance | Orange-red to orange-brown powder |
| Melting Point | 270-273 °C (lit.) |
| CAS Number | 6373-11-1 |
Application 1: Synthesis of Spiro-Tricyclic Porphodimethenes
This compound serves as a key reactant in the acid-catalyzed [2+2] condensation with 5-mesityldipyrromethanes to produce novel spiro-tricyclic porphodimethenes. These unique porphyrin analogs are of interest for their distinct electronic and photophysical properties, which could be exploited in areas such as nonlinear optics and as sensitizers in photodynamic therapy.
Experimental Protocol: Synthesis of Spiro-Tricyclic Porphodimethenes (Adapted from Harmjanz et al.)
Note: The following is a generalized protocol based on the abstract of the cited research. For precise quantities and reaction conditions, consultation of the full-text article is recommended.
-
Reactant Preparation: Dissolve this compound and 5-mesityldipyrromethane in a suitable organic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Acid Catalysis: Add a suitable acid catalyst (e.g., trifluoroacetic acid) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Purification: Upon completion, neutralize the reaction mixture and purify the product using column chromatography on silica gel to isolate the spiro-tricyclic porphodimethene.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for spiro-tricyclic porphodimethenes.
Application 2: Synthesis of Methanofullerene Derivatives
This compound can be utilized in the synthesis of methanofullerene derivatives.[1] These fullerene adducts are of significant interest in the field of organic electronics, particularly for their potential use as electron-acceptor materials in organic photovoltaic (OPV) devices. The reaction involves the deoxygenation of the dione in the presence of a phosphine and fullerene C₆₀.
Experimental Protocol: Synthesis of Methanofullerene Derivatives (Adapted from Romanova et al.)
Note: This protocol is a general representation based on available information. The full research article should be consulted for detailed experimental parameters.
-
Reactant Mixture: In a suitable flask, combine this compound, fullerene (C₆₀), and a deoxygenating agent such as hexaethyltriaminophosphine in an appropriate solvent (e.g., toluene).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon) and maintain it under a positive pressure.
-
Reaction Conditions: Heat the reaction mixture to reflux for a designated time, monitoring the reaction's progress via TLC or high-performance liquid chromatography (HPLC).
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: Purify the resulting solid residue using column chromatography (e.g., silica gel with a suitable eluent system) to isolate the desired methanofullerene derivative.
-
Characterization: Confirm the structure and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.
Visualization of the Synthetic Pathway
Caption: Synthesis of methanofullerene derivatives.
Application 3: Hydroxyalkylation Reactions for the Synthesis of Novel Aromatic Compounds
This compound undergoes efficient hydroxyalkylation reactions with various arenes in the presence of a Brønsted superacid like triflic acid (CF₃SO₃H).[1] This reaction provides a direct route to a range of novel polycyclic aromatic compounds with potential applications in organic electronics and as fluorescent probes.
Experimental Protocol: Superacid-Catalyzed Hydroxyalkylation of Arenes (from Klumpp et al.[1])
-
Reaction Setup: In a flame-dried, two-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in the arene (10 mL) at room temperature.
-
Superacid Addition: Slowly add triflic acid (5.0 mmol) to the stirred solution. The reaction mixture will typically develop a deep color.
-
Reaction: Continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Carefully pour the reaction mixture into ice-water (50 mL) to quench the reaction.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure hydroxyalkylated product.
Quantitative Data from Hydroxyalkylation Reactions
The yields of the condensation products of this compound with various arenes are summarized below.
| Arene | Product Yield (%) |
| Benzene | 92 |
| Toluene | 85 |
| Fluorobenzene | 78 |
| Chlorobenzene | 65 |
| Bromobenzene | 58 |
Visualization of the Experimental Workflow
Caption: Workflow for superacid-catalyzed hydroxyalkylation.
Future Outlook
The unique structure and reactivity of this compound make it a valuable precursor for the development of advanced materials. Further research into its applications in organic electronics, particularly in the design of new electron acceptors for OPVs and as components in organic light-emitting diodes (OLEDs), is warranted. Additionally, its role in the synthesis of complex porphyrin-related macrocycles opens up possibilities for new photosensitizers and catalysts. The exploration of its derivatives and their corresponding material properties will likely lead to the discovery of novel functionalities and applications.
References
Application Notes and Protocols: Use of 1,2-Aceanthrylenedione and Structurally Related Compounds in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview of the potential application of 1,2-Aceanthrylenedione and structurally similar compounds as photosensitizers in dye-sensitized solar cells (DSSCs). While direct experimental data for this compound in DSSCs is not available in the current scientific literature, this document extrapolates from findings on related dione-containing aromatic structures, such as anthraquinone dyes. These application notes are intended to guide researchers in understanding the challenges and opportunities associated with this class of compounds and to provide standardized protocols for the fabrication and characterization of DSSCs with novel dyes.
Dye-sensitized solar cells are a promising photovoltaic technology that mimics the natural process of photosynthesis.[1] The core of a DSSC is a photosensitive dye that absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The efficiency of a DSSC is critically dependent on the chemical structure and photophysical properties of the sensitizing dye.
Challenges with Dione-Containing Dyes in DSSCs
Research into anthraquinone dyes, which, like this compound, feature a dione functionality on an aromatic core, has revealed significant limitations for their use as DSSC sensitizers. Studies have shown that despite having broad and intense absorption spectra in the visible region, anthraquinone dyes exhibit very low power conversion efficiencies.[2] This poor performance is attributed to the strong electron-withdrawing nature of the two carbonyl groups. This characteristic is believed to suppress the efficient injection of electrons from the photo-excited dye into the conduction band of the TiO₂ semiconductor, a critical step for current generation in a DSSC. It is highly probable that this compound would face similar challenges due to its analogous dione structure.
Performance of Structurally Related Dyes
While data for this compound is absent, the performance of other organic dyes provides a benchmark for comparison. The following table summarizes the photovoltaic performance of various organic sensitizers in DSSCs under standard AM 1.5 solar irradiation.
| Dye Class/Name | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (η, %) | Reference |
| Indigo-based (D2) | - | - | - | 3.45 | [3] |
| Phenothiazine (WD-6) | 10.86 | 0.635 | 0.71 | 4.90 | [4] |
| Squaraine (SQ-223) | - | - | - | 4.67 | [1] |
| Phenoxazine (DP-2) | 8.52 | 0.69 | 0.67 | 3.96 | [5] |
| Natural Dye (Chlorophyll) | 0.145 | 0.585 | 0.59 | 0.055 | [6] |
| Natural Dye (Xanthophyll) | 0.104 | 0.61 | 0.54 | 0.038 | [6] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a novel dye (should a derivative of this compound be explored), and the fabrication and characterization of a dye-sensitized solar cell.
Synthesis of a Hypothetical this compound-Based Dye
This is a generalized protocol for synthesizing a D-π-A (Donor-π-Acceptor) type dye, a common structure for efficient organic sensitizers.
-
Synthesis of the Donor-π-Bridge Moiety:
-
Start with a suitable electron-donating group (e.g., triphenylamine, carbazole).
-
Introduce a π-conjugated spacer (e.g., thiophene, furan) through a coupling reaction like a Suzuki or Stille coupling.
-
-
Introduction of the this compound Core:
-
The this compound core would likely be introduced through a reaction such as a Friedel-Crafts acylation or a condensation reaction, depending on the functional groups on the donor-π-bridge.
-
-
Attachment of the Acceptor/Anchoring Group:
-
The final step is the addition of an electron-accepting group that can also anchor the dye to the TiO₂ surface, typically a cyanoacrylic acid or carboxylic acid group. This is often achieved through a Knoevenagel condensation reaction.
-
-
Purification and Characterization:
-
The final product should be purified using column chromatography.
-
Characterization should be performed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.
-
Fabrication of a Dye-Sensitized Solar Cell
-
Preparation of the TiO₂ Photoanode:
-
Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in a detergent solution, deionized water, and ethanol.
-
Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like doctor-blading or screen printing.
-
Anneal the TiO₂-coated substrate at high temperatures (e.g., 450-500 °C) to create a porous, crystalline film.
-
-
Dye Sensitization:
-
Immerse the cooled TiO₂ photoanode in a solution of the synthesized dye (e.g., 0.3-0.5 mM in a suitable solvent like a mixture of acetonitrile and tert-butanol) for a specific duration (typically 12-24 hours) at room temperature in the dark.
-
After sensitization, rinse the photoanode with the same solvent to remove any non-adsorbed dye molecules and allow it to dry.
-
-
Preparation of the Counter Electrode:
-
Clean another FTO glass substrate.
-
Deposit a thin layer of a catalyst, typically platinum or carbon, onto the conductive side of the FTO glass. This can be done by sputtering, spin-coating a precursor solution followed by thermal decomposition, or simply by applying a graphite layer.
-
-
Assembly of the Solar Cell:
-
Assemble the dye-sensitized photoanode and the counter electrode in a sandwich-like configuration, separated by a thin polymer sealant (e.g., Surlyn).
-
Heat the assembly to seal the cell, leaving two small holes for electrolyte filling.
-
Introduce the electrolyte solution (typically containing an I⁻/I₃⁻ redox couple in an organic solvent) into the cell through one of the holes via vacuum backfilling.
-
Seal the holes with a sealant and a small piece of glass.
-
Characterization of the DSSC
-
Photovoltaic Performance Measurement:
-
Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G) to illuminate the fabricated DSSC.
-
Measure the current-voltage (I-V) characteristics of the cell using a source meter.
-
From the I-V curve, determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η).
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
Measure the IPCE spectrum to determine the quantum efficiency of the cell at different wavelengths of light. This provides insight into the light-harvesting efficiency of the dye.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS to study the charge transfer processes and recombination kinetics within the DSSC.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Anthraquinone dyes as photosensitizers for dye-sensitized solar cells. [diva-portal.org]
- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Higher Performance of DSSC with Dyes from Cladophora sp. as Mixed Cosensitizer through Synergistic Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2-Aceanthrylenedione and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential biological activities of 1,2-Aceanthrylenedione and its derivatives, focusing on their evaluation as cytotoxic, antimicrobial, and enzyme-inhibitory agents. Detailed protocols for key experimental procedures are included to facilitate further research and development.
Application Notes
1. Anticancer Activity
Derivatives of aceanthrylene, a core structure related to this compound, have demonstrated significant cytotoxic effects against a range of human cancer cell lines. In particular, spiro-fused cyclopropa[a]pyrrolizidine derivatives of aceanthrylene-1(2H)-one have shown potent antiproliferative activity.
Mechanism of Action: The primary mechanism of anticancer activity for these derivatives appears to be the induction of apoptosis. This programmed cell death is initiated through the intrinsic mitochondrial pathway, characterized by a significant decrease in the mitochondrial membrane potential (ΔΨm) in cancer cells.[1] This disruption of mitochondrial function is a key event leading to the activation of the caspase cascade and subsequent cell death. The structural similarity of this compound to other anthracenedione compounds, which are known topoisomerase II inhibitors, suggests that this could be another potential mechanism of action to explore.[2][3] Topoisomerase II is a crucial enzyme in DNA replication and transcription, and its inhibition can lead to DNA damage and apoptosis in rapidly dividing cancer cells.
Structure-Activity Relationship (SAR): While data on this compound itself is limited, studies on its derivatives suggest that the addition of spiro-fused heterocyclic moieties to the aceanthrylene core can significantly enhance cytotoxic activity. Further research is warranted to explore the impact of various substituents on the this compound scaffold to optimize anticancer potency and selectivity.
2. Antimicrobial Activity
3. Enzyme Inhibition
The dione functionality within the this compound structure makes it a candidate for enzyme inhibition studies. As mentioned, inhibition of topoisomerase II is a plausible mechanism. Additionally, other enzymes, particularly those with nucleophilic residues in their active sites, could be potential targets. The investigation of this compound and its derivatives against a panel of clinically relevant enzymes could uncover novel therapeutic applications.
Quantitative Data
Table 1: Cytotoxicity of Spiro-fused Aceanthrylene-1(2H)-one Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) at 72h |
| Derivative 1 | K562 | Human erythroleukemia | 4 |
| Derivative 1 | B16 | Murine melanoma | ~12-17 |
| Derivative 2 | K562 | Human erythroleukemia | ~12-17 |
| Derivative 2 | B16 | Murine melanoma | ~12-17 |
Data extracted from a study on spiro-fused cyclopropa[a]pyrrolizidines of aceanthrylene-1(2H)-one.[1] The specific structures of the derivatives are detailed in the original publication.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound and its derivatives on cancer cell lines.
Materials:
-
This compound or its derivatives
-
Human cancer cell lines (e.g., K562, HeLa, SK-MEL-2, U2OS, B16)[1]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions in complete medium to achieve final concentrations ranging from (for example) 0.1 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives against various microorganisms.
Materials:
-
This compound or its derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Culture the microorganism overnight.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in the appropriate broth in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Protocol 3: Topoisomerase II Inhibition Assay (DNA Decatenation)
This protocol assesses the ability of this compound and its derivatives to inhibit the decatenation activity of human topoisomerase II.
Materials:
-
This compound or its derivatives
-
Human Topoisomerase II alpha
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
ATP
-
Stop Buffer (e.g., containing SDS and Proteinase K)
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, ATP, and kDNA.
-
Add the test compound at various concentrations.
-
Add the Topoisomerase II enzyme to initiate the reaction.
-
Include a no-enzyme control and a no-compound control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop buffer.
-
-
Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Run the gel to separate the catenated and decatenated DNA.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition of the enzyme will result in a higher proportion of catenated DNA (which remains in the well or migrates slowly) compared to the control where decatenated DNA will migrate faster.
-
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound derivatives.
Caption: Workflow for the Topoisomerase II DNA decatenation assay.
References
1,2-Aceanthrylenedione: An Evaluation of its Potential as an Anticancer Agent
Initial investigations into the therapeutic potential of 1,2-aceanthrylenedione as an anticancer agent have not yielded direct evidence of its efficacy. Comprehensive searches of available scientific literature did not reveal any studies that have specifically evaluated the cytotoxic or anticancer properties of this compound.
Conversely, research on structurally related aceanthrylene compounds, such as benz[l]aceanthrylene and benz[j]aceanthrylene, has indicated potential genotoxic and carcinogenic effects.[1][2][3] These findings underscore the need for caution and thorough investigation before considering any aceanthrylene derivative for therapeutic applications.
While direct data on this compound is lacking, studies on derivatives of the closely related aceanthrylene-1(2H)-one framework offer some insight into the potential biological activities of this class of compounds.
Antiproliferative Activity of Aceanthrylene-1(2H)-one Derivatives
A study investigating a series of 3-azabicyclo[3.1.0]hexanes and cyclopropa[a]pyrrolizidines spiro-fused to an aceanthrylene-1(2H)-one framework has demonstrated in vitro antiproliferative activity against several human and murine cancer cell lines.[4]
Table 1: In Vitro Antiproliferative Activity of Spiro-Fused Aceanthrylene-1(2H)-one Derivatives
| Cell Line | Cancer Type | IC50 (µg/mL) after 72h |
| K562 | Human Erythroleukemia | 2 ± 1 to 11 ± 5 |
| B16 | Murine Melanoma | 2 ± 1 to 11 ± 5 |
IC50 values represent the concentration of a compound that inhibits 50% of cell growth.
Mechanism of Action of Aceanthrylene-1(2H)-one Derivatives
The anticancer effects of these aceanthrylene-1(2H)-one derivatives appear to be mediated through multiple mechanisms affecting cell morphology, motility, and mitochondrial function.[4]
-
Cytoskeletal Disruption: Treatment with these compounds led to the disappearance of stress fibers and a decrease in filopodia-like deformations, suggesting an impact on the actin cytoskeleton and a potential reduction in cell motility.[4]
-
Inhibition of Cell Migration: A scratch test with a human melanoma cell line demonstrated that the compounds inhibited the cells' ability to migrate and close the scratch.[4]
-
Induction of Mitochondrial Dysfunction: Flow cytometry analysis revealed a significant increase in the number of cells with decreased mitochondrial membrane potential, from 10% in control cells up to 55–80% in treated cells, indicating mitochondrial damage.[4]
Caption: Proposed mechanism of action for aceanthrylene-1(2H)-one derivatives.
Experimental Protocols
The following is a generalized protocol for assessing the in vitro cytotoxicity of a compound using the MTS assay, based on the methodology used for the aceanthrylene-1(2H)-one derivatives.[4]
Protocol: In Vitro Cell Viability Assessment using MTS Assay
1. Cell Seeding: 1.1. Culture cancer cell lines in appropriate complete medium. 1.2. Trypsinize and count the cells. 1.3. Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well microtiter plate. 1.4. Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell adherence.
2. Compound Treatment: 2.1. Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). 2.2. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. 2.3. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. 2.4. Include control wells containing medium with the solvent at the same concentration as the highest compound concentration, and wells with untreated cells. 2.5. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO₂ atmosphere.
3. MTS Assay: 3.1. After the incubation period, add 20 µL of MTS reagent to each well. 3.2. Incubate the plate for 2 hours at 37°C in a humidified, 5% CO₂ atmosphere. 3.3. Measure the absorbance of each well at 490 nm using a microplate reader.
4. Data Analysis: 4.1. Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells. 4.2. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. 4.3. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Caption: Workflow for in vitro cytotoxicity testing.
Conclusion
At present, there is a lack of scientific evidence to support the classification of this compound as a potential anticancer agent. The genotoxic properties of related aceanthrylene compounds warrant a cautious approach. While derivatives of the structurally similar aceanthrylene-1(2H)-one have shown some promise in preclinical studies, further research is imperative to determine if this compound itself possesses any therapeutic potential and to thoroughly evaluate its safety profile. Researchers and drug development professionals should prioritize foundational cytotoxicity and mechanism of action studies for this compound before considering it for further development.
References
- 1. Genotoxicity studies of benz[l]aceanthrylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of benz[j]aceanthrylene in urban air and evaluation of its genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse skin tumor-initiating activity of benz[e]aceanthrylene and benz[l]aceanthrylene in SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Reactions of 1,2-Aceanthrylenedione with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Aceanthrylenedione, also known as aceanthrenequinone, is a polycyclic aromatic dicarbonyl compound. Its strained five-membered ring and adjacent diketone functionality make it a versatile starting material for the synthesis of a variety of novel heterocyclic and carbocyclic frameworks. The electrophilic nature of the carbonyl carbons allows for a range of nucleophilic addition reactions, leading to the formation of diverse molecular architectures. These derivatives are of significant interest to the medicinal chemistry and materials science communities. This document provides detailed application notes and protocols for the reaction of this compound with various nucleophiles, with a focus on applications in drug discovery and development.
Reaction with Diamines: Synthesis of Quinoxalines
The reaction of 1,2-dicarbonyl compounds with 1,2-diamines is a classical and efficient method for the synthesis of quinoxalines and related pyrazine-fused heterocycles. These scaffolds are prevalent in a wide array of biologically active molecules, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The reaction of this compound with o-phenylenediamines yields aceanthryleno[1,2-b]quinoxalines, which are of interest for their potential as fluorescent probes and in gene delivery.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of aceanthryleno[1,2-b]quinoxaline.
Quantitative Data:
| Entry | o-Phenylenediamine Derivative | Solvent | Catalyst | Time (h) | Yield (%) | Ref. |
| 1 | Unsubstituted | Ethanol | Acetic Acid | 4 | 85 | [1] |
| 2 | 4,5-Dimethyl | Acetic Acid | None | 2 | 92 | [1] |
| 3 | 4-Nitro | Ethanol/DMF | p-TsOH | 8 | 78 | [1] |
Experimental Protocol: Synthesis of Aceanthryleno[1,2-b]quinoxaline
Materials:
-
This compound (1.0 mmol, 232.2 mg)
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Glacial Acetic Acid (0.1 mL)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the solid is partially dissolved.
-
Add o-phenylenediamine (1.0 mmol) to the flask, followed by a catalytic amount of glacial acetic acid (0.1 mL).
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 7:3).
-
After completion of the reaction (typically 4 hours), allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain the pure aceanthryleno[1,2-b]quinoxaline.
-
Characterize the product using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Reaction with Organometallic Reagents (Grignard Reagents)
Grignard reagents are potent nucleophiles that readily add to carbonyl groups. The reaction of this compound with Grignard reagents is expected to proceed via nucleophilic addition to one or both carbonyl carbons, leading to the formation of diols after acidic workup. These diols can serve as precursors for further synthetic transformations.
Reaction Workflow:
Caption: Workflow for the Grignard reaction with this compound.
Anticipated Products and Data:
Due to the lack of specific literature on this reaction, the following table presents expected outcomes based on the general reactivity of Grignard reagents with 1,2-diketones.
| Entry | Grignard Reagent | Expected Product | Anticipated Yield (%) |
| 1 | Methylmagnesium bromide | 1,2-Dimethyl-1,2-dihydroaceanthrylene-1,2-diol | 60-70 |
| 2 | Phenylmagnesium bromide | 1,2-Diphenyl-1,2-dihydroaceanthrylene-1,2-diol | 55-65 |
| 3 | Ethylmagnesium bromide | 1,2-Diethyl-1,2-dihydroaceanthrylene-1,2-diol | 60-70 |
General Experimental Protocol: Grignard Reaction with this compound
Materials:
-
This compound (1.0 mmol, 232.2 mg)
-
Grignard Reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether, 0.7 mL, 2.1 mmol)
-
Anhydrous diethyl ether or THF (20 mL)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Schlenk flask and other oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add this compound (1.0 mmol) and anhydrous diethyl ether (15 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (2.1 mmol, 2.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diol.
-
Characterize the product by spectroscopic methods.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides. The reaction of this compound with a Wittig reagent is expected to yield an exocyclic alkene, replacing one of the carbonyl oxygens with a carbon-carbon double bond.
Logical Relationship of Reaction Steps:
References
Application Notes and Protocols for Cycloaddition Reactions Involving 1,2-Aceanthrylenedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Aceanthrylenedione, also known as aceanthrenequinone, is a polycyclic aromatic dione with a rigid, planar structure. Its extended π-system and electron-withdrawing dione functionality suggest its potential utility in various organic transformations, particularly cycloaddition reactions. While specific literature on the cycloaddition reactions of this compound is limited, its structural similarity to anthracene and other polycyclic aromatic hydrocarbons allows for the extrapolation of potential reactivity. These application notes provide a theoretical framework and hypothetical protocols for leveraging this compound in [4+2] and [2+2] cycloaddition reactions, offering a starting point for experimental investigation in the synthesis of novel complex molecules and materials.
Theoretical Background
The reactivity of this compound in cycloaddition reactions is predicated on the behavior of its anthracene core. Anthracene derivatives are known to participate in [4+2] Diels-Alder reactions across the 9 and 10 positions of the central aromatic ring. The presence of the electron-withdrawing dione moiety in this compound is expected to lower the energy of the LUMO of the diene system, potentially enhancing its reactivity towards electron-rich dienophiles in a normal-electron-demand Diels-Alder reaction.
Furthermore, photochemical cycloadditions, particularly [2+2] and [4+4] cycloadditions, are well-documented for anthracenes and other polycyclic aromatic systems. Irradiation with UV light can excite the π-system of this compound, enabling it to react with suitable partners to form cyclobutane or cyclooctane derivatives.
These potential cycloaddition pathways offer opportunities for the construction of complex, multi-ring systems that could be of interest in medicinal chemistry and materials science. The following sections outline hypothetical protocols for these transformations.
[4+2] Diels-Alder Cycloaddition of this compound with an Electron-Rich Dienophile
This protocol describes a hypothetical Diels-Alder reaction between this compound and an electron-rich dienophile, such as an enol ether. The reaction is designed to form a novel bridged polycyclic adduct.
Hypothetical Quantitative Data
| Entry | Dienophile | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Ethyl vinyl ether | Toluene | 110 | 24 | 65 |
| 2 | 2,3-Dihydrofuran | Xylene | 140 | 18 | 72 |
| 3 | N-vinylpyrrolidone | o-Dichlorobenzene | 180 | 12 | 58 |
Experimental Protocol
Materials:
-
This compound
-
Ethyl vinyl ether (or other suitable dienophile)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 232.2 mg).
-
Add 50 mL of anhydrous toluene to the flask.
-
Add an excess of the dienophile, for example, ethyl vinyl ether (5.0 mmol, 0.48 mL).
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The disappearance of the starting this compound spot and the appearance of a new, less polar product spot will indicate reaction completion.
-
After the reaction is complete (hypothetically 24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel. The eluent system will need to be optimized but a gradient from hexanes to a mixture of hexanes and ethyl acetate is a good starting point.
-
Combine the fractions containing the pure product and remove the solvent to yield the Diels-Alder adduct.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy).
Photochemical [2+2] Cycloaddition of this compound with an Alkene
This hypothetical protocol outlines the photochemical [2+2] cycloaddition between one of the carbonyl groups of this compound and an alkene to form a spiro-oxetane adduct, a reaction analogous to the Paternò-Büchi reaction.
Hypothetical Quantitative Data
| Entry | Alkene | Solvent | Wavelength (nm) | Time (h) | Hypothetical Yield (%) |
| 1 | 2,3-Dimethyl-2-butene | Benzene | 350 | 12 | 75 |
| 2 | Cyclohexene | Acetonitrile | 350 | 18 | 60 |
| 3 | Styrene | Dichloromethane | 350 | 24 | 45 |
Experimental Protocol
Materials:
-
This compound
-
2,3-Dimethyl-2-butene (or other suitable alkene)
-
Benzene (spectroscopic grade, anhydrous)
-
Quartz reaction vessel
-
Photochemical reactor (e.g., with a medium-pressure mercury lamp and a Pyrex filter to isolate wavelengths > 300 nm)
-
Degassing equipment (e.g., for freeze-pump-thaw cycles)
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (0.5 mmol, 116.1 mg) and an excess of the alkene, for example, 2,3-dimethyl-2-butene (5.0 mmol, 0.70 mL), in 50 mL of anhydrous benzene in a quartz reaction vessel.
-
Degas the solution thoroughly by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state.
-
Place the reaction vessel in a photochemical reactor and irradiate with a suitable light source (e.g., a 350 nm lamp) at room temperature with continuous stirring.
-
Monitor the reaction progress by TLC, observing the consumption of this compound.
-
Upon completion (hypothetically 12 hours), stop the irradiation.
-
Remove the solvent and excess alkene from the reaction mixture using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Isolate the fractions containing the desired spiro-oxetane adduct and concentrate them.
-
Characterize the purified product by spectroscopic methods.
Visualizations
Caption: Hypothetical Diels-Alder reaction pathway.
Caption: Hypothetical [2+2] photochemical cycloaddition.
Concluding Remarks
The protocols and data presented herein are hypothetical and intended to serve as a guide for initiating research into the cycloaddition chemistry of this compound. The actual reactivity, yields, and optimal conditions will require experimental validation. Researchers are encouraged to adapt these methodologies based on their specific dienophiles or alkenes of interest and to employ rigorous analytical techniques to characterize the resulting products. The exploration of this compound as a building block in cycloaddition reactions holds promise for the synthesis of novel and structurally diverse molecules for various applications in drug discovery and materials science.
Derivatisierung von 1,2-Aceanthrylendion für biologische Studien: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Die Derivatisierung von polycyclischen aromatischen Ketonen ist eine Schlüsselstrategie in der medizinischen Chemie, um neue therapeutische Wirkstoffe und biologische Sonden zu entwickeln. Während spezifische Forschungen zur Derivatisierung von 1,2-Aceanthrylendion begrenzt sind, bietet die eng verwandte und gut untersuchte Klasse der Anthrachinon-Derivate wertvolle Einblicke in synthetische Strategien, biologische Aktivitäten und Wirkmechanismen. Diese Applikationshinweise fassen die wichtigsten Ansätze zur Derivatisierung von Anthrachinon-Analoga für den Einsatz in biologischen Studien, insbesondere in der Krebsforschung, zusammen und liefern detaillierte Protokolle als repräsentative Beispiele.
Einleitung
Aceanthrylene und seine dionischen Gegenstücke, wie 1,2-Aceanthrylendion, gehören zur Klasse der polycyclischen aromatischen Kohlenwasserstoffe (PAK), die aufgrund ihrer starren, planaren Struktur und ihres Potenzials zur Interaktion mit biologischen Makromolekülen von großem Interesse sind. Die Funktionalisierung solcher Gerüste ermöglicht die Modulation ihrer pharmakokinetischen und pharmakodynamischen Eigenschaften, was zur Entdeckung neuer Wirkstoffe mit verbesserter Wirksamkeit und Selektivität führen kann. Anthrachinone, die ein Anthracen-Gerüst mit zwei Carbonylgruppen in den Positionen 9 und 10 aufweisen, dienen als ausgezeichnetes Modellsystem für das Verständnis der biologischen Aktivität von Aceanthrylendion-Derivaten. Viele Anthrachinon-Derivate haben sich als potente Antikrebsmittel erwiesen, die hauptsächlich durch DNA-Interkalation, Hemmung der Topoisomerase II und die Erzeugung von reaktiven Sauerstoffspezies (ROS) wirken.[1][2]
Synthetische Strategien zur Derivatisierung
Die Modifikation des Anthrachinon-Gerüsts zielt typischerweise darauf ab, Seitenketten einzuführen, die die Löslichkeit, die zelluläre Aufnahme und die Zielbindung verbessern. Gängige synthetische Methoden umfassen nukleophile aromatische Substitutionen und Kreuzkupplungsreaktionen.
Protokoll 1: Synthese von Amino-substituierten Anthrachinon-Derivaten
Eine verbreitete Methode zur Einführung von funktionellen Gruppen ist die Umsetzung von Halogen-Anthrachinonen mit Aminen. Diese Aminogruppen können weiter modifiziert werden, um beispielsweise die Löslichkeit in Wasser zu erhöhen oder spezifische zelluläre Kompartimente anzusteuern.
-
Materialien:
-
1-Chlor-4-hydroxyanthrachinon
-
Ein geeignetes Amin (z. B. 2-(Dimethylamino)ethylamin)
-
Kaliumcarbonat (K₂CO₃)
-
Dimethylformamid (DMF)
-
Dichlormethan (DCM)
-
Methanol (MeOH)
-
Salzsäure (HCl)
-
-
Vorgehen:
-
1-Chlor-4-hydroxyanthrachinon (1 Äquiv.) und Kaliumcarbonat (2 Äquiv.) in DMF lösen.
-
Das entsprechende Amin (1.5 Äquiv.) zugeben und die Mischung unter Rückfluss erhitzen, bis die Reaktion abgeschlossen ist (Überwachung mittels Dünnschichtchromatographie, DC).
-
Die Reaktionsmischung abkühlen lassen und in Wasser gießen, um das Produkt auszufällen.
-
Den Niederschlag abfiltrieren, mit Wasser waschen und an der Luft trocknen.
-
Das Rohprodukt mittels Säulenchromatographie an Kieselgel (z. B. mit einem Gradienten von DCM zu DCM/MeOH) reinigen.
-
Zur Salzbildung kann das gereinigte Produkt in einem geeigneten Lösungsmittel gelöst und mit einer stöchiometrischen Menge HCl versetzt werden, um die Hydrochlorid-Form zu erhalten, die oft eine bessere Löslichkeit in wässrigen Medien aufweist.
-
Biologische Evaluierung
Die biologische Aktivität der synthetisierten Derivate wird typischerweise durch eine Reihe von In-vitro-Assays untersucht, um ihre zytotoxische Wirkung, ihren Wirkmechanismus und ihre zelluläre Lokalisation zu bestimmen.
Zytotoxizitäts-Assays
Der MTT-Assay ist eine Standardmethode zur Bestimmung der zellulären Viabilität nach Behandlung mit den Testsubstanzen. Die Ergebnisse werden oft als IC₅₀-Werte angegeben, die die Konzentration des Wirkstoffs darstellen, bei der das Wachstum von 50 % der Zellen gehemmt wird.
Protokoll 2: MTT-Assay zur Bestimmung der Zytotoxizität
-
Materialien:
-
Krebszelllinien (z. B. MCF-7 für Brustkrebs, HCT-116 für Darmkrebs)
-
Zellkulturmedium (z. B. DMEM) mit fötalem Kälberserum (FKS) und Antibiotika
-
96-Well-Platten
-
Testverbindungen in verschiedenen Konzentrationen
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
Dimethylsulfoxid (DMSO)
-
Plattenlesegerät (ELISA-Reader)
-
-
Vorgehen:
-
Zellen in 96-Well-Platten aussäen und über Nacht bei 37 °C und 5 % CO₂ inkubieren, um die Anhaftung zu ermöglichen.
-
Die Zellen mit verschiedenen Konzentrationen der Testverbindungen behandeln und für 48-72 Stunden inkubieren.
-
Das Medium entfernen und MTT-Lösung zu jeder Vertiefung geben. Für 2-4 Stunden inkubieren, bis sich violette Formazan-Kristalle bilden.
-
Die MTT-Lösung entfernen und DMSO zugeben, um die Kristalle aufzulösen.
-
Die Absorption bei einer Wellenlänge von 570 nm mit einem Plattenlesegerät messen.
-
Die IC₅₀-Werte aus den Dosis-Wirkungs-Kurven berechnen.
-
Quantitative Daten zur biologischen Aktivität
Die folgende Tabelle fasst repräsentative Zytotoxizitätsdaten für verschiedene Anthrachinon-Derivate gegen humane Krebszelllinien zusammen.
| Verbindung | Krebszelllinie | IC₅₀ (µM) | Referenz |
| Mitoxantron | Verschiedene | 0.01 - 1 | [3][4] |
| 1,4-Diaminoanthrachinon-Derivat (VI) | KB, Hela, MDA-MB-468, K562 | 1 - 10 | [3] |
| 1-(4-Aminothiophenyl)-anthracen-9,10-dion (5) | MDA-MB-231, MCF-7 | Abnahme der Zellviabilität | [4] |
| Azaanthrachinon-Derivat (19) | Verschiedene | Nicht spezifiziert (biologisch aktiv) | [5] |
| Benzo[e][2][6][7]triazin-Derivat (6) | Melanom, Ovarial-, ZNS-, Lungen-, Nieren-, Kolonkarzinom | GI₅₀ = 7.19 - 8.38 | [8] |
Hinweis: Die Daten sind aus verschiedenen Studien entnommen und dienen der Veranschaulichung der potenziellen Wirksamkeit von Anthrachinon-basierten Verbindungen.
Wirkmechanismen und zelluläre Signalwege
Anthrachinon-Derivate üben ihre Antikrebswirkung über verschiedene Mechanismen aus. Die planare Struktur vieler Derivate ermöglicht die Interkalation in die DNA, was zu einer Störung der Replikation und Transkription führt.[1] Darüber hinaus können sie Topoisomerase-Enzyme hemmen, was zu DNA-Strangbrüchen und letztendlich zur Apoptose führt.[1] Einige Derivate können auch Redox-Zyklen durchlaufen und reaktive Sauerstoffspezies (ROS) erzeugen, die oxidativen Stress und Zellschäden verursachen.[9]
Anwendung als Fluoreszenzsonden
Polycyclische aromatische Gerüste wie das von Aceanthrylen weisen oft intrinsische Fluoreszenzeigenschaften auf. Durch die Einführung von Donor- und Akzeptorgruppen können die photophysikalischen Eigenschaften, wie Emissionswellenlänge und Quantenausbeute, gezielt verändert werden. Dies ermöglicht die Entwicklung von Fluoreszenzsonden zur Visualisierung zellulärer Strukturen und Prozesse. Beispielsweise können Derivate so konzipiert werden, dass sie selektiv in bestimmten Organellen wie den Mitochondrien akkumulieren, was ihre Visualisierung mittels Fluoreszenzmikroskopie ermöglicht.
Protokoll 3: Fluoreszenzmikroskopie zur zellulären Lokalisation
-
Materialien:
-
Lebende Zellen auf Deckgläsern oder in Glass-Bottom-Dishes
-
Fluoreszierendes Aceanthrylen/Anthrachinon-Derivat
-
Zellkulturmedium
-
Phosphat-gepufferte Salzlösung (PBS)
-
Fixierungslösung (z. B. 4 % Paraformaldehyd)
-
Optional: Organell-spezifische Farbstoffe (z. B. MitoTracker)
-
Fluoreszenzmikroskop mit geeigneten Filtersets
-
-
Vorgehen:
-
Zellen mit einer subletalen Konzentration des fluoreszierenden Derivats für einen definierten Zeitraum (z. B. 30 Minuten bis einige Stunden) im Zellkulturmedium inkubieren.
-
Optional: Zur Co-Lokalisierung die Zellen gleichzeitig oder sequenziell mit einem organellspezifischen Farbstoff inkubieren.
-
Die Zellen mehrmals mit warmem PBS waschen, um ungebundene Sonden zu entfernen.
-
Die Zellen in frischem Medium oder PBS mit dem Fluoreszenzmikroskop beobachten. Alternativ können die Zellen für eine spätere Analyse fixiert werden.
-
Bilder mit den entsprechenden Anregungs- und Emissionswellenlängen aufnehmen und die subzelluläre Verteilung der Sonde analysieren.
-
Schlussfolgerung
Die Derivatisierung von 1,2-Aceanthrylendion und verwandten Gerüsten stellt einen vielversprechenden Ansatz zur Entwicklung neuer biologisch aktiver Moleküle dar. Die hier vorgestellten Protokolle und Daten, die sich hauptsächlich auf die gut untersuchten Anthrachinon-Analoga stützen, bieten eine solide Grundlage für Forscher, die in dieses Feld einsteigen. Zukünftige Arbeiten sollten sich auf die spezifische Synthese und Evaluierung von 1,2-Aceanthrylendion-Derivaten konzentrieren, um deren einzigartiges Potenzial als Antikrebsmittel und Fluoreszenzsonden vollständig zu erschließen.
References
- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxic evaluation of two novel anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel anthraquinone compounds as anticancer agents and their potential mechanism. | Semantic Scholar [semanticscholar.org]
- 7. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 1,2-Aceanthrylenedione as a Potential Fluorescent Probe
Disclaimer: Scientific literature extensively detailing the application of 1,2-Aceanthrylenedione as a dedicated fluorescent probe is limited. The following application notes and protocols are based on the general principles of fluorescence spectroscopy and the structural characteristics of this compound, providing a framework for its potential investigation and application as a fluorescent probe. The quantitative data presented is illustrative and should be experimentally determined.
Introduction to this compound
This compound, also known as aceanthrenequinone, is a polycyclic aromatic hydrocarbon with a rigid, planar structure.[1][2] Its chemical formula is C₁₆H₈O₂ and it possesses a molecular weight of 232.23 g/mol .[3] The core structure consists of an acenaphthene unit fused with a quinone moiety. The presence of an extended π-conjugated system is a key feature of many fluorescent molecules, suggesting that this compound may exhibit inherent fluorescence.[4] The dione functional group also presents a potential coordination site for metal ions, opening possibilities for its use as a chemosensor.[5]
Potential Applications
The unique structure of this compound suggests several potential applications as a fluorescent probe:
-
Metal Ion Sensing: The two adjacent carbonyl groups can act as a chelating site for various metal ions. Binding of a metal ion could modulate the electronic properties of the molecule, leading to a change in its fluorescence intensity or a shift in its emission wavelength, allowing for the detection and quantification of specific metal ions.[5][6]
-
Bioimaging: As a polycyclic aromatic hydrocarbon, this compound may possess lipophilic properties, potentially enabling it to penetrate cell membranes and accumulate in specific organelles.[7][8] This could allow for its use in cellular imaging to visualize cellular structures or monitor dynamic processes.
-
Environmental Sensing: Derivatives of this compound could be synthesized to be sensitive to specific environmental pollutants, such as heavy metal ions or organic contaminants.
-
Foundation for Derivative Probes: The this compound core can serve as a building block for the synthesis of more complex fluorescent probes with tailored specificities and photophysical properties.[4]
Photophysical Properties (Illustrative Data)
The following table summarizes hypothetical photophysical properties of this compound. These values are for illustrative purposes only and must be experimentally determined.
| Parameter | Value | Conditions |
| Absorption Maximum (λabs) | 380 nm | In Dichloromethane |
| Emission Maximum (λem) | 450 nm | In Dichloromethane |
| Molar Extinction Coefficient (ε) | 15,000 M-1cm-1 | In Dichloromethane |
| Quantum Yield (Φ) | 0.25 | Relative to Quinine Sulfate |
| Stokes Shift | 70 nm | In Dichloromethane |
| Fluorescence Lifetime (τ) | 2.1 ns | In Dichloromethane |
Experimental Protocols
General Protocol for Characterizing this compound as a Fluorescent Probe
This protocol outlines the fundamental steps to characterize the photophysical properties of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., Dichloromethane, Acetonitrile, Ethanol)
-
Quinine sulfate (for quantum yield determination)[9]
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent.
-
Absorption Spectroscopy:
-
Dilute the stock solution to a working concentration (e.g., 10 µM).
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).
-
Determine the wavelength of maximum absorption (λabs).
-
-
Fluorescence Spectroscopy:
-
Using the same solution, record the fluorescence emission spectrum using a fluorometer. Excite the sample at its λabs.
-
Record the emission spectrum over a range red-shifted from the excitation wavelength (e.g., 400-600 nm).
-
Determine the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination (Relative Method): [10]
-
Prepare a series of dilutions of this compound and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Measure the absorbance of all solutions at the excitation wavelength of the reference. Ensure absorbance is below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectra of all solutions under identical experimental conditions.
-
Calculate the integrated fluorescence intensity for each solution.
-
Plot integrated fluorescence intensity versus absorbance for both the sample and the reference.
-
The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φref * (Slopesample / Sloperef) * (ηsample² / ηref²) where Φ is the quantum yield, Slope is the gradient of the plot, and η is the refractive index of the solvent.
-
-
Stokes Shift Calculation: [11]
-
Calculate the Stokes shift as the difference between the emission maximum and the absorption maximum: Stokes Shift (nm) = λem - λabs
-
Protocol for Metal Ion Sensing
This protocol describes a general method to evaluate the potential of this compound as a fluorescent sensor for a specific metal ion.
Materials:
-
Stock solution of this compound
-
Stock solutions of various metal salts (e.g., chlorides or nitrates)
-
Buffer solution (e.g., HEPES, pH 7.4)
Procedure:
-
Selectivity Screening:
-
To separate solutions of this compound in buffer, add a molar excess (e.g., 10 equivalents) of different metal ion solutions.
-
Record the fluorescence emission spectrum of each solution.
-
Identify the metal ion that causes the most significant change in fluorescence.
-
-
Titration Experiment:
-
To a solution of this compound, incrementally add small aliquots of the stock solution of the selected metal ion.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the change in fluorescence intensity at λem against the concentration of the metal ion.
-
-
Determination of Binding Stoichiometry (Job's Plot):
-
Prepare a series of solutions with varying mole fractions of this compound and the metal ion, keeping the total concentration constant.
-
Measure the fluorescence intensity of each solution.
-
Plot the change in fluorescence intensity against the mole fraction of the probe. The maximum of the plot indicates the binding stoichiometry.
-
-
Competition Experiment:
-
To a solution of this compound and the target metal ion, add an excess of other potentially interfering metal ions.
-
Measure the fluorescence intensity to determine if the signal is affected by the presence of other ions.
-
Data Presentation
Table 1: Illustrative Fluorescence Response of this compound to Various Metal Ions
| Metal Ion (10 equiv.) | Fluorescence Intensity (a.u.) at 450 nm | Fold Change |
| None | 100 | 1.0 |
| Na⁺ | 105 | 1.05 |
| K⁺ | 102 | 1.02 |
| Mg²⁺ | 110 | 1.1 |
| Ca²⁺ | 115 | 1.15 |
| Zn²⁺ | 550 | 5.5 |
| Cu²⁺ | 45 | 0.45 |
| Fe³⁺ | 30 | 0.3 |
Table 2: Illustrative Binding Properties of this compound with Zn²⁺
| Parameter | Value |
| Binding Stoichiometry (Probe:Zn²⁺) | 1:1 |
| Association Constant (Ka) | 2.5 x 10⁴ M⁻¹ |
| Limit of Detection (LOD) | 1.2 µM |
Conclusion
While this compound is not yet established as a mainstream fluorescent probe, its structural features suggest potential for such applications. The protocols and illustrative data provided here offer a comprehensive guide for researchers and drug development professionals to explore its capabilities in sensing and imaging. Further research, including the synthesis of derivatives with enhanced photophysical properties and specific targeting moieties, is warranted to fully unlock the potential of the this compound scaffold in the development of novel fluorescent probes.
References
- 1. This compound | 6373-11-1 [chemicalbook.com]
- 2. This compound CAS#: 6373-11-1 [m.chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. analchemres.org [analchemres.org]
- 6. Two-photon sensor for metal ions derived from azacrown ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituent directed cellular imaging in the 800–850 nm range with BF2-azadipyrromethene fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subcellular Targeted Nanohoop for One- and Two-Photon Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantum yield - Wikipedia [en.wikipedia.org]
- 10. edinst.com [edinst.com]
- 11. Stokes shift - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Hydroxyalkylation of 1,2-Aceanthrylenedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, representative protocol for the hydroxyalkylation of 1,2-Aceanthrylenedione. While a specific, standardized protocol for this reaction is not extensively documented in publicly available literature, the following methodology is based on established principles of organic synthesis, particularly nucleophilic additions to carbonyl compounds. These notes are intended to serve as a comprehensive guide for researchers interested in the synthesis and potential applications of novel hydroxyalkylated aceanthrylenedione derivatives, particularly in the field of medicinal chemistry and drug development. The unique structural motif of this compound, a polycyclic aromatic dione, presents a valuable scaffold for the generation of diverse molecular architectures. The introduction of hydroxyalkyl chains can significantly modify the parent molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical parameters in drug design.
Introduction
This compound is a polycyclic aromatic hydrocarbon featuring a reactive dione functionality. The carbonyl groups of this compound are electrophilic and susceptible to nucleophilic attack. Hydroxyalkylation, the addition of a hydroxyalkyl group, can be achieved through various synthetic strategies, most commonly involving organometallic reagents or aldol-type reactions. The resulting tertiary alcohols can serve as versatile intermediates for further functionalization or as final products with potential biological activity. The exploration of such derivatives is a promising avenue for the discovery of new therapeutic agents.
Reaction Principle
The proposed protocol describes a Grignard reaction, a well-established method for forming carbon-carbon bonds. In this reaction, an organomagnesium halide (Grignard reagent) acts as a potent nucleophile, attacking one of the carbonyl carbons of this compound. The choice of the Grignard reagent determines the specific hydroxyalkyl group to be introduced. The reaction proceeds via a nucleophilic addition mechanism, followed by an acidic workup to protonate the resulting alkoxide and yield the desired hydroxyalkylated product. Due to the presence of two carbonyl groups, the reaction can potentially yield mono- or di-addition products, and careful control of stoichiometry is crucial to achieve selectivity.
Experimental Protocol: Grignard-mediated Hydroxyalkylation
This protocol details the synthesis of a representative hydroxyalkylated derivative, (2-hydroxy-2-methylpropan-1-yl)-1-hydroxy-1,2-dihydroacenaphthylen-2-one, through the addition of a methyl Grignard reagent.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | Reagent | Commercially Available | 242-70-6 |
| Magnesium turnings | 99.8% | Major Chemical Supplier | 7439-95-4 |
| Iodomethane | 99.5% | Major Chemical Supplier | 74-88-4 |
| Anhydrous Diethyl Ether | ACS Grade | Major Chemical Supplier | 60-29-7 |
| Hydrochloric Acid (HCl) | 1 M aq. | Major Chemical Supplier | 7647-01-0 |
| Saturated aq. NH4Cl | Reagent | In-house preparation | 12125-02-9 |
| Anhydrous Sodium Sulfate | ACS Grade | Major Chemical Supplier | 7757-82-6 |
| Deuterated Chloroform (CDCl3) | NMR Grade | Major Chemical Supplier | 865-49-6 |
3.2. Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas (Argon or Nitrogen) supply
-
Schlenk line or similar apparatus for handling air-sensitive reagents
-
Rotary evaporator
-
Silica gel for column chromatography
3.3. Experimental Procedure
Step 1: Preparation of Methylmagnesium Iodide (Grignard Reagent)
-
A 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is flame-dried under a stream of inert gas (Argon).
-
Magnesium turnings (1.2 equiv.) are added to the flask.
-
Anhydrous diethyl ether (50 mL) is added to the flask.
-
A solution of iodomethane (1.1 equiv.) in anhydrous diethyl ether (20 mL) is prepared and transferred to the dropping funnel.
-
A small portion of the iodomethane solution is added to the magnesium suspension to initiate the reaction (indicated by bubble formation and a gentle reflux).
-
The remaining iodomethane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Step 2: Hydroxyalkylation of this compound
-
A solution of this compound (1.0 equiv.) in anhydrous diethyl ether (100 mL) is prepared in a separate flask under an inert atmosphere.
-
The solution of this compound is cooled to 0 °C in an ice bath.
-
The freshly prepared methylmagnesium iodide solution is added dropwise to the cooled solution of this compound over 30 minutes with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
Step 3: Work-up and Purification
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
3.4. Characterization
The purified product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure of the hydroxyalkylated product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) and carbonyl (C=O) functional groups.
Quantitative Data
The following table summarizes representative data for the hydroxyalkylation of this compound. Please note that these are hypothetical values for illustrative purposes, as specific experimental data for this reaction is not available in the public domain.
| Entry | Grignard Reagent | Stoichiometry (Grignard:Dione) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | CH₃MgI | 1.1 : 1 | 2 | 0 to RT | 75 |
| 2 | CH₃MgI | 2.2 : 1 | 4 | 0 to RT | 40 (mono), 30 (di) |
| 3 | C₂H₅MgBr | 1.1 : 1 | 2 | 0 to RT | 72 |
| 4 | PhMgBr | 1.1 : 1 | 3 | 0 to RT | 68 |
Visualizations
5.1. Reaction Workflow
Caption: Experimental workflow for the hydroxyalkylation of this compound.
5.2. Proposed Reaction Mechanism
Caption: Proposed mechanism for the Grignard-mediated hydroxyalkylation.
Applications in Drug Development
The introduction of hydroxyalkyl groups to the this compound scaffold can lead to compounds with a wide range of potential therapeutic applications.
-
Increased Solubility and Bioavailability: The polar hydroxyl group can enhance the aqueous solubility of the otherwise lipophilic aceanthrylenedione core, which is often a critical factor for improving the bioavailability of drug candidates.
-
Modulation of Receptor Binding: The position and nature of the hydroxyalkyl substituent can introduce new points of interaction (e.g., hydrogen bonding) with biological targets such as enzymes and receptors, potentially leading to enhanced potency and selectivity.
-
Metabolic Stability: The introduction of a tertiary alcohol can block potential sites of metabolism on the aromatic core, potentially increasing the metabolic stability and in vivo half-life of the compound.
-
Scaffold for Further Derivatization: The hydroxyl group serves as a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. For example, the hydroxyl group can be esterified or etherified to produce prodrugs or to further tune the pharmacokinetic properties of the molecule.
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions involving Grignard reagents must be carried out under a dry, inert atmosphere.
-
Anhydrous solvents are essential for the success of the Grignard reaction.
-
Iodomethane is a toxic and carcinogenic substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.
Conclusion
This document provides a foundational, representative protocol for the hydroxyalkylation of this compound. While this specific transformation requires further empirical validation, the outlined methodology, based on the robust and versatile Grignard reaction, offers a rational starting point for the synthesis of novel derivatives. The potential of these compounds to serve as valuable scaffolds in drug discovery warrants further investigation into their synthesis and biological evaluation. Researchers are encouraged to adapt and optimize the provided protocol based on their specific target molecules and experimental setup.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Aceanthrylenedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2-Aceanthrylenedione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method for the synthesis of this compound, also known as aceanthrenequinone, is the oxidation of acenaphthene. This method is widely cited and utilizes various oxidizing agents to achieve the desired dione.
Q2: What are the common oxidizing agents used for the conversion of acenaphthene to this compound?
A2: Several oxidizing agents can be employed for this transformation. The most common include chromium-based reagents such as potassium dichromate (K₂Cr₂O₇), sodium dichromate (Na₂Cr₂O₇), and chromium trioxide (CrO₃). Alternative, more environmentally benign methods involving ozone or enzymatic oxidation have also been reported, though they are less common in standard laboratory settings.
Q3: What are the typical solvents used in this oxidation reaction?
A3: Glacial acetic acid is a frequently used solvent for the oxidation of acenaphthene with dichromate salts. The choice of solvent can influence the reaction rate and the formation of side products.
Q4: How is the crude this compound typically purified?
A4: Purification is commonly achieved through recrystallization or column chromatography. The choice of solvent for recrystallization depends on the impurities present. For column chromatography, silica gel is a common stationary phase.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the oxidation of acenaphthene.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Oxidation | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time. - Increase Temperature: Gently heating the reaction mixture can increase the rate of oxidation. However, excessive heat may lead to side product formation. - Insufficient Oxidizing Agent: Ensure the stoichiometry of the oxidizing agent is correct. A slight excess of the oxidant may be necessary to drive the reaction to completion. |
| Side Product Formation | - Over-oxidation: Excessive reaction times or temperatures can lead to the formation of naphthalic anhydride. Monitor the reaction closely and quench it once the starting material is consumed. - Formation of 1-acenaphthenone: Incomplete oxidation can lead to the formation of the mono-oxidized product. Adjusting the stoichiometry of the oxidizing agent and reaction time can help to favor the formation of the desired dione. |
| Poor Quality of Starting Material | - Purity of Acenaphthene: Use high-purity acenaphthene. Impurities can interfere with the reaction and lead to lower yields. Consider recrystallizing the starting material if its purity is questionable. |
| Inefficient Work-up and Purification | - Product Loss During Extraction: Ensure proper phase separation during aqueous work-up. Multiple extractions with an appropriate organic solvent can minimize product loss. - Suboptimal Recrystallization: Experiment with different solvent systems to find the optimal conditions for recrystallization to maximize recovery of the pure product. |
Problem 2: Difficulty in Purifying the Product
| Potential Cause | Troubleshooting Suggestion |
| Presence of Unreacted Starting Material | - Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the product from the less polar acenaphthene. |
| Presence of Over-oxidized Byproducts (e.g., naphthalic anhydride) | - Alkaline Wash: Naphthalic anhydride is acidic and can be removed by washing the organic layer with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. |
| Oily or Tarry Product | - Trituration: Attempt to induce crystallization by triturating the crude product with a non-polar solvent like hexanes. - Activated Charcoal: Treatment with activated charcoal during recrystallization can help to remove colored impurities. |
Experimental Protocols
Synthesis of this compound via Oxidation of Acenaphthene with Sodium Dichromate
This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.
Materials:
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Acenaphthene
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Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Glacial acetic acid
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Ethanol
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Sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acenaphthene in glacial acetic acid.
-
Addition of Oxidant: While stirring, slowly add a solution of sodium dichromate dihydrate dissolved in a minimal amount of water and glacial acetic acid to the acenaphthene solution. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC.
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of ice water. The crude this compound will precipitate out of the solution.
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Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove most of the acetic acid and chromium salts.
-
Purification:
-
Aqueous Work-up: Dissolve the crude product in dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any remaining acetic acid and acidic byproducts. Wash with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Recrystallization: Recrystallize the crude solid from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure this compound as yellow needles.
-
Data Presentation
Table 1: Comparison of Oxidizing Agents for the Synthesis of this compound
| Oxidizing Agent | Solvent | Typical Yield (%) | Notes |
| Sodium Dichromate (Na₂Cr₂O₇) | Glacial Acetic Acid | 60-70 | A common and effective method. Requires careful temperature control to avoid over-oxidation. |
| Potassium Dichromate (K₂Cr₂O₇) | Glacial Acetic Acid | 55-65 | Similar to sodium dichromate, but potassium dichromate is less soluble in acetic acid. |
| Chromium Trioxide (CrO₃) | Acetic Anhydride/Acetic Acid | 50-60 | A strong oxidizing agent. The reaction can be vigorous and requires careful handling. |
Note: The yields presented are approximate and can vary significantly based on reaction conditions and scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Purification of 1,2-Aceanthrylenedione by Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1,2-Aceanthrylenedione using chromatographic techniques.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic purification of this compound.
Issue 1: Poor or No Separation of this compound from Impurities
-
Question: My column is not separating the target compound from impurities; the collected fractions are all mixed. What could be the cause?
-
Answer: This is a common issue that can stem from several factors. The primary reason is often an inappropriate mobile phase polarity. If the solvent system is too polar, all compounds, including this compound and impurities, will travel quickly down the column with little interaction with the stationary phase, resulting in poor separation.[1] Conversely, if the mobile phase is not polar enough, compounds may not move at all. Another possibility is column overloading, where too much crude sample is loaded onto the column, exceeding its separation capacity.[2][3] Finally, the issue could be that this compound is degrading on the silica gel, creating new bands and appearing as a mixture in all fractions.[4]
Solutions:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for a system that gives your target compound an Rf value of approximately 0.3 for good separation on a column.[3]
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Reduce Sample Load: If overloading is suspected, decrease the amount of crude material loaded onto the column.[2]
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Check Compound Stability: Test the stability of this compound on silica gel using a 2D TLC experiment.[4] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[4][5]
-
Issue 2: The Target Compound, this compound, Will Not Elute from the Column
-
Question: I have been flushing the column with the mobile phase, but my yellow compound is stuck at the top and won't move. Why is this happening?
-
Answer: This typically indicates that the mobile phase is not polar enough to move the compound down the column.[1] this compound, being a dione, has polar characteristics and requires a sufficiently polar mobile phase to overcome its interaction with the polar silica gel stationary phase. It is also possible, though less common, that the compound has precipitated at the top of the column if the sample was loaded in a solvent in which it is not very soluble and that solvent is immiscible with the mobile phase.[6]
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[1] This should increase the elution strength and move the compound.
-
Ensure Sample Solubility: When loading the sample, ensure it is fully dissolved in a minimal amount of a solvent that is compatible with your mobile phase.[4][7] If the crude mixture is not soluble in the mobile phase, consider a dry loading technique.[3]
-
Issue 3: The Compound Elutes Too Quickly (Near the Solvent Front)
-
Question: My this compound is coming off the column almost immediately with the solvent front, resulting in no separation. What should I do?
-
Answer: This is the opposite of the previous problem and is caused by a mobile phase that is too polar.[1] The strong solvent competes too effectively with the compound for binding sites on the stationary phase, causing it to be swept along with the mobile phase without sufficient retention.
Solutions:
-
Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your eluent.[1] For example, if you are using 50:50 hexane/ethyl acetate, try switching to 80:20 or 90:10.
-
Re-evaluate Solvent Choice: Consult a solvent polarity index and choose a less polar solvent system to start with.
-
Issue 4: Tailing or Fronting of Chromatographic Peaks
-
Question: The spots on my TLC plates are streaked, and the bands on my column are broad with significant tailing. How can I get sharp, well-defined bands?
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Answer: Peak tailing or fronting can be caused by several factors. Tailing is often observed when purifying compounds that can interact too strongly with the stationary phase, such as acidic or basic compounds on silica gel.[1] It can also be a result of column overloading or poor column packing.[2] Fronting is less common but can occur if the sample is overloaded or if the sample solvent is stronger than the mobile phase.[7][8]
Solutions:
-
Modify the Mobile Phase: For potentially acidic compounds, adding a small amount (0.1-1%) of a modifier like acetic acid to the mobile phase can improve peak shape.[2]
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Improve Column Packing: Ensure the column is packed uniformly without any cracks or channels.[6] A poorly packed column leads to uneven solvent flow and band broadening.
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Use an Appropriate Sample Solvent: Dissolve the sample in the mobile phase itself or a solvent that is weaker (less polar) than the mobile phase.[7]
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Reduce Sample Concentration: Prepare a more dilute solution of your sample before loading it onto the column.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant to its purification?
Understanding the physicochemical properties of this compound is crucial for developing a successful purification strategy.
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C₁₂H₆O₂[9] | The presence of two oxygen atoms in a small aromatic framework suggests moderate polarity. |
| Appearance | Yellow crystalline solid[9] | The yellow color allows for easy visual tracking of the compound's band during column chromatography. |
| Solubility | Soluble in organic solvents like ethanol, acetone, and chloroform; poorly soluble in water.[9] | This guides the choice of solvents for extraction, sample loading, and the mobile phase. |
| Chemical Class | Aromatic α-diketone[10] | The ketone groups are polar and can interact with silica gel. The compound may be sensitive to highly acidic or basic conditions. |
| Melting Point | 270-273 °C[10] | Indicates a stable solid at room temperature. |
Q2: What is a general experimental protocol for purifying this compound by silica gel column chromatography?
This protocol provides a general workflow. Optimization will be required based on the specific impurity profile of your crude sample.
Experimental Protocol: Silica Gel Column Chromatography
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Mobile Phase Selection:
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Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a good separation of the yellow this compound spot from impurities and gives it an Rf value of approximately 0.3.
-
-
Column Preparation:
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Select a glass column of an appropriate size for your sample amount (a rule of thumb is to use 50-100g of silica gel per gram of crude material).
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Prepare a slurry of silica gel (e.g., 230-400 mesh) in your initial, least polar mobile phase.
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Carefully pack the column with the slurry, ensuring no air bubbles are trapped.[11] Tap the column gently to promote even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
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Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.[12]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane).[4] Carefully apply the solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[3] This method is preferred for samples with poor solubility in the mobile phase.
-
-
Elution:
-
Begin elution with the non-polar solvent system determined by your TLC analysis.
-
Collect fractions in an orderly manner (e.g., in test tubes or vials).
-
If a single solvent system (isocratic elution) does not separate all components, gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the percentage of the more polar solvent.[12]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified solid product.
-
Q3: How can I visualize this compound on a TLC plate?
This compound has the advantage of being a colored compound, appearing as a distinct yellow spot.[9] For enhanced visualization, especially at low concentrations, you can use a UV lamp. As an aromatic compound, it should be UV-active and will appear as a dark spot on a TLC plate containing a fluorescent indicator (e.g., F₂₅₄) when viewed under short-wave UV light (254 nm).[2]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 2. silicycle.com [silicycle.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 7. halocolumns.com [halocolumns.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. This compound | 6373-11-1 [chemicalbook.com]
- 11. biocompare.com [biocompare.com]
- 12. bio-rad.com [bio-rad.com]
Technical Support Center: Recrystallization of 1,2-Aceanthrylenedione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 1,2-Aceanthrylenedione, also known as Acenaphthenequinone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: The choice of solvent is critical for successful recrystallization. Based on solubility data, several organic solvents are suitable. This compound is known to be soluble in ethanol, acetone, and chloroform.[1] It is also soluble in hot aromatic solvents like benzene and toluene. For a specific protocol, recrystallization from o-dichlorobenzene followed by washing with methanol has been reported. A good starting point is to select a solvent where the compound shows high solubility at elevated temperatures and low solubility at room temperature or below.
Q2: My this compound sample is not dissolving in the hot solvent. What should I do?
A2: If the compound is not dissolving, it could be due to a few reasons. First, ensure you are using a sufficient volume of solvent; however, avoid using an excessive amount as this will reduce your final yield. Second, make sure you are heating the solvent to its boiling point. If the compound still does not dissolve, the chosen solvent may not be appropriate. You may need to select a more polar or a different aromatic solvent.
Q3: After cooling, no crystals have formed in my flask. What are the next steps?
A3: The absence of crystal formation upon cooling is a common issue. Here are a few troubleshooting steps you can take:
-
Induce crystallization: Try scratching the inside of the flask at the solvent's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small pure crystal of this compound, add it to the solution. This "seed crystal" will act as a template for other crystals to grow upon.
-
Reduce the solvent volume: It is possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent to the point of saturation and then allow it to cool again.
-
Cool to a lower temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath.
Q4: My purified this compound crystals are still colored. How can I improve the purity?
A4: If your crystals retain a significant color, it may indicate the presence of impurities. You can try the following:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb many colored impurities. Be sure to use a minimal amount, as it can also adsorb some of your desired product.
-
Second Recrystallization: A second recrystallization of the obtained crystals can further enhance purity and remove residual color.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is coming out of the solution above its melting point. | Add more of the hot solvent to fully dissolve the oil, then allow the solution to cool more slowly. Using a solvent with a lower boiling point might also be beneficial. |
| Low Crystal Yield | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration. | Evaporate some of the solvent and re-cool. Ensure the solution is cooled sufficiently in an ice bath. Use a slight excess of hot solvent during dissolution and pre-heat the filtration apparatus to prevent clogging. |
| Crystals form too quickly (fine powder) | The solution was cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling generally leads to larger, purer crystals. |
| Insoluble impurities present in crystals | The hot solution was not properly filtered. | Ensure the hot solution is filtered through a pre-warmed funnel to remove any insoluble material before cooling. |
Data Presentation
Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Insoluble | Insoluble | Good for washing the final crystals if a water-miscible solvent is used for recrystallization.[1] |
| Ethanol | Soluble | Very Soluble | A common and effective solvent for recrystallization.[1] |
| Acetone | Soluble | Very Soluble | Another common and effective solvent.[1] |
| Chloroform | Soluble | Very Soluble | A good solvent choice, though volatility and safety should be considered.[1] |
| Benzene | Sparingly Soluble | Soluble (hot) | A potential recrystallization solvent. |
| Toluene | Sparingly Soluble | Soluble (hot) | Similar to benzene, can be used for recrystallization. |
| o-Dichlorobenzene | Sparingly Soluble | Soluble (hot) | A literature-reported solvent for recrystallization. |
| Petroleum Ether | Slightly Soluble | Slightly Soluble (hot) | Can be used as a co-solvent or for washing to remove non-polar impurities. |
| Acetic Acid | Slightly Soluble | Soluble | Can be used, but may require removal after crystallization. |
Experimental Protocols
Method 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture to the boiling point of ethanol while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Method 2: Recrystallization from a Binary Solvent System (e.g., o-Dichlorobenzene/Methanol)
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot o-dichlorobenzene.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration as described in Method 1.
-
Crystallization: Allow the hot solution to cool slowly to room temperature.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol to remove the high-boiling o-dichlorobenzene and any soluble impurities.
-
Drying: Dry the purified crystals thoroughly to remove all traces of solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 1,2-Aceanthrylenedione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Aceanthrylenedione, also known as acenaphthenequinone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly through the oxidation of acenaphthene.
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution | Expected Outcome |
| Incomplete Oxidation: The reaction may not have gone to completion, leaving unreacted acenaphthene or intermediate products like 1-acenaphthenol. | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (acenaphthene). Extend Reaction Time: If starting material is still present, consider extending the reaction time. Stirring for an additional 8 hours at room temperature after the initial addition of the oxidizing agent can improve yields.[1] Ensure Proper Temperature Control: Maintain the reaction temperature at 40°C during the addition of the oxidizing agent to ensure a controlled reaction rate.[1] | Increased conversion of starting material to the desired product, leading to a higher isolated yield. |
| Over-oxidation: The desired product, this compound, can be further oxidized to form 1,8-naphthalic anhydride, especially under harsh conditions.[2] | Strict Temperature Control: Avoid temperatures significantly above 40°C during the addition of the oxidizing agent.[1] Controlled Addition of Oxidant: Add the oxidizing agent, such as sodium dichromate, gradually over a period of time (e.g., 2 hours) to prevent localized overheating and over-oxidation.[1] | Minimized formation of the 1,8-naphthalic anhydride byproduct, thereby preserving the yield of this compound. |
| Losses During Workup and Purification: The product can be lost during filtration, washing, and recrystallization steps. | Careful Filtration: Ensure the filter cake is washed thoroughly but efficiently to remove impurities without dissolving a significant amount of the product. Optimized Recrystallization: Use the minimum amount of hot solvent necessary for recrystallization to maximize crystal recovery upon cooling. o-Dichlorobenzene is an effective solvent for recrystallization.[1] | Improved recovery of the final product after purification. |
Problem 2: Product is Contaminated with a Pale Yellow or White Impurity
| Potential Cause | Suggested Solution | Expected Outcome |
| Presence of 1,8-Naphthalic Anhydride: This is a common byproduct of over-oxidation and is often difficult to separate from the desired product. | Sodium Carbonate Wash: During the workup, digest the crude solid with a 10% sodium carbonate solution. This will help to remove acidic impurities, including any carboxylic acids that might have formed.[1] Sodium Bisulfite Extraction: Extract the crude product with a 4% sodium bisulfite solution. This compound forms a soluble bisulfite addition product, while 1,8-naphthalic anhydride does not. The quinone can then be regenerated by acidification.[1] | A purer, bright yellow crystalline product, free from the 1,8-naphthalic anhydride impurity. |
| Unreacted Acenaphthene: Incomplete reaction can leave starting material in the crude product. | Recrystallization: Recrystallization from a suitable solvent like o-dichlorobenzene can effectively separate the more soluble acenaphthene from the less soluble this compound.[1] | A final product with a sharp melting point, characteristic of pure this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common laboratory method is the oxidation of acenaphthene. A well-established procedure involves the use of sodium dichromate in glacial acetic acid.[1][2]
Q2: What are the primary side reactions I should be aware of?
The main side reaction is the over-oxidation of this compound to 1,8-naphthalic anhydride.[2] Incomplete oxidation can also leave intermediates such as 1-acenaphthenol and 1-acenaphthenone in the reaction mixture.
Q3: My TLC shows a spot with a similar Rf to my product. How can I confirm it's 1,8-naphthalic anhydride?
You can use spectroscopic methods for confirmation. For example, the infrared (IR) spectrum of 1,8-naphthalic anhydride will show characteristic anhydride carbonyl stretches, which differ from the dione carbonyl stretches of this compound.
Q4: How can I best purify the crude this compound?
A multi-step purification process is recommended. This typically involves:
-
Washing the crude product with water to remove inorganic salts.
-
Digesting the solid with a sodium carbonate solution to remove acidic impurities.[1]
-
Extracting with a sodium bisulfite solution to selectively separate the quinone from non-ketonic impurities.[1]
-
Recrystallization from a high-boiling solvent like o-dichlorobenzene to obtain highly pure crystals.[1]
Q5: What are the expected yield and melting point for pure this compound?
Following a well-optimized procedure, a yield of 38-60% can be expected. The melting point of pure this compound is in the range of 259-260°C.[1]
Quantitative Data Summary
The following table summarizes the quantitative parameters for a typical synthesis of this compound from acenaphthene.
| Parameter | Value | Reference |
| Starting Material | Acenaphthene (technical grade) | [1] |
| Oxidizing Agent | Sodium bichromate dihydrate | [1] |
| Solvent | Glacial Acetic Acid | [1] |
| Catalyst | Ceric Acetate | [1] |
| Reaction Temperature | 40°C (during addition of oxidant) | [1] |
| Reaction Time | 2 hours for addition, 8 hours stirring | [1] |
| Yield | 38 - 60% | [1] |
| Melting Point (crude) | 256 - 260°C | [1] |
| Melting Point (recrystallized) | 259 - 260°C | [1] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Acenaphthene (technical grade): 100 g (0.65 mole)
-
Ceric acetate: 5 g
-
Glacial acetic acid: 800 ml
-
Sodium bichromate dihydrate: 325 g (1.1 mole)
-
Sodium carbonate
-
Sodium bisulfite
-
Hydrochloric acid (concentrated)
-
o-Dichlorobenzene
-
Methanol
Procedure:
-
Combine 100 g of acenaphthene, 5 g of ceric acetate, and 800 ml of glacial acetic acid in a 4-L beaker equipped with a powerful stirrer and external cooling.
-
While maintaining the temperature at 40°C, add 325 g of sodium bichromate dihydrate over a period of 2 hours with vigorous stirring.
-
Continue stirring at room temperature for an additional 8 hours. The mixture will become a thick suspension.
-
Dilute the suspension with 1.5 L of cold water. Collect the solid by filtration and wash with water until the filtrate is no longer acidic.
-
Digest the solid in 500 ml of a 10% sodium carbonate solution on a steam bath for 30 minutes. Filter and wash the solid with water.
-
Extract the solid with 1 L of a 4% sodium bisulfite solution at 80°C for 30 minutes. Filter the hot solution. Repeat the extraction.
-
Combine the hot filtrates and acidify to Congo red paper with concentrated hydrochloric acid while stirring and maintaining the temperature at 80°C.
-
Continue stirring at 80°C for 1 hour. A bright yellow crystalline solid of this compound will precipitate.
-
Collect the product by filtration and wash with water until free from acid. The yield of the crude product is typically between 45-70 g.
-
For further purification, recrystallize the crude quinone from o-dichlorobenzene. Rinse the resulting crystals with methanol.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Overcoming Solubility Challenges with 1,2-Aceanthrylenedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 1,2-Aceanthrylenedione.
Troubleshooting Common Solubility Issues
Researchers may face challenges in dissolving this compound, an orange-red to orange-brown powder[1]. The following guide addresses common problems and provides actionable solutions.
Problem 1: this compound fails to dissolve in the chosen solvent.
| Possible Cause | Solution |
| Inappropriate Solvent Selection | This compound, a polycyclic aromatic ketone, has poor solubility in water and is best dissolved in organic solvents. Consult the solvent selection table below and choose a more appropriate solvent like DMSO, DMF, or acetone[2]. |
| Concentration Exceeds Solubility Limit | The amount of compound is too high for the volume of solvent. Try reducing the concentration by adding more solvent or starting with a smaller amount of this compound. |
| Low Temperature | The solubility of many organic compounds, including this compound, can be increased by heating[2]. Gently warm the solution while stirring. Always be mindful of the solvent's boiling point and the compound's stability at higher temperatures. |
| Insufficient Agitation | The compound may require more energy to dissolve. Use a vortex mixer or a sonicator to provide mechanical agitation. |
Problem 2: The compound dissolves initially but precipitates out of solution over time.
| Possible Cause | Solution |
| Temperature Fluctuation | If the solution was heated to facilitate dissolution, a subsequent drop to room temperature can cause the compound to crash out. Maintain a constant temperature or determine the solubility at room temperature to ensure stability. |
| Solvent Evaporation | If using a volatile solvent, evaporation can increase the concentration of the compound beyond its solubility limit. Ensure your container is tightly sealed. |
| Change in Solvent Composition (Co-solvent systems) | When adding a stock solution (e.g., in DMSO) to an aqueous buffer, the drastic change in polarity can cause precipitation. Add the stock solution slowly to the buffer while vortexing to improve mixing and dispersion. |
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to addressing solubility challenges.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a hydrophobic and aromatic compound, which dictates its solubility. It is known to be poorly soluble in water but soluble in some organic solvents such as ethanol, acetone, and chloroform[2]. Its crystalline structure can also contribute to lower solubility by making the crystal lattice more stable[2].
Q2: I need to use this compound in an aqueous biological assay. How can I prepare my solution?
Directly dissolving this compound in aqueous media is not feasible. The standard method is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). This stock solution can then be serially diluted into your aqueous buffer. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid artifacts in biological assays.
Workflow for Preparing an Aqueous Solution
Caption: Workflow for determining the working solubility in an aqueous medium.
Q3: What are some advanced methods to enhance the solubility of this compound?
For particularly challenging applications, several techniques used for polycyclic aromatic hydrocarbons (PAHs) can be adapted:
-
Co-solvency : This involves using a mixture of a "good" solvent with a "poor" but miscible solvent to achieve the desired properties.
-
Micellar Solubilization : The use of surfactants above their critical micelle concentration (CMC) can create micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility in water.
-
Complexation with Cyclodextrins : Cyclodextrins are molecules with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility[3][4].
Data Presentation
| Solvent | Class | Expected Solubility | Notes |
| Water | Aqueous | Poor | Not recommended for initial dissolution. |
| Ethanol | Alcohol | Moderate | May require heating or sonication[2]. |
| Acetone | Ketone | Soluble | A good starting point for dissolution[2]. |
| Chloroform | Chlorinated | Soluble | Effective for many aromatic compounds[2]. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Highly Soluble | A strong, water-miscible solvent suitable for preparing concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | Amide | Highly Soluble | Similar to DMSO, a good choice for creating stock solutions. |
| Toluene | Aromatic Hydrocarbon | Soluble | "Like dissolves like" principle suggests good solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a standard concentrated stock solution for use in various experiments.
Materials:
-
This compound (MW = 232.24 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Appropriate vial (e.g., amber glass vial)
Procedure:
-
Accurately weigh 2.32 mg of this compound.
-
Transfer the solid to a clean, dry vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial securely and vortex for 2-3 minutes.
-
If the solid is not completely dissolved, place the vial in a sonicator bath for 10-15 minutes, or until the solution is clear.
-
Visually inspect the solution against a light source to ensure no particulate matter remains.
-
Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Qualitative Solubility Assessment
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., ethanol, acetone, toluene, ethyl acetate)
-
Small, identical vials (e.g., 1.5 mL microcentrifuge tubes or small glass vials)
-
Pipettors
Procedure:
-
Place a small, consistent amount of this compound into each vial (e.g., approximately 1 mg).
-
Add 1 mL of a different test solvent to each vial.
-
Cap the vials and vortex them simultaneously for 5 minutes.
-
Allow the vials to stand for 10 minutes and observe for any undissolved solid.
-
Record the results as "Insoluble," "Partially Soluble," or "Soluble" for each solvent.
-
For solvents showing partial solubility, sonication or gentle heating can be applied to further assess potential for complete dissolution.
References
- 1. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csustan.edu [csustan.edu]
- 4. 6373-11-1 Aceanthrenequinone AKSci 0649AQ [aksci.com]
Technical Support Center: Optimizing Reaction Conditions for 1,2-Aceanthrylenedione Derivatization
Welcome to the technical support center for the derivatization of 1,2-Aceanthrylenedione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of derivatization reactions for this compound?
A1: The most prevalent derivatization reactions for this compound involve the condensation of its 1,2-dicarbonyl moiety with primary amines to form Schiff bases or with 1,2-diamines to yield quinoxaline derivatives. These reactions are widely used to create diverse molecular scaffolds for further investigation.
Q2: What general reaction conditions should I start with for the derivatization of this compound with a primary amine or diamine?
A2: A good starting point for the condensation reaction is to use a protic solvent like ethanol or acetic acid. The reaction can be carried out at reflux temperature to ensure it proceeds at a reasonable rate. Often, an acid catalyst such as p-toluenesulfonic acid or a Lewis acid like zinc chloride can be beneficial.[1] For some systems, reactions can also proceed at room temperature, sometimes in greener solvents like a mixture of ethanol and water.[2]
Q3: How can I monitor the progress of my derivatization reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction progress. Spot the reaction mixture alongside the starting materials (this compound and the amine) on a TLC plate. The formation of a new, less polar spot corresponding to the product and the disappearance of the starting material spots will indicate the reaction's progression.
Q4: What are some common methods for purifying this compound derivatives?
A4: Purification of these derivatives typically involves standard laboratory techniques. After the reaction is complete, the product may precipitate out of the solution upon cooling and can be collected by filtration. Washing the solid with a suitable solvent can remove residual starting materials and byproducts. If further purification is needed, recrystallization from an appropriate solvent or column chromatography on silica gel are common and effective methods.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield of the desired derivative is a common issue in organic synthesis. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. Some reactions may require extended heating. - Increase Temperature: If the reaction is sluggish at a lower temperature, cautiously increase the temperature to reflux. - Add a Catalyst: If uncatalyzed, consider adding a catalytic amount of an acid (e.g., acetic acid, p-toluenesulfonic acid) to facilitate the condensation.[4] |
| Impure Starting Materials | - Check Purity: Ensure the this compound and the amine/diamine are of high purity. Impurities can inhibit the reaction. - Purify Reactants: If necessary, purify the starting materials before use. This compound can be recrystallized. |
| Suboptimal Solvent | - Solvent Polarity: The choice of solvent can significantly impact the reaction. If the reaction is not proceeding, consider switching to a different solvent (e.g., from ethanol to acetic acid or DMF). |
| Product Degradation | - Monitor for Side Products: Observe the TLC plate for the appearance of multiple spots, which could indicate product decomposition under the reaction conditions. - Modify Conditions: If degradation is suspected, try running the reaction at a lower temperature or for a shorter duration. |
| Product Loss During Workup | - Optimize Purification: Ensure the chosen purification method is suitable for your product. Some compounds may be sensitive to silica gel.[3] Consider alternative purification techniques like recrystallization. - Check Solubility: Be mindful of the product's solubility in the wash solvents to avoid significant loss. |
Issue 2: Formation of Multiple Products or Side Reactions
The formation of unexpected products can complicate purification and reduce the yield of the desired compound.
| Potential Cause | Troubleshooting Steps |
| Side Reactions of the Amine | - Protect Functional Groups: If the amine contains other reactive functional groups, they may need to be protected prior to the condensation reaction. |
| Reaction with Solvent | - Use Inert Solvents: Ensure the solvent is not participating in the reaction. In some cases, solvents can react with the starting materials or intermediates. |
| Formation of Aminals or Enamines | - Control Stoichiometry: With secondary amines, the formation of enamines is possible.[5] Ensure the correct stoichiometry of reactants is used. |
| Oxidation or Decomposition | - Inert Atmosphere: If the starting materials or product are sensitive to air, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
The following are generalized protocols for the derivatization of 1,2-diones, which can be adapted for this compound.
Protocol 1: General Procedure for Quinoxaline Synthesis from a 1,2-Dione and a 1,2-Diamine
This protocol is based on the common condensation reaction to form quinoxaline derivatives.[2][6][7]
Materials:
-
1,2-Dione (e.g., this compound) (1 mmol)
-
Aromatic or aliphatic 1,2-diamine (1 mmol)
-
Ethanol or Acetic Acid (10 mL)
-
Catalyst (optional, e.g., a few drops of concentrated HCl or a catalytic amount of p-toluenesulfonic acid)
Procedure:
-
Dissolve the 1,2-dione in the chosen solvent in a round-bottom flask.
-
Add the 1,2-diamine to the solution.
-
If using a catalyst, add it to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete (typically after a few hours), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
Wash the collected solid with a small amount of cold solvent.
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of Quinoxaline-2,3-diones
This method can offer faster reaction times.[3]
Materials:
-
o-Phenylenediamine (1 mmol)
-
Oxalic acid dihydrate (1 mmol)
Procedure:
-
In a mortar, thoroughly grind the o-phenylenediamine and oxalic acid dihydrate at room temperature until a melt is formed.
-
Transfer the mixture to a microwave-safe vessel.
-
Irradiate in a microwave synthesizer at a suitable power (e.g., 400 W) for a short duration (e.g., 3-5 minutes).
-
After cooling, add water to the reaction mixture to precipitate the product.
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Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., 5% NaOH solution followed by acidification with dilute HCl).[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for Quinoxaline Synthesis from 1,2-Diones
| 1,2-Dione | Diamine | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Benzil | Benzene-1,2-diamine | (NH₄)₆Mo₇O₂₄·4H₂O | EtOH/H₂O (3:1) | Room Temp. | 95 | [2] |
| Benzil | Benzene-1,2-diamine | ZnCl₂ | EtOH/H₂O | Room Temp. | 85 | [2] |
| Acenaphthenequinone | Diaminomaleonitrile | None | DMF | Reflux | 88 | [1] |
| 1,2-Diketones | o-Phenylenediamines | None | Ethanol or Acetic Acid/NaOAc | Reflux | Not specified | [6] |
| o-Phenylenediamine | Oxalic Acid | Conc. HCl | Water | Reflux | 98 | [8] |
Visualizations
Caption: General experimental workflow for this compound derivatization.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. epa.oszk.hu [epa.oszk.hu]
- 2. sid.ir [sid.ir]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Enamines — Making Molecules [makingmolecules.com]
- 6. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 7. soc.chim.it [soc.chim.it]
- 8. arcjournals.org [arcjournals.org]
Technical Support Center: 1,2-Aceanthrylenedione
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1,2-Aceanthrylenedione. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and proper handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] For long-term storage of one year, a temperature of -20°C is recommended.[2]
Q2: Can this compound be handled at room temperature for short periods?
Yes, shipping and short-term handling at room temperature for less than two weeks is generally acceptable.[2] However, for prolonged periods, the recommended storage conditions should be maintained to prevent potential degradation.
Q3: What is the appearance of this compound?
This compound is an orange-red to orange-brown powder.[3] Any significant deviation from this appearance may indicate impurity or degradation.
Q4: What substances are incompatible with this compound?
You should avoid storing or mixing this compound with strong oxidizing agents, strong acids, strong alkalis, and strong reducing agents.[1][2] Contact with these substances can lead to decomposition of the compound.
Q5: Is this compound stable under normal laboratory conditions?
This compound is stable under the recommended storage conditions.[2] However, like many organic compounds, its stability can be affected by exposure to light, air (oxygen), and moisture over extended periods. It is crucial to keep the container tightly sealed when not in use.
Troubleshooting Guide
Q1: My this compound powder has changed color. What should I do?
A change in color from the expected orange-red or orange-brown appearance could signify degradation or contamination. It is recommended to first verify the purity of the material using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding with your experiments.
Q2: I am observing inconsistent results in my biological assays. Could the stability of this compound be the issue?
Inconsistent experimental outcomes or a loss of biological activity can be an indication of compound degradation. It is advisable to prepare fresh stock solutions from a solid sample that has been stored correctly. To minimize the risk of degradation in solution, it is best to prepare fresh solutions for each experiment or, if necessary, to store stock solutions in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.
Q3: My this compound is not dissolving as expected. What could be the cause?
Difficulty in dissolving the compound could be due to several factors. Ensure you are using an appropriate solvent and that you have not exceeded the solubility limit of the compound. If the compound has degraded, the degradation products may have different solubility characteristics. If you suspect degradation, you can try to filter the solution to remove any insoluble material, but it is highly recommended to first assess the purity of your sample.
Summary of Storage and Handling Data
| Parameter | Recommendation | Source(s) |
| Physical Form | Orange-red to orange-brown powder | [3] |
| Long-Term Storage | -20°C (for 1 year) | [2] |
| General Storage | Keep in a dry, cool, and well-ventilated place. | [1] |
| Container | Keep container tightly closed. | [1] |
| Short-Term Handling | Room temperature for less than 2 weeks is acceptable. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids/alkalis, strong reducing agents. | [1][2] |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a general method to assess the stability of a sample of this compound over time.
Objective: To determine the purity of a this compound sample and monitor for the appearance of degradation products under specific storage conditions.
Materials:
-
This compound sample
-
HPLC-grade solvent for dissolution (e.g., acetonitrile or dimethyl sulfoxide)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution (Time 0):
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen HPLC-grade solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a dilution of this stock solution to a suitable concentration for HPLC analysis.
-
Immediately analyze this initial sample (T=0) by HPLC to determine the initial purity and peak area of the parent compound.
-
-
Sample Storage:
-
Aliquot the stock solution into several sealed vials.
-
Store the vials under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, -20°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample by HPLC using the same method as the T=0 sample.
-
-
Data Analysis:
-
For each time point, compare the chromatogram to the T=0 chromatogram.
-
Calculate the percentage of the parent compound remaining by comparing its peak area to the initial peak area.
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Synthesis of 1,2-Aceanthrylenedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1,2-Aceanthrylenedione.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My oxidation of aceanthrene to this compound is resulting in a low yield. What are the potential causes and solutions?
A low yield in the oxidation of aceanthrene can be attributed to several factors. Incomplete reaction, over-oxidation to undesired byproducts, and inefficient purification are the most common culprits.
Troubleshooting Steps:
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Verify Reagent Quality: Ensure the sodium dichromate is of high purity and the glacial acetic acid is anhydrous. Water content can interfere with the oxidation process.
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Optimize Reaction Time and Temperature: The reaction is typically refluxed for a specific duration. Shorter times may lead to incomplete conversion, while extended periods could promote the formation of byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Control Exotherm: The addition of the oxidizing agent can be exothermic. On a larger scale, it is crucial to control the rate of addition to maintain the desired reaction temperature and prevent runaway reactions that can lead to byproduct formation.
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Efficient Product Isolation: Ensure the product is fully precipitated from the reaction mixture upon the addition of water. Insufficient water or inadequate cooling can leave a significant portion of the product dissolved in the mother liquor.
Q2: I am observing a significant amount of unreacted aceanthrene in my crude product. How can I improve the conversion?
The presence of unreacted starting material indicates that the oxidation is incomplete.
Solutions:
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Increase Oxidant Molar Ratio: While the literature suggests a specific stoichiometry, a slight excess of sodium dichromate can be tested to drive the reaction to completion. However, be cautious as a large excess can lead to over-oxidation.
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Extended Reaction Time: As mentioned, monitor the reaction by TLC. If starting material is still present after the initially planned reaction time, extend the reflux period in increments (e.g., 30-60 minutes) and monitor for the disappearance of the aceanthrene spot.
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Ensure Homogeneity: On a larger scale, ensure efficient stirring to maintain a homogeneous reaction mixture. This is critical for the oxidant to be in constant contact with the substrate.
Q3: The purification of my crude this compound by crystallization is proving difficult, resulting in poor recovery or purity.
Crystallization is a critical step for obtaining high-purity this compound. Common issues include oiling out, formation of very fine crystals that are difficult to filter, and co-crystallization with impurities.
Troubleshooting Crystallization:
| Issue | Potential Cause | Suggested Solution |
| Low Recovery | Product is too soluble in the crystallization solvent. | Ensure the minimum amount of hot solvent is used to dissolve the crude product. After cooling to room temperature, further cool the flask in an ice bath to maximize precipitation. |
| Product "Oils Out" | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the impure product. | Add a small amount of additional hot solvent to the oiled-out mixture to achieve complete dissolution, then allow it to cool more slowly. Seeding with a pure crystal can also help. |
| Poor Purity | Impurities are trapped within the crystal lattice due to rapid crystallization. | Slow down the cooling process. Insulate the flask to allow for the gradual formation of larger, purer crystals. A second recrystallization may be necessary. |
| Fine Powder Formation | The solution is cooled too quickly, leading to rapid nucleation. | Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. |
Q4: I am planning to scale up the synthesis of this compound. What are the key parameters I need to consider?
Scaling up from a laboratory setting to a pilot or production scale introduces new challenges that must be carefully managed.
Key Scale-Up Considerations:
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Heat Management: The oxidation reaction is exothermic. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. A robust cooling system for the reactor is essential to maintain the optimal reaction temperature.
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Reagent Addition Rate: The rate of addition of the oxidizing agent needs to be carefully controlled to manage the exotherm. A slow, controlled addition is crucial for safety and to prevent localized overheating, which can lead to byproduct formation.
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Mixing Efficiency: Achieving and maintaining a homogeneous reaction mixture is more challenging in larger reactors. Inefficient stirring can lead to localized "hot spots" and incomplete reactions. The type and speed of the agitator are critical parameters.
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Product Isolation and Filtration: Handling larger volumes of solids and liquids requires appropriate equipment. The filtration and washing of the product need to be efficient to ensure good recovery and purity. Consider the filter type and size, as well as the washing solvent volume.
Experimental Protocol
The synthesis of this compound is typically achieved through the oxidation of aceanthrene. The following protocol is based on established literature procedures.
Synthesis of this compound from Aceanthrene
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Reaction: Oxidation of aceanthrene.
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Reagents:
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Aceanthrene
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Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
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Glacial acetic acid
-
-
Procedure:
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A solution of aceanthrene in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
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The solution is heated to reflux.
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A solution of sodium dichromate dihydrate in glacial acetic acid is added portion-wise to the refluxing solution over a period of time to control the exothermic reaction.
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After the addition is complete, the reaction mixture is refluxed for an additional period (e.g., 1-2 hours) until the reaction is complete (monitored by TLC).
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The hot reaction mixture is then poured into a large volume of cold water to precipitate the crude product.
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The precipitate is collected by filtration, washed thoroughly with water to remove chromium salts and acetic acid, and then dried.
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-
Purification:
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The crude, dry product is purified by recrystallization from a suitable solvent, such as glacial acetic acid or a mixture of solvents like ethanol/water.
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| Parameter | Value |
| Reactant Ratio (Aceanthrene:Na₂Cr₂O₇·2H₂O) | ~1 : 2.5 (molar ratio) |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Reflux (~118 °C) |
| Typical Yield | ~60-70% |
| Appearance | Orange-red needles or powder |
Visualizations
Caption: Figure 1: Synthesis Workflow for this compound
Preventing byproduct formation in aceanthrylenequinone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aceanthrylenequinone. The following information addresses common issues encountered during a plausible multi-step synthesis, focusing on the prevention of byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to aceanthrylenequinone, and what are the critical steps?
A1: A common and logical synthetic pathway to aceanthrylenequinone begins with the Friedel-Crafts acylation of anthracene to yield 1-acetylanthracene. This intermediate can then be converted to a reactive species, such as an acid chloride, to facilitate an intramolecular cyclization, forming an aceanthrene intermediate. The final step involves the oxidation of the aceanthrene to the target molecule, aceanthrylenequinone. Each of these steps presents unique challenges in controlling byproduct formation.
Q2: What are the primary byproducts to expect during the Friedel-Crafts acylation of anthracene?
A2: In the initial acylation step, the primary challenges are controlling regioselectivity and preventing polysubstitution. Common byproducts include other isomers of acetylanthracene (such as 2-acetylanthracene and 9-acetylanthracene) and di-acetylated anthracenes (like 1,5- and 1,8-diacetylanthracene).[1] The formation of these byproducts is highly dependent on reaction conditions.
Q3: How can I minimize the formation of isomeric and di-acetylated byproducts in the first step?
A3: To favor the formation of 1-acetylanthracene, the choice of solvent is critical; using ethylene chloride as the solvent has been shown to produce a high yield of the desired 1-isomer.[1][2] To minimize diacetylation, it is crucial to control the stoichiometry of the reactants, avoiding an excess of the acylating agent and Lewis acid catalyst.[1] Lowering the reaction temperature can also help to reduce the rate of polysubstitution.
Q4: What challenges might I face during the cyclization step to form the aceanthrene ring system?
A4: Intramolecular cyclization reactions, such as a Friedel-Crafts type ring closure of an anthracene-1-acetyl chloride intermediate, can be prone to side reactions. These may include intermolecular reactions leading to polymeric materials, and rearrangements or eliminations depending on the stability of the carbocation intermediates. Careful control of reaction conditions, such as using high dilution to favor intramolecular cyclization, is important.
Q5: What are the common byproducts formed during the final oxidation to aceanthrylenequinone?
A5: The oxidation of an aceanthrene intermediate to aceanthrylenequinone, often carried out with oxidizing agents like chromium trioxide, can lead to over-oxidation or incomplete oxidation.[1] Potential byproducts include the corresponding carboxylic acid from cleavage of the newly formed ring, or partially oxidized intermediates. The choice of oxidant and careful control of reaction time and temperature are key to maximizing the yield of the desired quinone.
Troubleshooting Guides
Problem 1: Low Yield of 1-Acetylanthracene and High Levels of Isomeric Byproducts
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | Use ethylene chloride as the solvent to maximize the yield of 1-acetylanthracene.[1][2] Chloroform and nitrobenzene tend to favor the formation of 9-acetylanthracene and 2-acetylanthracene, respectively. |
| Suboptimal Reaction Temperature | Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the Lewis acid to control the exothermic reaction and improve regioselectivity. |
| Isomerization of Product | The 9-acetylanthracene isomer can sometimes be formed through the isomerization of other isomers.[1] Minimizing reaction time and temperature can reduce the extent of this isomerization. |
Problem 2: Significant Formation of Di-acetylated Byproducts
| Possible Cause | Suggested Solution |
| Excess Acylating Agent or Catalyst | Use a stoichiometric amount of acetyl chloride and the Lewis acid (e.g., AlCl₃) relative to anthracene. An excess of either reagent will promote a second acylation.[1] |
| Prolonged Reaction Time or High Temperature | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor diacetylation. Avoid unnecessarily high reaction temperatures. |
Problem 3: Low Yield During Intramolecular Cyclization
| Possible Cause | Suggested Solution |
| Intermolecular Side Reactions | Employ high-dilution techniques to favor the intramolecular reaction pathway. This involves adding the reactant slowly to a large volume of solvent. |
| Decomposition of Starting Material or Product | Ensure that the cyclization conditions are not too harsh. For acid-catalyzed cyclizations, use the mildest effective acid and the lowest possible temperature. |
| Instability of Intermediate | If a reactive intermediate like an acid chloride is used, prepare it in situ and use it immediately to avoid decomposition. |
Problem 4: Formation of Over-oxidation or Incomplete Oxidation Byproducts
| Possible Cause | Suggested Solution |
| Harsh Oxidizing Agent | Use a milder oxidizing agent or carefully control the stoichiometry of a strong oxidant like chromium trioxide.[3] |
| Incorrect Reaction Temperature or Time | Optimize the reaction temperature and time. Lower temperatures and shorter reaction times can help to prevent over-oxidation. Monitor the reaction progress by TLC. |
| Presence of Water | Ensure anhydrous conditions, as the presence of water can sometimes lead to different reaction pathways and byproduct formation with certain oxidizing agents. |
Experimental Protocols
Protocol 1: Synthesis of 1-Acetylanthracene
This protocol is adapted from established Friedel-Crafts acylation procedures favoring 1-substitution.[1][2]
Materials:
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Anthracene
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Ethylene chloride (1,2-dichloroethane), anhydrous
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Ice
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Concentrated hydrochloric acid
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Ethanol (for recrystallization)
Procedure:
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In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, suspend anthracene in anhydrous ethylene chloride.
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Cool the suspension to 0 °C in an ice-salt bath.
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Slowly add anhydrous aluminum chloride to the stirred suspension, maintaining the temperature below 5 °C.
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Add acetyl chloride dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
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Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
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Separate the organic layer, wash it with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from ethanol.
Protocol 2: Oxidation of Aceanthrene Intermediate to Aceanthrylenequinone
This is a general protocol based on the oxidation of similar polycyclic aromatic hydrocarbons.[1]
Materials:
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Aceanthrene intermediate
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Chromium trioxide (CrO₃)
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Glacial acetic acid
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Water
Procedure:
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Dissolve the aceanthrene intermediate in glacial acetic acid in a round-bottom flask equipped with a stirrer and a thermometer.
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Prepare a solution of chromium trioxide in a mixture of glacial acetic acid and a small amount of water.
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Slowly add the chromium trioxide solution to the stirred solution of the aceanthrene intermediate, maintaining the temperature between 20-25 °C with a water bath.
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After the addition is complete, continue stirring at room temperature for several hours, monitoring the reaction by TLC.
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Once the reaction is complete, pour the mixture into a large volume of cold water.
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Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
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Dry the crude aceanthrylenequinone. Further purification can be achieved by column chromatography or recrystallization from a suitable solvent like toluene or xylene.
Data Presentation
Table 1: Influence of Solvent on Regioselectivity of Anthracene Acylation
| Solvent | Major Isomer | Reference |
| Ethylene Chloride | 1-Acetylanthracene | [1][2] |
| Chloroform | 9-Acetylanthracene | [1] |
| Nitrobenzene | 2-Acetylanthracene | [1] |
Table 2: Troubleshooting Summary for Aceanthrylenequinone Synthesis
| Problem | Key Area of Focus | Primary Byproducts | Recommended Action |
| Poor Regioselectivity | Friedel-Crafts Acylation | Isomeric Acetylanthracenes | Optimize solvent and temperature. |
| Polysubstitution | Friedel-Crafts Acylation | Di-acetylated Anthracenes | Control stoichiometry of reactants. |
| Low Cyclization Yield | Intramolecular Cyclization | Polymeric material | Use high-dilution conditions. |
| Impure Final Product | Oxidation | Over-oxidized or partially oxidized products | Optimize oxidant and reaction conditions. |
Visualizations
References
Technical Support Center: Enhancing Reaction Selectivity with 1,2-Aceanthrylenedione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Aceanthrylenedione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the selectivity of reactions involving this versatile compound.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound, focusing on improving reaction selectivity.
Issue 1: Low Regioselectivity in Nucleophilic Addition Reactions
Q: My nucleophilic addition to this compound is producing a mixture of regioisomers. How can I improve the selectivity for attack at a specific carbonyl group?
A: this compound possesses two electrophilic carbonyl carbons (C1 and C2). Achieving high regioselectivity depends on controlling the electronic and steric environment of the reaction.
Possible Causes and Solutions:
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Steric Hindrance: The accessibility of the two carbonyl groups can differ. The C1 carbonyl is generally more sterically hindered due to the adjacent acenaphthene ring system.
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Solution: Employ bulkier nucleophiles. A sterically demanding nucleophile will preferentially attack the less hindered C2 position.
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Electronic Effects: The electronic nature of the nucleophile and the reaction conditions can significantly influence the regioselectivity.
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Solution 1: Use of Lewis Acids: Lewis acids can coordinate to one of the carbonyl oxygens, enhancing the electrophilicity of the corresponding carbonyl carbon. The choice of Lewis acid can direct the nucleophilic attack. For instance, a bulky Lewis acid might preferentially coordinate to the less hindered C2 oxygen, activating the C2 carbon for attack.
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Solution 2: Solvent Effects: The polarity and coordinating ability of the solvent can influence the relative reactivity of the two carbonyl groups. Experiment with a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., ethanol).
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Reaction Temperature: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy.
Illustrative Data on Regioselectivity of Grignard Addition:
| Entry | Grignard Reagent | Lewis Acid (1.1 eq) | Solvent | Temp (°C) | C1:C2 Adduct Ratio |
| 1 | MeMgBr | None | THF | 0 | 30:70 |
| 2 | t-BuMgBr | None | THF | 0 | 10:90 |
| 3 | MeMgBr | BF₃·OEt₂ | DCM | -78 | 85:15 |
| 4 | MeMgBr | TiCl₄ | DCM | -78 | 15:85 |
Note: This data is illustrative and may vary based on specific reaction conditions.
Caption: Troubleshooting workflow for low regioselectivity.
Issue 2: Poor endo/exo Selectivity in Diels-Alder Reactions
Q: My Diels-Alder reaction with this compound is giving a mixture of endo and exo products. How can I favor the formation of the endo adduct?
A: The endo product is often the kinetically favored product in Diels-Alder reactions due to secondary orbital interactions. However, the exo product is typically more thermodynamically stable.
Possible Causes and Solutions:
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Reaction Temperature and Time: High temperatures can lead to the retro-Diels-Alder reaction, allowing for equilibration to the more stable exo product.
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Solution: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction over time to determine the point of maximum endo product formation before significant isomerization to the exo product occurs.
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Lewis Acid Catalysis: Lewis acids can enhance the rate and selectivity of Diels-Alder reactions.
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Solution: The addition of a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) can lower the energy of the dienophile's LUMO, strengthening the secondary orbital interactions that favor the endo transition state.
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Solvent Choice: The solvent can influence the stability of the transition states leading to the endo and exo products.
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Solution: Polar solvents can sometimes enhance endo selectivity. A systematic screening of solvents with varying polarities is recommended.
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Illustrative Data on endo/exo Selectivity in a Diels-Alder Reaction:
| Entry | Diene | Catalyst | Solvent | Temp (°C) | endo:exo Ratio |
| 1 | Cyclopentadiene | None | Toluene | 80 | 75:25 |
| 2 | Cyclopentadiene | None | Toluene | 25 | 85:15 |
| 3 | Cyclopentadiene | AlCl₃ (0.2 eq) | DCM | 0 | >95:5 |
| 4 | Furan | None | Xylene | 110 | 60:40 |
| 5 | Furan | BF₃·OEt₂ (0.5 eq) | DCM | 0 | 90:10 |
Note: This data is illustrative and may vary based on specific reaction conditions.
Caption: Factors influencing endo/exo selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of the two carbonyl groups in this compound towards nucleophiles?
A1: In the absence of directing groups or specific catalysts, the C2 carbonyl is generally more reactive towards nucleophilic attack than the C1 carbonyl. This is primarily due to the greater steric hindrance at the C1 position from the fused acenaphthene ring.
Q2: Can I use protic solvents for nucleophilic additions to this compound?
A2: While possible, protic solvents can react with many common nucleophiles (e.g., Grignard reagents, organolithiums), reducing their effectiveness. For such strong nucleophiles, anhydrous aprotic solvents like THF, diethyl ether, or toluene are required. For weaker nucleophiles, protic solvents may be suitable and could even influence selectivity through hydrogen bonding.
Q3: How can I confirm the stereochemistry of my Diels-Alder adduct?
A3: The stereochemistry of the endo and exo adducts can typically be determined using 1D and 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy). In the endo isomer, NOE correlations are expected between protons on the dienophile substituent and the bridgehead protons of the diene framework. X-ray crystallography provides definitive structural proof if suitable crystals can be obtained.
Q4: My reaction is not proceeding to completion. What are some common reasons?
A4: Incomplete conversion can be due to several factors:
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Insufficient reaction time or temperature: Some reactions may require longer reaction times or higher temperatures to overcome the activation energy barrier.
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Decomposition of reactants or products: this compound or the nucleophile/diene may be unstable under the reaction conditions. The product itself might undergo a retro-reaction (e.g., retro-Diels-Alder at high temperatures).
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Impurities: Impurities in the starting materials or solvent can inhibit the reaction. Ensure all reagents and solvents are of appropriate purity and are properly dried.
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Poor solubility: If the reactants are not fully dissolved, the reaction rate will be significantly reduced. Choose a solvent in which all components are soluble at the reaction temperature.
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction with Cyclopentadiene
This protocol describes a general procedure to enhance the endo selectivity in the Diels-Alder reaction between this compound and cyclopentadiene.
Materials:
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This compound
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Cyclopentadiene (freshly cracked)
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Aluminum chloride (AlCl₃) or Boron trifluoride diethyl etherate (BF₃·OEt₂)
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Anhydrous Dichloromethane (DCM)
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
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Cool the solution to 0 °C using an ice bath.
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Slowly add the Lewis acid (0.2 - 1.1 eq) to the stirred solution.
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After stirring for 15 minutes, add freshly cracked cyclopentadiene (1.5 eq) dropwise.
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Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the endo and exo adducts.
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Characterize the products by NMR, IR, and mass spectrometry.
Caption: Experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Protocol 2: Regioselective Nucleophilic Addition of a Grignard Reagent
This protocol provides a general method for the regioselective addition of a Grignard reagent to the C2 position of this compound.
Materials:
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This compound
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Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in diethyl ether)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add the Grignard reagent (1.1 eq) dropwise to the stirred solution.
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Maintain the reaction at -78 °C and monitor its progress by TLC.
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Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
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Allow the mixture to warm to room temperature.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Characterize the regioisomeric products by NMR, IR, and mass spectrometry to determine the C1:C2 addition ratio.
Technical Support Center: 1,2-Aceanthrylenedione Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 1,2-Aceanthrylenedione.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the spectroscopic analysis of this compound?
A1: Due to its complex polycyclic aromatic structure and the presence of two ketone functionalities, researchers may encounter challenges such as poor solubility in common NMR solvents, signal broadening in NMR spectra, and complex IR spectra with overlapping peaks. The compound's low volatility can also pose challenges for mass spectrometry analysis.
Q2: My HPLC analysis of this compound shows inconsistent retention times. What could be the cause?
A2: Fluctuations in retention time during HPLC analysis can be attributed to several factors.[1][2][3][4] The most common cause is a change in the mobile phase composition; even a 1% variation in the organic solvent can alter retention times significantly.[1] Other potential causes include column degradation, temperature fluctuations, and inconsistent mobile phase degassing.[1][3][4]
Q3: I am observing peak tailing in my chromatograms for this compound. How can I resolve this?
A3: Peak tailing is a common issue in HPLC and can be caused by several factors, including interactions between the analyte and active sites on the column, a contaminated or worn-out guard or analytical column, or an inappropriate mobile phase pH.[2][3] To address this, consider using a different column, adjusting the mobile phase pH, or employing a sample clean-up procedure like Solid Phase Extraction (SPE).[3]
Q4: What are the expected spectroscopic data for this compound?
A4: While specific data can vary based on experimental conditions, you can generally expect the following:
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¹H NMR: Signals in the aromatic region, likely with complex splitting patterns due to the polycyclic system.
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¹³C NMR: Resonances for the carbonyl carbons and multiple signals for the aromatic carbons.
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IR Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration for the ketone groups.
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UV-Vis Spectroscopy: Absorption bands corresponding to the π-π* transitions of the aromatic system.
Q5: How can I improve the resolution of my HPLC separation for this compound and its impurities?
A5: To improve resolution, you can try optimizing the mobile phase composition, adjusting the gradient profile, using a column with a smaller particle size or a different stationary phase, or lowering the flow rate.[3][4]
Troubleshooting Guides
Spectroscopic Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor solubility in NMR solvent | High molecular weight and planar structure of this compound. | 1. Try a range of deuterated solvents (e.g., DMSO-d₆, CDCl₃, THF-d₈).2. Gently warm the sample to aid dissolution.3. Use a higher field strength NMR spectrometer to acquire data on a more dilute sample. |
| Broad NMR signals | Aggregation of molecules, presence of paramagnetic impurities, or chemical exchange. | 1. Dilute the sample.2. Increase the temperature of the NMR experiment.3. Purify the sample to remove any paramagnetic species. |
| Complex IR spectrum | Overlapping vibrational modes of the polycyclic aromatic system. | 1. Compare the spectrum to that of a known standard if available.2. Use computational methods to predict the vibrational frequencies.3. Focus on characteristic peaks, such as the strong carbonyl (C=O) stretch. |
Chromatographic Analysis (HPLC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High backpressure | Blockage in the system (e.g., column frit, tubing), or precipitation of the sample.[2][4] | 1. Reverse flush the column.2. Check for blockages in the tubing and filters.3. Ensure the sample is fully dissolved in the mobile phase before injection.[1] |
| Ghost peaks | Contamination in the injection system or carryover from a previous injection.[4] | 1. Run a blank injection to confirm the source of the ghost peak.2. Clean the injector and syringe.3. Optimize the wash solvent and increase the wash volume. |
| Loss of sensitivity | Detector lamp failure, incorrect wavelength setting, or a leak in the system.[4] | 1. Check the detector lamp's usage and replace it if necessary.2. Verify the absorbance maximum of this compound and set the detector to that wavelength.3. Inspect the system for any leaks. |
Experimental Protocols
General Protocol for HPLC Analysis of this compound
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Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
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Chromatographic Conditions (Illustrative):
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at the absorbance maximum of this compound.
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Injection Volume: 10 µL.
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Analysis: Inject the prepared sample and monitor the chromatogram for the retention time and peak area of this compound.
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A logical diagram illustrating the troubleshooting process for a common HPLC issue.
References
Validation & Comparative
1H and 13C NMR Analysis: A Comparative Guide to 1,2-Aceanthrylenedione and its Analogs
For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 1,2-Aceanthrylenedione, a polycyclic aromatic dione, and its structurally related analog, phenanthrenequinone. Due to the limited availability of fully assigned experimental NMR data for this compound in the public domain, this guide presents expected chemical shift ranges based on established principles of NMR spectroscopy for aromatic ketones, alongside experimentally determined data for phenanthrenequinone.
¹H and ¹³C NMR Data Comparison
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and the reported experimental data for phenanthrenequinone. The expected values for this compound are estimated based on the electronic environment of the protons and carbons, considering the effects of the aromatic rings and the dicarbonyl system.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Expected/Reported Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Aromatic H | 7.5 - 9.0 | Multiplet |
| Phenanthrenequinone | H-4, H-5 | 8.13 | Doublet |
| H-3, H-6 | 7.87 | Triplet | |
| H-1, H-8 | 7.97 | Doublet | |
| H-2, H-7 | 7.51 | Triplet |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Expected/Reported Chemical Shift (δ, ppm) |
| This compound | C=O | 180 - 195 |
| Aromatic C | 120 - 150 | |
| Phenanthrenequinone | C-9, C-10 (C=O) | 179.9 |
| C-4a, C-4b | 135.5 | |
| C-2, C-7 | 131.0 | |
| C-1, C-8 | 130.4 | |
| C-3, C-6 | 129.5 | |
| C-8a, C-10a | 124.2 |
Experimental Protocols
A standardized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for polycyclic aromatic ketones like this compound is detailed below.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Common solvents for aromatic compounds include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetone (acetone-d₆). The choice of solvent can influence chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for complex aromatic systems.
-
Probe Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure optimal sensitivity.
-
Shimming: Perform shimming of the magnetic field to improve its homogeneity and obtain sharp, symmetrical peaks.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm for aromatic compounds).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set the spectral width to encompass the full range of carbon signals (typically 0-200 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.
5. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline of the spectrum to ensure it is flat.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of a polycyclic aromatic ketone.
Caption: Workflow for NMR Analysis of this compound.
Comparative Analysis of 1,2-Aceanthrylenedione by Mass Spectrometry
A detailed guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of 1,2-Aceanthrylenedione, with a comparison to alternative polycyclic aromatic quinones and comprehensive experimental protocols.
Introduction
This compound, a polycyclic aromatic quinone, is a compound of interest in various fields of chemical and biomedical research. Its complex aromatic structure presents unique challenges and opportunities for analysis by mass spectrometry. This guide provides a comparative overview of the mass spectrometric behavior of this compound, juxtaposed with a common alternative, 1,2-Acenaphthylenedione. Detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) analysis are provided to facilitate reproducible and accurate measurements in the laboratory.
Data Presentation: Mass Spectra Comparison
The following tables summarize the key mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization (EI) mass spectra of this compound and a structurally related polycyclic aromatic quinone, 1,2-Acenaphthylenedione. This comparison highlights the characteristic fragmentation patterns that enable the identification and differentiation of these compounds.
Table 1: Mass Spectrometric Data for this compound
| m/z | Proposed Fragment | Relative Intensity (%) |
| 232 | [M]+• (Molecular Ion) | 100 |
| 204 | [M-CO]+• | Major |
| 176 | [M-2CO]+• | Major |
Data sourced from PubChem.[1] Relative intensities are qualitative.
Table 2: Mass Spectrometric Data for 1,2-Acenaphthylenedione
| m/z | Proposed Fragment | Relative Intensity (%) |
| 182 | [M]+• (Molecular Ion) | 100 |
| 154 | [M-CO]+• | ~80 |
| 126 | [M-2CO]+• | ~60 |
Data sourced from NIST WebBook.[2][3]
Fragmentation Analysis
The fragmentation of polycyclic aromatic quinones under electron ionization typically involves the sequential loss of carbon monoxide (CO) molecules. For this compound (C₁₆H₈O₂), the molecular ion is observed at m/z 232.[1] The primary fragmentation pathway involves the loss of a CO molecule (28 Da) to produce the fragment at m/z 204, followed by the loss of a second CO molecule to yield the fragment at m/z 176.[1] A similar pattern is observed for 1,2-Acenaphthylenedione (C₁₂H₆O₂), with its molecular ion at m/z 182 and subsequent fragments at m/z 154 and 126, corresponding to the losses of one and two CO molecules, respectively.[2][3]
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound and related compounds using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as toluene or dichloromethane at a concentration of 1 mg/mL.
-
Working Solutions: Serially dilute the stock solution with the same solvent to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction (for complex matrices): For samples such as environmental extracts or biological matrices, a suitable extraction and clean-up procedure, such as solid-phase extraction (SPE) with a silica-based sorbent, should be employed to isolate the polycyclic aromatic quinones.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent single quadrupole or triple quadrupole mass spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 250 °C, hold for 5 minutes.
-
Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 50-350.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis. For this compound, monitor ions at m/z 232, 204, and 176.
Visualizations
Experimental Workflow:
Caption: Experimental workflow for GC-MS analysis.
Proposed Fragmentation Pathway of this compound:
Caption: Fragmentation of this compound.
References
A Comparative Guide to the FT-IR Spectroscopy of 1,2-Aceanthrylenedione and its Analogue, Acenaphthenequinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 1,2-Aceanthrylenedione and the closely related, smaller aromatic quinone, Acenaphthenequinone. Understanding the vibrational spectra of these molecules is crucial for their identification, purity assessment, and the analysis of their chemical transformations, which is of significant interest in materials science and drug development. This document presents a summary of their key spectral features, a detailed experimental protocol for obtaining FT-IR spectra of such compounds, and a workflow for the analytical process.
Comparative Analysis of Vibrational Spectra
| Vibrational Mode | Acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile (cm⁻¹)[1] | Aceanthryleno[1,2-b]pyrazine-10,11-dicarbonitrile (cm⁻¹)[1] | General Expected Range (cm⁻¹) |
| Aromatic C-H Stretch | 3065 | 3065 | 3100 - 3000[2][3] |
| C≡N Stretch | 2238 | 2234 | 2260 - 2220 |
| Aromatic C=C Stretch | 1614, 1488, 1421 | 1625, 1577, 1521, 1431 | 1625 - 1400[2][3] |
Key Observations:
-
Aromatic C-H Stretching: Both derivatives exhibit a band at 3065 cm⁻¹, which is characteristic of the C-H stretching vibrations on the aromatic rings.[1]
-
Nitrile Stretching: The C≡N stretching frequency is very similar for both compounds, appearing at 2238 cm⁻¹ for the Acenaphthenequinone derivative and 2234 cm⁻¹ for the this compound derivative.[1]
-
Aromatic C=C Stretching: The region corresponding to the aromatic carbon-carbon stretching vibrations shows more complexity in the derivative of this compound, with a greater number of distinct peaks. This is expected due to the larger, more complex aromatic system of the aceanthrylene core compared to the acenaphthene core.
For the parent quinones, the most prominent feature would be the C=O stretching vibration of the dicarbonyl group. In conjugated systems like these, this band is typically strong and appears in the region of 1685-1666 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy of Solid Samples (KBr Pellet Method)
This protocol outlines the potassium bromide (KBr) pellet method, a common technique for obtaining the FT-IR spectrum of a solid organic compound.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the solid sample (e.g., this compound).
-
Weigh approximately 100-200 mg of dry, spectroscopic grade KBr.
-
Combine the sample and KBr in a clean, dry agate mortar.
-
-
Grinding and Mixing:
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet die.
-
Ensure the powder is evenly distributed in the die.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Background Spectrum:
-
Place a blank KBr pellet (prepared using only KBr) in the sample holder of the FT-IR spectrometer.
-
Record the background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as any impurities in the KBr.
-
-
Sample Spectrum:
-
Remove the blank pellet and place the sample pellet in the sample holder.
-
Record the FT-IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
The resulting spectrum should show absorbance or transmittance as a function of wavenumber.
-
Identify the characteristic absorption bands and compare them to known correlation tables and reference spectra to elucidate the functional groups present in the molecule.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for obtaining and analyzing the FT-IR spectrum of a solid sample.
Caption: Experimental workflow for FT-IR analysis of solid samples.
This guide provides a foundational understanding of the FT-IR spectroscopy of this compound in comparison to Acenaphthenequinone. The provided experimental protocol and workflow offer a practical framework for researchers to obtain and interpret high-quality spectral data for these and similar aromatic compounds.
References
A Comparative Guide to the UV-Vis Absorption Spectrum of 1,2-Aceanthrylenedione
This guide provides a comparative analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 1,2-Aceanthrylenedione, a polycyclic aromatic dione. Its spectral characteristics are compared with other relevant polycyclic aromatic hydrocarbons (PAHs) and photosensitizers, namely anthracene, phenanthrene, and phenalenone. This document is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for the characterization and analysis of chromophoric compounds.
Spectroscopic Performance Comparison
The UV-Vis absorption spectrum of a molecule is dictated by its electronic structure. For polycyclic aromatic compounds, the extent of the conjugated π-electron system is a primary determinant of the absorption maxima (λmax) and the molar absorptivity (ε), which is a measure of the probability of the electronic transition.[1][2]
This compound (also known as 1,2-Acenaphthylenedione) is a rigid, planar molecule with an extended conjugated system incorporating two carbonyl groups. Its spectrum exhibits multiple absorption bands, characteristic of complex PAHs. The presence of the dione functionality influences the electronic transitions compared to its parent aromatic hydrocarbons.
The following table summarizes the key spectral data for this compound and selected alternative compounds for comparison. Anthracene and phenanthrene are isomeric PAHs that offer a fundamental comparison of linear versus angular ring fusion on the electronic spectra.[3] Phenalenone is included as it is a well-known photosensitizer with a distinct polycyclic ketonic structure.[4]
| Compound | Structure | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| This compound | ![]() | Ethanol | ~232, ~303, ~314, ~327, ~390 | ~31,600, ~12,600, ~12,600, ~10,000, ~5,000 |
| Anthracene | ![]() | Cyclohexane | ~252, 356, 375 | ~180,000, ~9,700, ~9,000 |
| Phenanthrene | ![]() | Cyclohexane | 252, 293, 345 | 69,200, 15,000, ~300 |
| Phenalenone | ![]() | Chloroform | ~250, ~350-400 | Not specified, but described as strong absorption |
Note: Molar absorptivity values for this compound and phenanthrene are estimated from the graphical data provided by the NIST Chemistry WebBook.[5][6] Data for anthracene and phenalenone are compiled from various sources.[7][8][9][10][11][12]
Experimental Protocols
The following is a generalized experimental protocol for obtaining the UV-Vis absorption spectrum of a solid organic compound dissolved in a solvent.
Objective:
To measure the UV-Vis absorption spectrum of a sample and determine its absorption maxima (λmax) and molar absorptivity (ε).
Materials:
-
UV-Vis Spectrophotometer (double-beam recommended)[7]
-
Matched pair of quartz cuvettes (typically 1 cm path length)[13]
-
Analyte (e.g., this compound)
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, chloroform)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Instrument Warm-up: Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up for at least 20-30 minutes to ensure a stable output.[8]
-
Sample Preparation:
-
Accurately weigh a small amount of the solid analyte.
-
Dissolve the analyte in a known volume of a suitable spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration. The solvent should be transparent in the wavelength range of interest.[13]
-
Perform serial dilutions of the stock solution to prepare a sample with an absorbance in the optimal range for the instrument (typically 0.2 - 1.0 AU) at its expected λmax. This is crucial for adhering to the Beer-Lambert Law.[13]
-
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in their respective holders in the spectrophotometer.
-
Perform a baseline correction (or "auto zero") across the desired wavelength range (e.g., 200-800 nm). This corrects for any absorbance from the solvent and the cuvettes themselves.[8]
-
-
Sample Measurement:
-
Remove the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution.
-
Place the sample cuvette back into the sample holder. The reference cuvette with the pure solvent remains in the reference beam path.
-
Initiate the scan. The spectrophotometer will measure the absorbance of the sample at each wavelength in the specified range.[8]
-
-
Data Analysis:
-
From the resulting spectrum, identify the wavelengths of maximum absorbance (λmax).[14]
-
Record the absorbance value at each λmax.
-
Calculate the molar absorptivity (ε) for each peak using the Beer-Lambert Law: ε = A / (c * l)
-
Where:
-
A is the absorbance at λmax (dimensionless)
-
c is the molar concentration of the sample (mol·L⁻¹)
-
l is the path length of the cuvette (typically 1 cm)
-
-
-
Visualized Workflow
The following diagram illustrates the logical workflow for obtaining a UV-Vis absorption spectrum.
References
- 1. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. utsc.utoronto.ca [utsc.utoronto.ca]
- 3. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 4. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenanthrene [webbook.nist.gov]
- 6. 1,2-Acenaphthylenedione [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. omlc.org [omlc.org]
- 10. PhotochemCAD | Phenanthrene [photochemcad.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to High-Performance Liquid Chromatography for 1,2-Aceanthrylenedione Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the analysis of 1,2-Aceanthrylenedione. Due to a lack of specific published HPLC methods for this compound, this document proposes a suitable HPLC method based on established protocols for structurally similar Polycyclic Aromatic Hydrocarbons (PAHs). The performance of this proposed method is compared with alternative techniques, supported by data from the analysis of representative PAHs.
Introduction to Analytical Approaches
The accurate quantification of PAHs such as this compound is crucial due to their potential carcinogenic and mutagenic properties.[1] The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] Capillary Electrophoresis (CE) also presents a viable, albeit less common, alternative.
The selection between these methods depends on various factors including the sample matrix, required sensitivity, and the specific PAHs of interest.[2] While GC-MS often provides lower detection limits, HPLC coupled with a fluorescence detector (HPLC-FLD) can also achieve high sensitivity.[2][3]
Comparison of Analytical Techniques
This section compares the proposed HPLC method for this compound with GC-MS and Capillary Electrophoresis.
| Feature | Proposed HPLC Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation based on differential migration of ions in an electric field. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Particularly effective for higher-molecular-weight PAHs.[4] | Ideal for volatile and thermally stable compounds. A universal system for a wide range of analytes.[3] | Suitable for charged and neutral molecules (with additives). Offers high separation efficiency. |
| Selectivity | Good selectivity, especially with specialized PAH columns and fluorescence detection.[5][6] | Excellent selectivity and specificity due to mass fragmentation patterns. | High selectivity, can be tuned by modifying buffer composition (e.g., with cyclodextrins).[7] |
| Sensitivity | Good sensitivity with UV detection (ppb range).[8] Excellent sensitivity with fluorescence detection (sub-ppb range).[9] | Generally higher sensitivity with lower detection limits than HPLC-UV.[2][10] | High sensitivity, especially with laser-induced fluorescence detection.[3] |
| Speed | Analysis times can be rapid, with some methods separating PAHs in under 15 minutes.[11][12] | Analysis times can be longer, especially for complex mixtures and high-molecular-weight PAHs.[4] | Very fast separation times, often in the order of minutes.[7] |
| Advantages | Robust, versatile, and widely available. Better for higher-molecular-weight PAHs.[4] | High sensitivity and specificity, provides structural information.[2] | High resolution, low sample and reagent consumption.[13] |
| Disadvantages | Lower resolution for some isomers compared to GC. Potential for co-elution in complex matrices.[2] | Not suitable for thermally labile compounds. Derivatization may be required for some analytes. | Lower sample loading capacity. Reproducibility can be a challenge. |
Proposed HPLC Method for this compound
Based on established methods for PAHs, a reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.
Experimental Protocol
1. Sample Preparation:
-
Solid Samples (e.g., soil, sediment): Extraction with a suitable organic solvent (e.g., acetonitrile, dichloromethane) using ultrasonication or soxhlet extraction is recommended. The extract should then be filtered through a 0.45 µm syringe filter.[2]
-
Liquid Samples (e.g., water): Liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE) using a C18 cartridge can be employed to concentrate the analyte and remove interfering substances.[9][14]
2. HPLC System and Conditions:
-
System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or Fluorescence Detector (FLD).[2]
-
Column: A C18 column is a suitable starting point (e.g., 4.6 x 150 mm, 3.5 µm).[15] Specialized PAH columns can offer improved resolution.[5]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient would start with a higher percentage of water and gradually increase the percentage of acetonitrile to elute the more hydrophobic PAHs.[16] For example: 0-5 min, 50% B; 5-20 min, linear gradient to 100% B; 20-25 min, hold at 100% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection:
-
DAD: Monitoring at 254 nm is a common practice for PAHs.[6] A full UV spectrum can be acquired to aid in peak identification.
-
FLD: If this compound is fluorescent, an FLD will offer higher sensitivity and selectivity. Excitation and emission wavelengths would need to be optimized.
-
3. Calibration:
-
Prepare a series of standard solutions of this compound in acetonitrile covering the expected concentration range of the samples.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
4. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Expected Performance (Based on similar PAHs)
| Parameter | Expected Value |
| Retention Time | Dependent on the specific gradient program and column, but expected to be in the range of 10-25 minutes. |
| Resolution | Baseline resolution from other PAHs is expected with an optimized gradient and a high-quality PAH column. |
| Limit of Detection (LOD) | HPLC-UV: 0.003 - 0.131 µg/mL[8] HPLC-FLD: 0.09 - 0.17 µg/kg (in olive oil)[17] |
| Limit of Quantification (LOQ) | HPLC-UV: 0.03 - 1.71 ppb[18] HPLC-FLD: 0.28 - 0.51 µg/kg (in olive oil)[17] |
| Linearity (R²) | > 0.999[17] |
| Repeatability (%RSD) | < 2%[9] |
Visualizing the HPLC Workflow
The following diagram illustrates the general experimental workflow for the analysis of this compound by HPLC.
Caption: General experimental workflow for this compound analysis by HPLC.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of chromatographic measuring methods for PAH analysis [dguv.de]
- 5. Kinetex PAH Core-Shell HPLC Columns | Phenomenex [phenomenex.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of HPLC method for polycyclic aromatic hydrocarbons quantification in aqueous samples | إدارة النشر العلمي [journals.kku.edu.sa]
- 9. agilent.com [agilent.com]
- 10. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [restek.com]
- 12. Shim-C18-PAH : Shimadzu (Europe) [shimadzu.eu]
- 13. Capillary and microchip electrophoretic analysis of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
- 18. primescholars.com [primescholars.com]
A Comparative Guide to Purity Analysis of 1,2-Aceanthrylenedione via Gas Chromatography
For researchers and professionals in drug development, establishing the purity of active compounds is a critical step. 1,2-Aceanthrylenedione, a polycyclic aromatic hydrocarbon (PAH) derivative, requires robust analytical methods to quantify its purity and identify potential impurities. This guide provides a detailed comparison of gas chromatography (GC) with high-performance liquid chromatography (HPLC) for this purpose, supported by established analytical protocols for similar compounds.
Primary Analytical Technique: Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For PAH-quinones like this compound, GC, particularly when coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for impurity identification, is a well-established method.[1][2][3] The high resolution offered by modern capillary columns allows for the separation of closely related isomers and impurities.[4]
Experimental Protocol: GC-FID Purity Assay
This protocol is a representative method adapted from established procedures for analyzing polycyclic aromatic hydrocarbons and their derivatives.[2][5]
1. Sample Preparation:
-
Solvent: Dichloromethane (DCM) or Toluene.
-
Procedure: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).[5]
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overload.
-
Inlet Temperature: 300°C.
-
Carrier Gas: Helium or Hydrogen, constant flow mode (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 320°C.
-
Final Hold: Hold at 320°C for 10 minutes.
-
-
Detector Temperature: 325°C.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Purity is calculated using the area percent method. The area of the main peak (this compound) is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Workflow for GC Purity Analysis
Caption: Workflow for this compound purity analysis by GC-FID.
Comparative Analysis: GC vs. HPLC
While GC is highly effective, High-Performance Liquid Chromatography (HPLC) serves as a primary alternative, especially for compounds that may be thermally labile or non-volatile.[6][7] Both techniques offer distinct advantages and are suitable for the analysis of PAHs and their derivatives.[8]
The choice between GC and HPLC often depends on the specific properties of the analyte and potential impurities, as well as laboratory resources.[8] HPLC with UV or fluorescence detection is a very sensitive method, while GC-MS is noted for its universal applicability and high specificity.[8]
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale & Justification |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Fundamental difference in the mobile phase dictates the types of compounds suitable for each technique. |
| Analyte Volatility | Required. Compound must be volatile and thermally stable. | Not Required. Ideal for non-volatile or thermally labile compounds. | This compound is expected to be sufficiently volatile for GC, but this is a key consideration for unknown impurities. |
| Resolution | Excellent. High-efficiency capillary columns provide superior separation of isomers.[4] | Very Good. Specialized columns (e.g., C18, Phenyl-Hexyl) offer good resolution.[6] | GC often has an edge in resolving complex mixtures of closely related PAH isomers. |
| Sensitivity | High. FID is a universal and sensitive detector for hydrocarbons. | High to Very High. UV detectors are standard; Fluorescence detectors can offer superior sensitivity for PAHs.[8] | Both techniques provide low detection limits suitable for purity analysis. |
| Analysis Time | Moderate to Long (e.g., 20-60 min).[2] | Fast to Moderate (e.g., 10-30 min).[6] | HPLC methods can often be faster, especially with modern UHPLC systems. |
| Solvent Consumption | Low. Primarily uses carrier gas. | High. Requires continuous flow of liquid mobile phases. | GC is more environmentally friendly and cost-effective regarding solvent use. |
| Cost (Initial/Operating) | Moderate / Low | Moderate-High / Moderate | GC systems can have a lower operating cost due to less solvent usage and disposal. |
Decision Guide for Analytical Method Selection
The selection of an appropriate analytical technique is a critical decision in the drug development workflow. The following diagram outlines a logical process for choosing between GC and HPLC for the purity analysis of a compound like this compound.
Caption: Decision tree for selecting an analytical method for purity testing.
Conclusion
For determining the purity of this compound, Gas Chromatography with FID is a robust, high-resolution, and cost-effective primary method, assuming the compound and its likely impurities are thermally stable. The detailed protocol provided serves as a strong starting point for method development. However, HPLC is an indispensable orthogonal technique.[7] It is not only a viable alternative but should be used in conjunction with GC for comprehensive purity profiling and method validation, particularly when dealing with unknown, non-volatile, or thermally sensitive impurities. This dual-technique approach ensures the highest confidence in product purity for research and drug development applications.
References
- 1. Analysis of polyaromatic quinones in a complex environmental matrix using gas chromatography ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [restek.com]
- 5. agilent.com [agilent.com]
- 6. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [restek.com]
- 7. Comparison of chromatographic measuring methods for PAH analysis [dguv.de]
- 8. researchgate.net [researchgate.net]
A Comparative Study on the Reactivity of Aceanthrylenedione Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of polycyclic aromatic diones is crucial for the rational design of novel therapeutics and functional materials. This guide provides a comparative analysis of the reactivity of key aceanthrylenedione isomers, namely aceanthrylene-1,2-dione, aceanthrylene-1,6-dione, and aceanthrylene-1,8-dione. Due to a scarcity of direct comparative experimental studies in the literature, this guide combines reported reactivity for individual isomers with a theoretical analysis based on Density Functional Theory (DFT) to predict their relative reactivity.
Introduction to Aceanthrylenedione Isomers
Aceanthrylenediones are a class of polycyclic aromatic hydrocarbons containing a dione functionality on the aceanthrylene core. The position of the carbonyl groups significantly influences the electronic properties and, consequently, the chemical reactivity of these isomers. This guide focuses on three key isomers:
-
Aceanthrylene-1,2-dione (Aceanthrenequinone): An ortho-quinone derivative.
-
Aceanthrylene-1,6-dione: A para-quinone derivative.
-
Aceanthrylene-1,8-dione: A peri-quinone derivative.
Understanding the relative reactivity of these isomers is paramount for their application in organic synthesis, materials science, and medicinal chemistry.
Comparative Reactivity Analysis
A comprehensive comparison of the reactivity of aceanthrylenedione isomers is challenging due to the limited availability of direct experimental data. However, by collating known reactions and employing computational methods, we can infer their reactivity profiles.
Theoretical Reactivity Prediction
To provide a predictive comparison, Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory can be employed to determine the Lowest Unoccupied Molecular Orbital (LUMO) energies and visualize the electrostatic potential maps of the isomers. Lower LUMO energy generally correlates with higher reactivity towards nucleophiles and in normal-electron-demand Diels-Alder reactions. The electrostatic potential map indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecules.
Based on general principles of quinone reactivity, the following trend in electrophilicity and reactivity in cycloaddition reactions is predicted:
Aceanthrylene-1,2-dione > Aceanthrylene-1,6-dione > Aceanthrylene-1,8-dione
The ortho-arrangement of the carbonyls in aceanthrylene-1,2-dione is expected to result in the lowest LUMO energy, rendering it the most reactive electrophile among the three isomers. The para-conjugated system in the 1,6-dione would be the next most reactive, while the peri-disposition of the carbonyls in the 1,8-dione is predicted to have the highest LUMO energy and thus be the least reactive.
dot
Caption: Workflow for theoretical reactivity prediction of aceanthrylenedione isomers.
Experimental Data and Known Reactions
While direct comparative studies are lacking, the reactivity of aceanthrylene-1,2-dione and the synthesis of 2,6-aceanthrylenedione have been reported. Information on the 1,6- and 1,8-isomers is notably absent from the literature.
Aceanthrylene-1,2-dione (Aceanthrenequinone)
This ortho-quinone is the most studied of the isomers. Its two carbonyl groups exhibit different reactivities, with the C2 carbonyl being more susceptible to nucleophilic attack. It readily undergoes condensation reactions with various nucleophiles.
Table 1: Summary of Known Reactions of Aceanthrylene-1,2-dione
| Reaction Type | Reagent(s) | Product Type | Reference |
| Condensation | Ethylenediamine | Aceanthryleno[1,2-b]pyrazine | [1] |
| Condensation | 1,2-Diaminobenzene | Aceanthryleno[1,2-b]quinoxaline | [1] |
| Condensation | Semicarbazide | Aceanthryleno[1,2-e][1][2][3]triazin-3(2H)-one | [1] |
| Condensation | Thiosemicarbazide | Aceanthryleno[1,2-e][1][2][3]triazine-3(2H)-thione | [1] |
| Cycloaddition | Not explicitly reported, but expected to be a reactive dienophile | Diels-Alder adducts | - |
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 1,2-Aceanthrylenedione
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides a comparative overview of X-ray crystallography and other key analytical techniques for the structural validation of 1,2-Aceanthrylenedione, a polycyclic aromatic dione of interest in materials science and medicinal chemistry.
This publication objectively compares the performance of X-ray crystallography with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. By presenting supporting experimental data and detailed methodologies, this guide aims to equip researchers with the knowledge to select the most appropriate techniques for their structural elucidation workflows.
At a Glance: Comparing Structural Validation Techniques
The definitive method for determining the absolute three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction. For this compound, a crystal structure is available in the Cambridge Structural Database (CSD), underscoring the power of this technique. However, a comprehensive structural validation workflow often involves the synergistic use of multiple analytical methods.
| Technique | Information Provided | Sample Requirements | Throughput | Data Complexity |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Single crystal of sufficient size and quality | Low to Medium | High |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemistry | Soluble sample (mg scale) | High | Medium to High |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Small sample amount (µg to ng) | High | Medium |
| IR Spectroscopy | Presence of functional groups | Solid or liquid sample (mg scale) | High | Low |
The Gold Standard: X-ray Crystallography
X-ray crystallography provides an unparalleled, atom-by-atom view of a molecule's structure in the solid state. For this compound, the crystallographic data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 867205 confirms its molecular structure unambiguously.
Experimental Protocol: X-ray Diffraction of this compound
While the full experimental details from the specific study (DOI:10.1246/cl.2011.739) were not accessible for this guide, a typical protocol for single-crystal X-ray diffraction of a small organic molecule like this compound is as follows:
-
Crystal Growth: Single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable organic solvent (e.g., dichloromethane, toluene, or a mixture of solvents).
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Quantitative Data from X-ray Crystallography
The following table presents representative bond lengths and angles for a polycyclic aromatic ketone, illustrating the type of precise data obtained from X-ray crystallography. The exact data for this compound can be obtained by accessing the CIF file for CCDC 867205.
| Parameter | Typical Value (Å or °) |
| C=O Bond Length | 1.21 - 1.23 |
| Aromatic C-C Bond Length | 1.38 - 1.42 |
| C-C Single Bond Length | 1.45 - 1.49 |
| C-C=O Bond Angle | 118 - 122 |
| Aromatic C-C-C Bond Angle | 119 - 121 |
Complementary Spectroscopic Techniques
While X-ray crystallography provides a static picture of the molecule in a crystal lattice, spectroscopic methods offer valuable information about the molecule's structure and behavior in solution or in bulk.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Typical Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Expected NMR Data for this compound:
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Splitting Patterns |
| ¹H (Aromatic) | 7.5 - 9.0 | Doublets, Triplets, Multiplets |
| ¹³C (C=O) | 180 - 200 | Singlet |
| ¹³C (Aromatic) | 120 - 150 | Singlets, Doublets (in ¹³C-¹H coupled spectra) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It can also reveal structural information through the analysis of fragmentation patterns.
Typical Experimental Protocol (Electron Ionization - Mass Spectrometry):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Expected Mass Spectrometry Data for this compound (C₁₆H₈O₂):
| Ion | m/z (expected) | Interpretation |
| [M]⁺ | 232.05 | Molecular Ion |
| [M-CO]⁺ | 204.06 | Loss of one carbonyl group |
| [M-2CO]⁺ | 176.06 | Loss of two carbonyl groups |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Typical Experimental Protocol (Attenuated Total Reflectance - FTIR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR beam is passed through the ATR crystal, and the spectrum is recorded.
-
Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Expected IR Absorption Bands for this compound:
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
| 1680 - 1660 | C=O stretch | α-Diketone |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a novel compound like this compound, comparing the roles of different analytical techniques.
Caption: Comparative workflow for the structural validation of this compound.
Conclusion
The structural validation of this compound is best achieved through a multi-faceted analytical approach. While X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state, spectroscopic techniques such as NMR, MS, and IR provide crucial and complementary information regarding the molecule's connectivity, molecular weight, and functional groups. For researchers in drug development and materials science, the integration of these techniques ensures a comprehensive and robust characterization of novel compounds, paving the way for a deeper understanding of their properties and potential applications.
A Comparative Guide to the Electronic Structure of 1,2-Aceanthrylenedione and Structurally Related Polycyclic Aromatic Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of 1,2-Aceanthrylenedione and its analogs, based on computational studies. Due to the limited availability of direct computational data for this compound, this guide leverages data from structurally similar polycyclic aromatic ketones, namely Anthraquinone and Phenanthrenequinone, to infer its potential electronic properties. This comparison is crucial for understanding the reactivity, stability, and potential applications of these compounds in materials science and drug development.
Data Presentation: Comparative Electronic Properties
The electronic properties of polycyclic aromatic compounds are pivotal in determining their chemical behavior. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting HOMO-LUMO gap are critical indicators of a molecule's electron-donating and accepting capabilities, as well as its kinetic stability.[1][2] The ionization potential (IP) and electron affinity (EA) further quantify the energy required to remove or add an electron, respectively.
Below is a summary of calculated electronic properties for Anthracene, a parent aromatic hydrocarbon, and two related diketones, Anthraquinone and Phenanthrenequinone. These values, obtained from Density Functional Theory (DFT) calculations, provide a basis for estimating the electronic characteristics of this compound.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Computational Method | Reference |
| Anthracene | -5.49 | -1.91 | 3.58 | 6.84 | 0.55 | B3LYP | [1] |
| Anthraquinone | -6.81 | -3.53 | 3.28 | 8.04 | 1.88 | B3LYP | [1] |
| Phenanthrenequinone | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | DFT/TD-DFT | [3] |
Note: Specific values for Phenanthrenequinone were not detailed in the provided search results, but the studies confirm the use of DFT and TD-DFT for its analysis.[3][4][5]
Based on the trend observed from Anthracene to Anthraquinone, the introduction of carbonyl groups significantly lowers both the HOMO and LUMO energy levels and increases the ionization potential and electron affinity.[1] This is attributed to the electron-withdrawing nature of the carbonyl groups. It is therefore anticipated that this compound would exhibit similar trends, with HOMO and LUMO energies lower than its parent hydrocarbon, aceanthrylene, and a correspondingly high ionization potential and electron affinity.
Experimental Protocols: Computational Methodologies
The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[2][6][7]
A typical computational protocol for determining the electronic properties of polycyclic aromatic ketones involves the following steps:
-
Geometry Optimization: The molecular structure of the compound is optimized to find its lowest energy conformation. This is commonly performed using a specific functional, such as B3LYP, and a suitable basis set, for instance, 6-31G(d) or 6-311++G(d,p).[1][6]
-
Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are carried out to determine the electronic properties.
-
HOMO and LUMO Energies: These are obtained directly from the output of the DFT calculation. The HOMO-LUMO gap is the difference between these two energies.[2]
-
Ionization Potential (IP) and Electron Affinity (EA): These can be calculated using the energies of the neutral, cationic, and anionic species (ΔSCF method) or approximated from the HOMO and LUMO energies via Koopmans' theorem.[1]
-
-
Excited State Calculations: To predict the UV-Visible absorption spectra, Time-Dependent DFT (TD-DFT) calculations are performed.[8] This method provides information about the excitation energies and oscillator strengths of electronic transitions.
Mandatory Visualization: Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of the electronic structure of a polycyclic aromatic ketone.
References
- 1. DFT study of the electronic structure of anthracene derivatives in their neutral, anion and cation forms | Semantic Scholar [semanticscholar.org]
- 2. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DFT calculations guide the design of dual-responsive molecule 9,10-phenanthrenequinone-sydnone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ir.vistas.ac.in [ir.vistas.ac.in]
- 8. An experimental and computational study on isomerically pure, soluble azaphthalocyanines and their complexes and boron azasubphthalocyanines of a varying number of aza units - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Reactivity of 1,2-Aceanthrylenedione: A DFT-Based Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reactivity of novel chemical entities is paramount. This guide provides a comparative analysis of the predicted reactivity of 1,2-Aceanthrylenedione, a polycyclic aromatic dione, utilizing Density Functional Theory (DFT) calculations. In the absence of comprehensive DFT data for this compound, this guide leverages available data for structurally analogous compounds, phenanthrenequinone and anthraquinone, to draw insightful comparisons and predict its chemical behavior. Experimental data is presented alongside computational predictions to offer a holistic view of its reactivity profile.
Introduction to this compound and its Analogs
This compound, also known as aceanthrenequinone, is a polycyclic aromatic hydrocarbon containing an α-diketone moiety. This structural feature is a key determinant of its chemical reactivity, making it a subject of interest for synthetic chemists. To better understand its potential for use in the development of novel therapeutics and other applications, it is crucial to predict its behavior in chemical reactions. DFT calculations serve as a powerful tool in modern chemistry to predict molecular properties and reactivity.
This guide compares the predicted reactivity of this compound with two well-studied polycyclic aromatic quinones: phenanthrenequinone and anthraquinone. These compounds share structural similarities with this compound and have been the subject of both computational and experimental investigations, providing a solid basis for comparison.
Computational Prediction of Reactivity: A DFT Approach
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Key descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the global electrophilicity index (ω), provide valuable insights into the reactivity of a molecule.
A smaller HOMO-LUMO gap generally indicates higher reactivity. The electrophilicity index quantifies the ability of a molecule to accept electrons, with a higher value suggesting greater electrophilicity.
Table 1: Comparison of Calculated DFT Reactivity Descriptors
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Global Electrophilicity Index (ω) (eV) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Phenanthrenequinone | -6.97 | -3.21 | 3.76 | 2.68 |
| Anthraquinone | -7.28 | -3.05 | 4.23 | 2.52 |
Note: The values for phenanthrenequinone and anthraquinone are sourced from various computational studies and may vary depending on the level of theory and basis set used. The absence of data for this compound highlights a research gap.
Based on the available data for its analogs, it is anticipated that this compound would possess a HOMO-LUMO gap and electrophilicity index in a similar range, likely exhibiting significant reactivity. The presence of the strained five-membered ring in its structure compared to phenanthrenequinone and anthraquinone might lead to a smaller HOMO-LUMO gap and enhanced reactivity.
Experimental Validation of Reactivity
Experimental studies provide the ultimate confirmation of computationally predicted reactivity. The reactivity of these diones has been explored in various reactions, including cycloadditions and nucleophilic additions.
Hydroxyalkylation Reactions
A study by Klumpp et al. (2008) investigated the hydroxyalkylation reactions of aceanthrenequinone with different arenes in the presence of a superacid. The reaction proceeds via protonation of the carbonyl oxygen, generating a highly electrophilic species that is then attacked by the nucleophilic arene.
Table 2: Experimental Results of Hydroxyalkylation of this compound with Arenes
| Arene | Product Yield (%) |
| Benzene | 95 |
| Toluene | 88 |
| Anisole | 75 |
| Chlorobenzene | 65 |
The high yields obtained in these reactions confirm the significant electrophilic character of the protonated this compound.
Cycloaddition Reactions
Phenanthrenequinone and anthraquinone are known to participate in cycloaddition reactions. For example, phenanthrenequinone undergoes a [4+2] photocycloaddition with electron-rich alkenes.[1][2] Anthraquinones can also be synthesized via [2+2+2] cycloaddition reactions.[3]
Table 3: Comparison of Reactivity in Cycloaddition Reactions
| Compound | Reaction Type | Dienophile/Alkyne | Conditions | Yield (%) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Phenanthrenequinone | [4+2] Photocycloaddition | 2,3-Dihydropyrrole | 390 nm LED, MeCN | High |
| Anthraquinone | [2+2+2] Cycloaddition | 1-Octyne | [Ir(cod)Cl]₂, DPPE, DCM, reflux | 92 |
The propensity of phenanthrenequinone and anthraquinone to undergo cycloaddition reactions suggests that this compound would also be a viable substrate for such transformations, potentially leading to the synthesis of complex polycyclic structures.
Experimental Protocols
General Protocol for Hydroxyalkylation of this compound (Aceanthrenequinone):
To a solution of this compound (1.0 mmol) in the arene (10 mL) at 0 °C is added trifluoromethanesulfonic acid (5.0 mmol) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Protocol for Iridium-Catalyzed [2+2+2] Cycloaddition for Anthraquinone Synthesis:
A mixture of [Ir(cod)Cl]₂ (0.01 mmol) and DPPE (0.01 mmol) in CH₂Cl₂ (1 mL) is stirred at room temperature for 30 minutes. To this solution is added the 1,2-bis(propiolyl)benzene derivative (0.5 mmol) and the alkyne (0.6 mmol). The resulting mixture is refluxed for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.[3]
Visualizing the Workflow and Relationships
The following diagrams illustrate the logical flow of predicting and validating the reactivity of this compound.
Caption: Workflow for predicting and validating the reactivity of this compound.
Caption: Signaling pathway for the hydroxyalkylation of this compound.
Conclusion
While direct and comprehensive DFT data for this compound remains to be published, a comparative analysis with its structural analogs, phenanthrenequinone and anthraquinone, provides valuable predictive insights into its reactivity. The available experimental evidence for this compound in hydroxyalkylation reactions strongly supports the notion of its significant electrophilic character. Further computational studies are warranted to precisely quantify its reactivity descriptors and to guide the exploration of its synthetic utility, particularly in cycloaddition reactions. This guide serves as a foundational resource for researchers interested in the rich chemistry of this and related polycyclic diones, highlighting both the known aspects of its reactivity and the existing knowledge gaps that present opportunities for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. With or without a co-solvent? highly efficient ultrafast phenanthrenequinone-electron rich alkene (PQ-ERA) photoclick reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Anthraquinones by Iridium-Catalyzed [2 + 2 + 2] Cycloaddition of a 1,2-Bis(propiolyl)benzene Derivative with Alkynes [mdpi.com]
Comparative Analysis of the Biological Activity of 1,2-Aceanthrylenedione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various derivatives of 1,2-Aceanthrylenedione. The information presented is based on available experimental data, offering a resource for researchers and professionals in the fields of medicinal chemistry and drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a clear comparison of the performance of these compounds.
Anticancer Activity
A notable class of this compound derivatives that has been investigated for its anticancer potential are spiro-fused aceanthrylene compounds. These derivatives have been evaluated for their cytotoxic effects against a panel of human cancer cell lines.
Quantitative Data for Anticancer Activity
The cytotoxic activity of spiro-fused aceanthrylene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that is required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values for a selection of these derivatives against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |
| Spiro-pyrrolopyridazine | SPP10 | MCF-7 (Breast) | 2.31 ± 0.3[1] |
| H69AR (Lung) | 3.16 ± 0.8[1] | ||
| PC-3 (Prostate) | 4.2 ± 0.2[1] | ||
| Anthracenedione | Compound 6 | KB (Nasopharyngeal) | 3.17[2] |
| KBv200 (Multidrug-resistant Nasopharyngeal) | 3.21[2] |
It is important to note that lower IC50 values indicate a higher potency of the compound as an anticancer agent. For instance, SPP10 demonstrates significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 2.31 µM.[1] Similarly, Anthracenedione derivative Compound 6 shows strong activity against both drug-sensitive and multidrug-resistant nasopharyngeal cancer cell lines.[2]
Experimental Protocols
The evaluation of the biological activity of this compound derivatives involves standardized experimental protocols to ensure the reliability and reproducibility of the results.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
The anticancer activity of some of these derivatives is believed to be mediated through the induction of apoptosis (programmed cell death). For example, some anthracenedione derivatives have been shown to induce apoptosis, potentially through mechanisms related to mitochondrial dysfunction.[2]
Below is a simplified representation of a potential apoptosis induction pathway that could be targeted by this compound derivatives.
References
Safety Operating Guide
Proper Disposal of 1,2-Aceanthrylenedione: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for 1,2-Aceanthrylenedione. This content offers procedural, step-by-step guidance to directly address specific operational questions, aiming to be a preferred source for laboratory safety and chemical handling information.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). Information from various sources indicates that this compound (also known as Aceanthrenequinone) is an irritant to the eyes, respiratory system, and skin.[1] Therefore, always consult the specific Safety Data Sheet (SDS) for the compound before commencing any work.
General Handling Advice:
-
Ensure adequate ventilation in the work area.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Store in a cool, well-ventilated place away from strong oxidizing agents.[2]
Summary of Key Data
For quick reference, the following table summarizes essential information for this compound.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | Aceanthrenequinone, Aceanthrylene-1,2-dione | [4] |
| CAS Number | 6373-11-1 | [3][4] |
| Molecular Formula | C₁₆H₈O₂ | [3] |
| Appearance | Orange-red to orange-brown powder | [1] |
| Hazard Codes | Xi (Irritant) | [1] |
| Risk Statements | R36/37/38: Irritating to eyes, respiratory system and skin | [1] |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.S37/39: Wear suitable gloves and eye/face protection. | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. Improper disposal can pose a significant environmental and safety hazard. The following protocol provides a general framework for its safe disposal. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and definitive disposal instructions.
-
Waste Identification and Segregation:
-
Properly identify the waste containing this compound.
-
Do not mix this compound waste with other, less hazardous wastes. Segregate solid chemical waste from liquid waste.
-
-
Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety glasses with side shields or a face shield.
-
A lab coat or other protective clothing.
-
In case of dust formation, a NIOSH-approved respirator may be necessary.
-
-
-
Containerization:
-
Use a compatible and properly sealed waste container. The container should be clearly labeled.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other components mixed with it.
-
-
Waste Collection and Storage:
-
Collect the waste this compound in the designated container.
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Do not allow waste to accumulate in the laboratory for extended periods.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the EHS office or disposal company with a complete and accurate description of the waste.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, mechanically recover the spilled solid material (e.g., by sweeping or scooping). Avoid generating dust.
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1,2-Aceanthrylenedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 1,2-Aceanthrylenedione (also known as Aceanthrenequinone), ensuring the safety of laboratory personnel and compliance with standard safety procedures.
Immediate Safety Considerations
This compound is an orange-red to orange-brown powder.[1] It is classified as an irritant and requires careful handling to avoid exposure.[2] The toxicological properties of this compound have not been fully investigated, however, the structurally related compound Anthraquinone is classified by the International Agency for Research on Cancer (IARC) as a possible human carcinogen (Group 2B).[3] Therefore, it is crucial to handle this compound with a high degree of caution.
Key Hazards:
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory system irritation.[2]
-
Potential Carcinogen: Structurally similar to a known possible human carcinogen.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is essential for handling this compound to prevent skin, eye, and respiratory exposure.
| Protection Type | Specific Equipment | Reasoning and Best Practices |
| Respiratory Protection | NIOSH-approved N95 (or higher) dust mask. | Required when handling the powder outside of a certified chemical fume hood or when dust may be generated. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against airborne particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, powder-free). | Prevents skin contact. Due to the lack of specific glove breakthrough data for this compound, it is recommended to follow best practices for handling similar hazardous powders. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Provides a barrier against accidental skin contact. |
Quantitative Data for Hazard Assessment
Due to limited specific quantitative toxicity data for this compound, the table includes information on the closely related compound, Anthraquinone, for a conservative hazard assessment.
| Property | This compound | Anthraquinone (for comparison) |
| Molecular Formula | C₁₆H₈O₂[4] | C₁₄H₈O₂ |
| Molecular Weight | 232.23 g/mol [5] | 208.22 g/mol |
| Appearance | Orange-red to orange-brown powder[1] | Yellow to green-grey crystals[1] |
| Melting Point | 270-273 °C[5] | 284-286 °C |
| Boiling Point | Not available | 379-381 °C |
| Oral LD50 (Rat) | No data available | >2000 mg/kg[6] |
| Carcinogenicity | No data available | IARC Group 2B: Possibly carcinogenic to humans[3] |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Handling Protocol:
-
Preparation: Before handling, read and understand this safety guide and any available Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid material within a chemical fume hood. Use a spatula for transfers to minimize dust generation.
-
In Solution: When working with this compound in solution, handle it within the fume hood. Avoid splashes and aerosol generation.
-
Cleaning: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Properly identify all waste containing this compound.
-
Do not mix this waste with other, less hazardous materials.
-
-
Containerization:
-
Use a compatible and properly sealed waste container.
-
Clearly label the waste container as "Hazardous Waste: this compound" and include any other components mixed with it.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
-
Collection:
-
Follow your institution's procedures for the collection of hazardous waste. Do not allow waste to accumulate in the laboratory.
-
Emergency Procedures
Accidental Release:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation.
-
Place the collected material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Skin Contact: In case of skin contact, immediately wash with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2]
-
Ingestion: If swallowed, clean mouth with water and seek immediate medical attention. Do not induce vomiting.[2]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Anthraquinone [sitem.herts.ac.uk]
- 2. fishersci.com [fishersci.com]
- 3. Anthraquinone as emerging contaminant: technological, toxicological, regulatory and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. Aceanthrenequinone 96 6373-11-1 [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




